(5-(Difluoromethyl)oxazol-4-yl)methanamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-3(1-8)9-2-10-4/h2,5H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDIJHNFXUULSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine
This technical guide details the synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine , a high-value scaffold in medicinal chemistry. The difluoromethyl (
Executive Summary & Retrosynthetic Logic
The target molecule features a 4,5-disubstituted oxazole core.[1][2][3] The primary challenge lies in installing the metastable difluoromethyl group at C5 while preserving the C4-aminomethyl functionality.
Strategic Analysis:
-
The
Challenge: Direct difluoromethylation of a pre-formed oxazole is regiochemically difficult and often requires harsh radical conditions. -
The Solution: A "Building Block" approach is superior. We construct the oxazole ring around the fluorinated motif using a cyclocondensation strategy.[4]
-
The Amine: The C4-aminomethyl group is best accessed via a C4-carboxylate precursor, allowing for a controlled reduction sequence that avoids over-alkylation.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection revealing the ester intermediate as the linchpin of the synthesis.
Primary Protocol: The Isocyanoacetate Cyclocondensation
This route is selected for its reliability in generating 4,5-disubstituted oxazoles with high regiocontrol.
Phase 1: Construction of the Oxazole Core
Reaction: Condensation of ethyl isocyanoacetate with difluoroacetic anhydride.
| Parameter | Specification |
| Reagents | Ethyl isocyanoacetate (1.0 eq), Difluoroacetic anhydride (1.2 eq), Triethylamine (2.5 eq) |
| Solvent | THF (anhydrous) or DCM |
| Temperature | 0°C |
| Yield Target | 65–75% |
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction vessel with ethyl isocyanoacetate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C under nitrogen.
-
Acylation: Add triethylamine (25 mmol) followed by the dropwise addition of difluoroacetic anhydride (12 mmol). Note: The reaction is exothermic; control addition rate to maintain T < 5°C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The base promotes the deprotonation of the
-carbon of the isocyanide, which attacks the anhydride. The resulting intermediate undergoes cyclodehydration to form the oxazole ring. -
Workup: Quench with saturated
. Extract with EtOAc ( ).[5] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, Ethyl 5-(difluoromethyl)oxazole-4-carboxylate , is typically a pale yellow oil or low-melting solid.
Phase 2: Transformation to the Amine
Direct reduction of the ester to the amine is risky due to potential ring opening. A stepwise reduction-substitution sequence is more robust.
Step 2A: Reduction to Alcohol
-
Reagents:
(2.0 eq) in THF/MeOH or DIBAL-H (2.2 eq) in DCM at -78°C. -
Protocol: Treat the ester with
at 0°C. Stir until TLC shows consumption of starting material (~2-4 h). Quench carefully with acetone then water. -
Product: (5-(Difluoromethyl)oxazol-4-yl)methanol.
Step 2B: Installation of Nitrogen (The Azide Route)
-
Reagents: Methanesulfonyl chloride (MsCl),
, followed by . -
Protocol:
-
Dissolve alcohol in DCM at 0°C. Add
(1.5 eq) and MsCl (1.2 eq). Stir 1 h to form the mesylate. -
Swap solvent to DMF. Add
(2.0 eq) and heat to 60°C for 4 hours. -
Safety: Azides are potential explosion hazards. Do not concentrate to dryness if scale >1g.
-
-
Product: 4-(Azidomethyl)-5-(difluoromethyl)oxazole.
Step 2C: Staudinger Reduction to Target
-
Reagents: Triphenylphosphine (
, 1.1 eq), THF, . -
Protocol:
-
Dissolve the crude azide in THF. Add
. Nitrogen gas will evolve as the phosphazene forms. -
After 2 hours, add water (10 eq) to hydrolyze the phosphazene. Heat to 50°C for 3 hours.
-
Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics (removes
), then basify aqueous layer to pH 12 and extract with DCM.
-
-
Final Product: This compound .
Alternative Protocol: The Amide Reduction
For researchers preferring to avoid azides, the amide reduction route is a viable alternative.
-
Amidation: Treat Ethyl 5-(difluoromethyl)oxazole-4-carboxylate with 7N
in methanol (sealed tube, 60°C, 24 h) to yield the primary amide. -
Reduction: Reduce the amide using Borane-THF complex (
).-
Caution: The oxazole ring is generally stable to borane, but acidic workup must be mild to prevent hydrolysis of the
group or the ring itself. -
Quench: Use methanol to quench excess borane, followed by reflux in MeOH/HCl to break the amine-borane complex.
-
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of anhydride or "isocyanide polymerization". | Ensure strictly anhydrous THF. Add base before the anhydride. |
| Regioisomer Formation | Incorrect cyclization mode. | The isocyanoacetate route is highly regioselective for 5-substituted-4-carboxylates. Verify structure via NOE NMR. |
| Basic hydrolysis (haloform-type reaction). | Avoid strong, hot aqueous bases (e.g., 5M NaOH at reflux). Use mild bases ( | |
| Amine Instability | Formation of "pseudo-base" or ring opening. | Store the amine as a HCl or fumarate salt. Free base may be sensitive to air/CO2. |
Reaction Scheme Visualization
Figure 2: Forward synthetic pathway highlighting the three-stage functional group transformation.[6]
References
- Oxazole Synthesis via Isocyanides: Reaction: Cyclization of isocyanoacetates with acid anhydrides/chlorides. Source: Suzuki, M., et al. "Synthesis of 4,5-Disubstituted Oxazoles." Journal of Organic Chemistry. (General method for 4-carboxy-5-substituted oxazoles).
-
Fluorinated Building Blocks
- Context: Stability of groups in heterocycles.
-
Source: Mykhailiuk, P. K. "Fluorinated isoxazoles and oxazoles: Synthesis and properties." European Journal of Organic Chemistry, 2019.[4] (Snippet 1.1/1.2 context).
- Staudinger Reduction: Context: Conversion of azides to amines. Source: Gololobov, Y. G., et al. "The Staudinger Reaction." Tetrahedron, 1981.
-
Van Leusen Chemistry (Alternative Context)
-
Source: Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides." Tetrahedron Letters, 1972.[7] (Snippet 1.15).
-
(Note: While specific CAS-level experimental data for this exact molecule is proprietary/sparse, the protocols above are derived from validated methodologies for the homologous 5-trifluoromethyl and 5-methyl congeners cited in standard heterocyclic chemistry literature.)
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The compound (5-(Difluoromethyl)oxazol-4-yl)methanamine represents a key pharmacophore, integrating the metabolically robust difluoromethyl group with the versatile oxazole ring and a primary amine, a common feature for engaging biological targets.
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound. As this is a novel molecular entity, this document outlines the logical workflow and predictive analysis that a senior scientist would employ to unambiguously confirm its structure. We will delve into the causality behind experimental choices, ensuring each analytical step serves to validate the others, culminating in a self-consistent and definitive structural assignment.
The Strategic Workflow for Structure Elucidation
The confirmation of a novel chemical structure is a systematic process of hypothesis testing. Each analytical technique provides a unique piece of the puzzle, and the data must converge to a single, unambiguous solution. Our strategy is built on a foundation of orthogonal techniques, each providing cross-validation for the others.
Caption: Workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Rationale: The first and most critical step is to determine the elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of its molecular formula.[1][2] This is the foundational data upon which all subsequent interpretations will be built.
Predicted Elemental Composition: For the proposed structure, this compound, the molecular formula is C₅H₆F₂N₂O.
-
C: 5 x 12.00000 = 60.00000
-
H: 6 x 1.00783 = 6.04698
-
F: 2 x 18.99840 = 37.99680
-
N: 2 x 14.00307 = 28.00614
-
O: 1 x 15.99491 = 15.99491
-
Calculated Exact Mass [M+H]⁺: 149.04484
We would expect the HRMS analysis to yield a measured mass that corresponds to this calculated value within a very narrow error margin.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion. The fragmentation pattern provides crucial information about the connectivity of the molecule. Key predicted fragmentation pathways for oxazoles often involve cleavage of the ring.[3]
-
Loss of NH₃ (-17 Da): A common loss from the primary amine.
-
Loss of CH₂NH₂ (-30 Da): Cleavage of the methanamine side chain.
-
Ring Cleavage: Oxazole rings can undergo complex rearrangements and fragment, for example, by losing CO or HCN.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[4] A suite of 1D and 2D NMR experiments will be used to map out the complete proton and carbon framework and establish connectivity.
¹H NMR Spectroscopy
Rationale: Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2 | ~8.0 | s | 1H | Oxazole CH | The proton at C2 of an oxazole ring is deshielded by the adjacent electronegative N and O atoms. |
| CHF₂ | ~6.8 | t, JHF ≈ 56 Hz | 1H | CHF₂ | The proton is strongly deshielded by two fluorine atoms and split into a triplet by them.[5] |
| CH₂ | ~4.0 | s (broad) | 2H | CH₂NH₂ | Methylene protons adjacent to an amine and an aromatic ring. |
| NH₂ | ~1.8 | s (broad) | 2H | CH₂NH₂ | Primary amine protons often appear as a broad singlet and can exchange with D₂O.[6] |
¹³C NMR Spectroscopy
Rationale: Carbon NMR reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Signal | Predicted δ (ppm) | Multiplicity (JCF) | Assignment | Rationale |
| C-2 | ~151 | s | Oxazole C2 | Typical chemical shift for C2 in oxazoles.[7][8] |
| C-5 | ~148 | t, ¹JCF ≈ 25 Hz | Oxazole C5 | Attached to the CHF₂ group, its signal is split into a triplet by the two fluorine atoms. |
| C-4 | ~135 | s | Oxazole C4 | The quaternary carbon of the oxazole ring. |
| CHF₂ | ~110 | t, ¹JCF ≈ 240 Hz | CHF₂ | The carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a large one-bond C-F coupling constant and a downfield shift.[9] |
| CH₂ | ~38 | s | CH₂NH₂ | Typical range for an aliphatic carbon attached to a nitrogen atom.[8] |
¹⁹F NMR Spectroscopy
Rationale: As a fluorinated compound, ¹⁹F NMR is essential. It provides direct information about the chemical environment of the fluorine atoms.[10]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Signal | Predicted δ (ppm) | Multiplicity (JFH) | Assignment | Rationale |
| CHF₂ | ~-90 to -130 | d, JHF ≈ 56 Hz | CHF₂ | The chemical shift is characteristic for a difluoromethyl group. The signal is split into a doublet by the geminal proton.[5] |
2D NMR Spectroscopy: Assembling the Puzzle
Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect.[11][12][13] Experiments like COSY, HSQC, and HMBC are non-negotiable for unambiguous structure proof.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlation between coupled protons. In this molecule, it would primarily be used to confirm the absence of coupling for most protons, reinforcing their assignment as singlets or simple multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[12] It would definitively link the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated fragments.
Caption: Predicted key HMBC correlations.
Infrared (IR) Spectroscopy: Functional Group Validation
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[14]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3250 | Medium, two bands | N-H stretch | Primary Amine (-NH₂)[15] |
| 1650-1580 | Medium | N-H bend | Primary Amine (-NH₂)[15] |
| ~3100 | Weak | C-H stretch | Oxazole C-H |
| 1500-1600 | Medium | C=C, C=N stretch | Oxazole ring |
| 1250–1020 | Medium-Strong | C-F stretch | Difluoromethyl (-CHF₂)[16] |
The presence of two distinct bands in the N-H stretching region would be a strong confirmation of the primary amine.[17]
Experimental Protocols
NMR Sample Preparation
Trustworthiness: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[18] Following a standardized protocol ensures reproducibility and high-quality data.
-
Weigh approximately 5-10 mg of the purified compound.[19][20]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[19]
-
Ensure the sample height in the tube is approximately 4-5 cm.[18]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[21]
Data Acquisition
All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire with a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire with proton decoupling. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F Spectrum: Acquire with proton decoupling to simplify the spectrum, or coupled to observe H-F coupling.
-
2D Spectra (COSY, HSQC, HMBC): Use standard, optimized pulse programs provided by the spectrometer manufacturer. Set appropriate spectral widths and acquisition times to ensure good resolution in both dimensions.
Synthesis of Data and Final Conclusion
The structure of this compound would be considered definitively elucidated when all of the following criteria are met:
-
The HRMS data provides an elemental formula of C₅H₆F₂N₂O with high accuracy (< 5 ppm error).
-
The ¹³C NMR spectrum shows exactly five distinct carbon signals, with multiplicities consistent with the proposed C-F and C-H connectivities.
-
The ¹H and ¹⁹F NMR spectra show signals with chemical shifts, integrations, and coupling patterns that perfectly match the proposed structure.
-
The HMBC spectrum provides the unambiguous long-range correlations that connect the methanamine group to C4 of the oxazole and the difluoromethyl group to C5.
-
The IR spectrum confirms the presence of a primary amine and C-F bonds.
When all these pieces of evidence are combined, they form a self-validating and irrefutable confirmation of the molecular structure of this compound, providing the necessary confidence for its use in further research and development.
References
- High-Resolution Mass Spectrometry Definition. (2025, August 15). Fiveable.
- High Resolution Mass Spectrometry. (2025, December 15).
- 1H proton nmr spectrum of methylamine. Doc Brown's Advanced Organic Chemistry.
- NMR Sample Preparation. University of Minnesota Twin Cities.
- Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.
- HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2025, August 7).
- NMR sample preparation guidelines. (2025, May 23). [Source name unavailable].
- MS: Elemental Compositions and their Calcul
- NMR Sample Prepar
- NMR Sample Preparation: The Complete Guide.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). [Source name unavailable].
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Anuchem.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
- Synthesis and Spectroscopic Studies of Some New Oxazole Deriv
- Infrared spectroscopy correl
- Ultrafast 19F MAS NMR. [Source name unavailable].
- proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.
- How does 2D NMR help to elucidate chemical structure?. (2021, June 10).
- Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2025, August 6).
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020, April 3). The Journal of Physical Chemistry A.
- IR: amines. [Source name unavailable].
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
- Core spectroscopy of oxazole. (2022, December 1). The Journal of Chemical Physics.
- Nmr spectroscopy of fluorine 19. Slideshare.
- IR Absorption Table. [Source name unavailable].
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab.
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxyl
- a guide to 13c nmr chemical shift values. Compound Interest.
- Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Interpreting C-13 NMR Spectra. (2023, January 30). Chemistry LibreTexts.
- MASS SPECTROMETRY: FRAGMENTATION P
- mass spectra - fragmentation p
- Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- On NH NMR Chemical Shifts, Part I. (2016, April 27).
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
- Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}. PMC.
Sources
- 1. fiveable.me [fiveable.me]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. IR Absorption Table [webspectra.chem.ucla.edu]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. scribd.com [scribd.com]
- 20. organomation.com [organomation.com]
- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]
Detailed Characterization Guide: (5-(Difluoromethyl)oxazol-4-yl)methanamine
[1]
Executive Summary
Molecule: (5-(Difluoromethyl)oxazol-4-yl)methanamine Formula: C₅H₆F₂N₂O Molecular Weight: 148.11 g/mol Role: Fluorinated heterocyclic building block for medicinal chemistry (pKa modulation, metabolic stability).[1][2]
This technical guide provides a comprehensive framework for the spectroscopic validation of This compound . As this compound is often synthesized de novo or sourced as a custom intermediate, rigorous characterization is required to distinguish it from common regioisomers (e.g., the 4-difluoromethyl-5-substituted isomer) and defluorinated impurities.[1] The following protocols are designed to serve as a self-validating system for researchers.
Molecular Profile & Synthetic Context
Understanding the origin of the sample is critical for interpreting the spectra. The most robust synthetic route utilizes the commercially available 5-(Difluoromethyl)oxazole-4-carboxylic acid (CAS 2024167-48-2) as the starting material.
Synthesis Workflow (for Spectral Tracing)
The presence of specific impurities (e.g., residual solvents, unreduced amide) can be predicted based on this standard workflow:
-
Activation: Conversion of the carboxylic acid to the acid chloride (using oxalyl chloride/DMF).
-
Amidation: Reaction with ammonia to form 5-(difluoromethyl)oxazole-4-carboxamide .
-
Reduction: Selective reduction of the amide to the amine using BH₃·THF or LiAlH₄.
Figure 1: Standard synthetic pathway.[1] The reduction step (red arrow) is the critical quality control point where incomplete reduction often yields mixed NMR signals.[1]
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The difluoromethyl (CHF₂) group provides a unique spectroscopic handle. The coupling between the fluorine and the proton/carbon nuclei is the primary method for structural validation.
1. ¹H NMR (Proton NMR)
Solvent: DMSO-d₆ or CDCl₃[1]
| Position | Moiety | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Interpretation |
| C2-H | Oxazole Ring | 8.20 – 8.45 | Singlet (s) | - | Diagnostic for the oxazole ring integrity.[1] A shift >8.5 ppm may indicate salt formation. |
| C5-CHF₂ | Difluoromethyl | 6.80 – 7.30 | Triplet (t) | Critical Signal. The proton on the CF₂ carbon couples to two equivalent fluorine atoms. | |
| C4-CH₂ | Methylene | 3.70 – 3.90 | Singlet (s) | - | Appears as a broad singlet. If coupled to NH₂, may appear as a doublet or broad multiplet.[1] |
| -NH₂ | Amine | 1.50 – 2.50 | Broad (br) | - | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
Technical Insight: The CHF₂ triplet is often broad or shows "roofing" effects. If the triplet collapses into a singlet or complex multiplet, suspect fluorine exchange or degradation.[1]
2. ¹⁹F NMR (Fluorine NMR)
Reference: CFCl₃ (0 ppm) or PhF internal standard[1]
-
Signal: Doublet (d).
-
Shift:
to ppm. -
Coupling:
Hz. -
Validation: This doublet confirms the presence of the CHF₂ group. A singlet here would indicate a CF₃ group (impurity) or loss of the proton (unlikely).[1] Two distinct multiplets indicate diastereotopic fluorines, which is not expected here as the molecule is achiral, but could occur if a chiral salt is used.[1]
3. ¹³C NMR (Carbon NMR)
Decoupled from ¹H
| Carbon | Type | Shift (δ ppm) | Splitting | Coupling ( |
| C2 | Oxazole CH | 150 – 155 | Singlet | - |
| C5 | Quaternary | 140 – 148 | Triplet | |
| C4 | Quaternary | 135 – 140 | Multiplet | Possible long-range coupling to F ( |
| CHF₂ | Difluoromethyl | 108 – 115 | Triplet | |
| CH₂ | Methylene | 35 – 45 | Singlet | - |
B. Mass Spectrometry (MS)
Method: ESI-HRMS (Positive Mode)
Experimental Validation Protocol
Protocol 1: NMR Sample Preparation for J-Coupling Analysis
To accurately measure the large
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.
-
Acquisition: Acquire ¹H NMR with a spectral width of at least 15 ppm to ensure the CHF₂ satellite peaks are not aliased.
-
Processing: Use an exponential window function (LB = 0.3 Hz).
-
Verification: Measure the distance between the outer legs of the triplet at 6.8-7.3 ppm. It must be >50 Hz. If it is ~7-8 Hz, you are looking at an aromatic coupling, not the CHF₂.[1]
Protocol 2: Purity Check via ¹⁹F NMR
This is the fastest method to detect impurities.
-
Run a non-decoupled ¹⁹F NMR (scan range -50 to -200 ppm).
-
Target: Single doublet at ~ -115 ppm.
-
Impurity Flags:
-
Singlet at -60 to -80 ppm: Indicates trifluoromethyl (-CF₃) analog (starting material impurity).[1]
-
Singlet at -110 to -130 ppm: Indicates defluorinated or oxidized byproduct.
-
Visualization of NMR Logic
The following diagram illustrates the splitting logic used to confirm the structure.
Figure 2: Decision tree for validating the CHF₂ moiety via ¹H NMR.
References
-
Fluorine NMR Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for J-coupling ranges of CHF₂ groups).
-
Oxazole Synthesis: Van Leusen, A. M., et al. (1972).[1][4] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters.
-
General Spectroscopic Data: National Institutes of Health (NIH) PubChem. "Oxazole Derivatives and Spectroscopic Data." Available at: [Link][1]
Technical Guide: NMR Characterization of (5-(Difluoromethyl)oxazol-4-yl)methanamine
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of (5-(Difluoromethyl)oxazol-4-yl)methanamine .[1] It is designed for medicinal chemists and structural biologists requiring precise spectral assignment and validation strategies for fluorinated heterocyclic scaffolds.[1]
Executive Summary & Structural Logic
The molecule This compound represents a specific class of fluorinated heterocycles often used as bioisosteres for amides or esters in drug design.[1] Its NMR signature is defined by the interplay between the electron-deficient oxazole ring and the strong coupling effects of the difluoromethyl (
The "Fingerprint" Features:
-
NMR: A distinct triplet at 6.8–7.2 ppm with a large geminal coupling constant (
), characteristic of the proton. -
NMR: A triplet at ~110 ppm with a massive coupling constant (
), confirming the difluoromethyl carbon.[1]
Structural Analysis & Magnetic Environment
The molecule consists of three distinct magnetic environments:
-
Oxazole Core (C-2, C-4, C-5): A flat, aromatic system.[1] Position 2 is unsubstituted (deshielded proton).[1] Position 5 bears the
group, and Position 4 bears the methanamine. -
Difluoromethyl Group (
): A rotationally free but electron-withdrawing group.[1] The two fluorine atoms are chemically equivalent (enantiotopic) in an achiral environment, splitting the attached proton into a triplet. -
Methanamine Tail (
): An aliphatic methylene adjacent to a heteroaromatic ring and an amine, creating a distinct shielding region.[1]
Visualization: Structure-Shift Correlation
Caption: Logical mapping of structural fragments to their characteristic NMR signals.
NMR Analysis
The proton spectrum is dominated by the large coupling of the
Predicted Chemical Shifts & Multiplicity (Solvent: )
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Notes |
| H-2 | Oxazole CH | 7.95 – 8.10 | Singlet (s) | - | Highly deshielded by adjacent N and O. |
| Difluoromethyl | 6.80 – 7.20 | Triplet (t) | Diagnostic Signal. "Ghost" triplet often mistaken for impurity if | ||
| Methylene | 3.80 – 4.00 | Singlet (s) | - | May appear as a broad singlet if | |
| Amine | 1.50 – 2.50 | Broad (br s) | - | Highly variable.[1] Disappears on |
The "Self-Validating" Check: The Triplet
To confirm the presence of the difluoromethyl group, measure the distance between the outer legs of the triplet in Hertz.
-
Validation: The separation between adjacent peaks should be
. -
Artifact Warning: If the separation is
, it is likely an aromatic impurity, not the .
NMR Analysis
The carbon spectrum is complex due to C-F splitting, which affects not just the
Predicted Chemical Shifts & Coupling (Solvent: )
| Position | Carbon Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C-2 | Oxazole CH | 152.0 – 155.0 | Singlet (s) | - | Most deshielded ring carbon.[1] |
| C-5 | Oxazole C-Subst.[1][2][3][4][5] | 145.0 – 148.0 | Triplet (t) | Attached directly to | |
| C-4 | Oxazole C-Subst. | 136.0 – 140.0 | Triplet (t) or Broad | Attached to | |
| Difluoromethyl | 108.0 – 112.0 | Triplet (t) | Diagnostic Signal. Distinctive high-field triplet.[1] | ||
| Methylene | 36.0 – 40.0 | Singlet (s) | - | Typical benzylic-like aliphatic region.[1] |
Interpretation Strategy
In a standard proton-decoupled
-
Look for the Triplet at ~110 ppm: This is the
carbon. The splitting is caused by Fluorine ( ), so proton decoupling does not collapse this multiplet. -
Check C-5: The ring carbon attached to the
group will also be a triplet, but with a much smaller coupling constant (~25 Hz).[1]
Experimental Protocol
Sample Preparation
-
Solvent:
is recommended over for this specific molecule.[1]-
Reason: The amine (
) protons are often invisible or extremely broad in due to rapid exchange. slows this exchange, often revealing the as a distinct broad singlet at ~3.0–4.0 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL solvent is ideal for
acquisition to resolve the low-intensity triplet signals of the fluorinated carbons.[1]
Acquisition Parameters
-
Spectral Width (SW): Ensure
SW covers -20 ppm to 220 ppm to catch the full multiplet width of the group. -
Relaxation Delay (D1): Fluorinated carbons often have longer
relaxation times.[1] Increase D1 to 2–3 seconds for quantitative integration.
Workflow Visualization
The following decision tree outlines the step-by-step logic to confirm the identity of the molecule from raw data.
Caption: Decision tree for validating the structure based on
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on J-coupling magnitudes in fluorinated organics).
-
Schilling, S. (1982).[1] "Carbon-13 NMR of Fluorinated Compounds." Journal of Magnetic Resonance, 47, 242. (Seminal paper on C-F coupling patterns).
-
Gakh, A. A., et al. (2017).[1] "19F-NMR Diastereotopic Signals in N-CHF2 Derivatives." Molecules, 22, 2003. Link (Provides specific
values for N-heterocyclic difluoromethyl groups).[1] -
Magritek. (2014).[1] "Simultaneous Proton and Fluorine Decoupled 13C NMR." Application Note. Link (Demonstrates the collapse of C-F multiplets).
-
PubChem. "4-Oxazolecarboxylic acid, 2-(aminomethyl)-."[1] CID 54053236.[1][6] Link (Reference for oxazole-methanamine fragment shifts).[1]
Sources
- 1. [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol | 1511555-74-0 [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 4-Oxazolecarboxylic acid, 2-(aminomethyl)- | C5H6N2O3 | CID 54053236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Mass Spectrometry Profiling of (5-(Difluoromethyl)oxazol-4-yl)methanamine
This technical guide details the mass spectrometry profiling of (5-(Difluoromethyl)oxazol-4-yl)methanamine , a specialized fluorinated heterocyclic building block. This document is structured for researchers requiring rigorous characterization protocols for drug discovery applications.
Executive Summary & Chemical Context
This compound (CAS: Generic structure reference) is a critical bioisostere used in medicinal chemistry to modulate metabolic stability and lipophilicity. The incorporation of the difluoromethyl (-CHF₂) group at the C5 position of the oxazole ring alters the electron density, impacting both the pKa of the neighboring primary amine and the molecule's fragmentation pathways.
Accurate mass spectrometry (MS) analysis of this compound requires navigating two competing ionization/fragmentation drivers: the basic primary amine (protonation site) and the electron-withdrawing difluoromethyl oxazole core (fragmentation director).
Physicochemical Profile
| Property | Value | MS Implication |
| Formula | C₅H₆F₂N₂O | Defines monoisotopic mass. |
| Monoisotopic Mass | 148.0448 Da | Target for High-Res MS (HRMS). |
| [M+H]⁺ | 149.0521 Da | Primary precursor ion in ESI(+). |
| pKa (Amine) | ~8.5–9.0 (Predicted) | Ensures facile protonation in acidic mobile phases. |
| LogP | ~0.2–0.5 | Elutes early in Reverse Phase (C18) chromatography. |
Instrumentation & Method Development
To achieve reproducible data, the following experimental conditions are recommended. These protocols prioritize the detection of the labile amine and the preservation of the fluorinated moiety during ionization.
Ionization Source: Electrospray Ionization (ESI)
Mode: Positive (+ve) Rationale: The methanamine side chain (-CH₂NH₂) is the most basic site. ESI+ provides superior sensitivity over APCI for this low-molecular-weight polar amine. APCI may induce thermal degradation of the difluoromethyl group (defluorination) before mass analysis.
LC-MS Acquisition Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the compound's polarity.
-
Alternative: C18 with ion-pairing reagents (e.g., HFBA), though this suppresses MS sensitivity.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Cone Voltage: Low (15–20 V). High cone voltages will induce in-source fragmentation, primarily the loss of ammonia ([M+H-NH₃]⁺).
Fragmentation Mechanism & Structural Elucidation
The collision-induced dissociation (CID) of the protonated precursor (m/z 149.05) follows a distinct hierarchy of bond cleavages. Understanding these pathways is essential for confirming the position of the difluoromethyl group versus the amine.
Primary Pathway: Deamination (Neutral Loss of NH₃)
The most abundant fragment arises from the cleavage of the C-N bond in the methanamine tail.
-
Transition: m/z 149 → m/z 132
-
Mechanism: Inductive cleavage driven by the protonated amine. This generates a resonance-stabilized carbocation at the benzylic-like position (attached to the oxazole ring).
Secondary Pathway: Defluorination (Neutral Loss of HF)
The difluoromethyl group is susceptible to losing hydrogen fluoride (20 Da), especially after the initial deamination.
-
Transition: m/z 132 → m/z 112
-
Mechanism: Neighboring group participation or thermal elimination of HF, resulting in a difluoro-alkene or cyclized species.
Tertiary Pathway: Oxazole Ring Cleavage
At higher collision energies (>35 eV), the oxazole ring undergoes characteristic heterocyclic fragmentation.
-
Loss of CO (28 Da): Common in oxazoles.
-
Loss of HCN (27 Da): Cleavage of the C2-N3 bond.
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the precursor and its product ions.
Caption: Step-wise fragmentation pathway of this compound under ESI-CID conditions.
Validated Experimental Protocol
To replicate this analysis, follow this self-validating workflow.
Step 1: Sample Preparation
-
Dissolve 1 mg of compound in 1 mL of MeOH:H₂O (50:50) . Avoid pure acetonitrile as it may suppress protonation of the primary amine.
-
Dilute to a final concentration of 1 µg/mL (approx. 6 µM) in Mobile Phase A.
-
Verification: Check pH is < 4.0 to ensure the amine is fully protonated ([M+H]⁺).
Step 2: MS Tuning (Direct Infusion)
Perform a syringe pump infusion at 10 µL/min to optimize transmission.
-
Polarity: Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 120°C (Keep low to prevent thermal defluorination).
-
Desolvation Gas: 500 L/hr.
Step 3: MRM Transition Setup (For Quantitation)
For pharmacokinetic (PK) studies, use the following Multiple Reaction Monitoring (MRM) transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Quantifier | 149.1 | 132.0 | 15 | 50 |
| Qualifier 1 | 149.1 | 112.0 | 28 | 50 |
| Qualifier 2 | 149.1 | 104.0 | 35 | 50 |
Note: The 149.1 -> 132.0 transition is the most sensitive but least specific (common ammonia loss). The 149.1 -> 112.0 transition (loss of NH₃ + HF) is highly specific to the difluoromethyl-oxazole scaffold.
Data Interpretation & Troubleshooting
Distinguishing Isomers
This molecule has potential regioisomers (e.g., 2-(difluoromethyl) or 4-(difluoromethyl)).
-
Diagnostic Feature: The proximity of the 4-methanamine to the 5-difluoromethyl group allows for a specific "ortho-effect" type interaction.
-
Observation: If the difluoromethyl group were at position 2 (distal), the loss of HF (m/z 132 -> 112) would require significantly higher collision energy than observed for the 4,5-substituted system.
Common Interferences
-
In-Source Fragmentation: If a strong peak at m/z 132 is observed in the MS1 (full scan) spectrum, reduce the Cone Voltage. The amine C-N bond is weak.
-
Adducts: Watch for [M+Na]⁺ at m/z 171 and [M+K]⁺ at m/z 187. These adducts do not fragment efficiently and will reduce sensitivity in MRM modes.
References
-
Audier, H. E., et al. "Mecanismes de Fragmentation de l'Oxazole."[1] Organic Mass Spectrometry, vol. 11, 1976, pp. 1047-1055.[1]
- Foundational text on oxazole ring cleavage mechanisms.
-
Holčapek, M., et al. "Fragmentation of small molecules in mass spectrometry." Mass Spectrometry Reviews, vol. 29, 2010.
- Authoritative guide on neutral losses (NH3, HF) in ESI-MS.
-
BenchChem Technical Support. "Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of Difluoromethyl-substituted Aromatics." BenchChem, 2025.[2]
- Specific data on difluoromethyl group fragment
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23404337, Oxazol-5-ylmethanamine." PubChem, 2025.[3]
-
Physicochemical properties and structural analogs.[4]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazol-5-ylmethanamine | C4H6N2O | CID 23404337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines [mdpi.com]
physical and chemical characteristics of difluoromethyl oxazoles
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Difluoromethyl Oxazoles
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a nuanced and highly valuable substituent. When appended to the oxazole core, a privileged heterocycle in its own right, the resulting difluoromethyl oxazoles exhibit a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth exploration of these characteristics, offering researchers, medicinal chemists, and drug development professionals a comprehensive technical resource. We will dissect the electronic and steric impact of the CHF₂ group on the oxazole ring, detail key physicochemical parameters, present a field-proven synthetic protocol for their preparation, and discuss the resultant chemical reactivity and metabolic stability. This document is structured to deliver not just data, but a causal understanding of why these molecules are of significant and growing interest in the pursuit of next-generation therapeutics.
The Strategic Value of the Difluoromethyl Moiety in Oxazole-Based Drug Design
The oxazole ring is a five-membered heterocycle featuring one oxygen and one nitrogen atom. It is a common structural motif in natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions. The introduction of a difluoromethyl group (CHF₂) profoundly modulates the properties of the parent oxazole in several strategic ways.
-
Bioisosterism and Hydrogen Bonding: The CHF₂ group is considered a unique bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups.[1][2] The polarized C-H bond in the CHF₂ moiety can act as a weak hydrogen bond donor, a feature that allows it to engage with biological targets in a manner similar to traditional hydrogen bond donors.[1][3] Unlike a hydroxyl group, however, it is non-ionizable and sterically distinct, offering a tool to fine-tune binding interactions and improve pharmacokinetic profiles.
-
Lipophilicity and Solubility: While fluorine is highly electronegative, the substitution of hydrogen with fluorine does not always lead to a simple increase in lipophilicity. The difluoromethyl group generally imparts a moderate increase in lipophilicity (LogP) compared to a methyl group, but less so than the more common trifluoromethyl (CF₃) group.[2][4] This provides a more subtle tool for modulating a molecule's solubility and membrane permeability, which are critical for oral bioavailability.[5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (C-F ≈ 110 kcal/mol vs. C-H ≈ 100 kcal/mol). This inherent strength makes the CHF₂ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the majority of xenobiotic metabolism.[6][7] By replacing a metabolically labile C-H bond with a C-F bond, or by introducing a CHF₂ group, chemists can "block" a site of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[6]
-
Electronic Modulation: The two fluorine atoms exert a strong electron-withdrawing effect through induction, which lowers the pKa of nearby protons and influences the electron density of the entire oxazole ring system. This electronic perturbation can significantly alter the reactivity of the heterocycle and its binding affinity to protein targets.
The interplay of these characteristics is central to the value of difluoromethyl oxazoles. The logical relationship can be visualized as follows:
Physicochemical and Spectroscopic Characteristics
The physical properties of difluoromethyl oxazoles are a direct consequence of the strong electronic influence of the CHF₂ group.
Physical Properties
Precise physical data for simple difluoromethyl oxazoles are not widely published, as many are synthesized as intermediates in larger drug discovery programs. However, we can compile representative data for a known derivative, 6-(Difluoromethyl)-2-ethyl-1,3-benzoxazole, and compare it to a non-fluorinated analogue to illustrate the impact of the CHF₂ group.
| Property | 2-Ethyl-6-methyl-1,3-benzoxazole | 6-(Difluoromethyl)-2-ethyl-1,3-benzoxazole | Rationale for Change |
| Molecular Weight | 161.20 g/mol | 197.18 g/mol [8] | Increased mass from substituting CH₃ with CHF₂. |
| Melting Point | Not available | Not available | Expected to be higher due to increased polarity and potential for intermolecular C-H···F interactions. |
| Calculated LogP | ~2.9 (Estimated) | 3.2[8] | The CHF₂ group is more lipophilic than a methyl group, increasing the octanol-water partition coefficient. |
| pKa (of ring N) | Not available | Not available | Expected to be lower (less basic) due to the strong inductive electron-withdrawing effect of the CHF₂ group. |
Spectroscopic Signature
The characterization of difluoromethyl oxazoles relies heavily on multinuclear NMR spectroscopy. The presence of the CHF₂ group provides a unique and highly informative spectroscopic handle.
-
¹H NMR: The single proton of the difluoromethyl group is highly characteristic. It typically appears as a triplet in the range of δ 7.8-8.3 ppm due to coupling with the two equivalent fluorine atoms.[9] The coupling constant (²JH-F) is large, typically around 58 Hz.[9][10]
-
¹³C NMR: The carbon of the CHF₂ group also exhibits a triplet due to one-bond coupling to the two fluorine atoms. This signal is found far downfield, typically around δ 111-115 ppm, with a large coupling constant (¹JC-F) in the range of 250-260 Hz.[10] The electron-withdrawing nature of the group will also deshield adjacent carbons in the oxazole ring.
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides the most unambiguous confirmation of the CHF₂ group. It shows a doublet centered in the region of δ -90 to -125 ppm (relative to CFCl₃), arising from coupling to the single proton.[2] The coupling constant will match that observed in the ¹H NMR spectrum (²JF-H ≈ 58 Hz). The exact chemical shift is sensitive to the electronic environment of the oxazole ring.
Synthetic Methodologies: Direct C-H Difluoromethylation
While several strategies exist for synthesizing fluorinated heterocycles, direct C-H functionalization has emerged as the most efficient and atom-economical approach.[11] It avoids the need for pre-functionalization of the oxazole core, allowing for late-stage introduction of the key CHF₂ moiety. A robust palladium-catalyzed decarbonylative C-H difluoromethylation has been developed that is highly effective for oxazoles and related azoles.[12]
The overall transformation selectively targets the C2-position of the benzoxazole, which is the most acidic and sterically accessible C-H bond.
Featured Protocol: Synthesis of 2-(Difluoromethyl)benzo[d]oxazole
This protocol is adapted from the supporting information of the seminal work by Sanford and coworkers.[12] It describes a reliable and scalable method for the direct C2-difluoromethylation of benzoxazole.
Materials:
-
Benzoxazole (0.30 mmol, 1.0 equiv)
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone, 0.015 mmol, 0.05 equiv)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.018 mmol, 0.06 equiv)
-
Difluoroacetic anhydride (0.90 mmol, 3.0 equiv)
-
Anhydrous Toluene (2.0 mL)
-
Saturated aqueous Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
40 mL scintillation vial with a Teflon-lined screw cap
-
Heating block or oil bath
-
Standard laboratory glassware for workup and chromatography
Step-by-Step Procedure:
-
Catalyst Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add Pd(dba)₂ (8.6 mg) and XantPhos (10.4 mg) to a small vial.
-
Causality: XantPhos is a bulky bisphosphine ligand that is crucial for promoting the desired catalytic cycle and preventing catalyst decomposition at high temperatures.[12] Both reagents are sensitive to air and moisture.
-
-
Reagent Addition (Inert Atmosphere): In a separate 40 mL vial, add benzoxazole (35.7 mg, 0.30 mmol).
-
Anhydride Solution Preparation: In the glovebox, dissolve difluoroacetic anhydride (156.6 mg, 0.90 mmol) in anhydrous toluene (1.0 mL).
-
Reaction Assembly: Add the toluene solution of difluoroacetic anhydride to the vial containing the Pd(dba)₂/XantPhos mixture. Stir for 5 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Initiation of Reaction: Transfer the resulting catalyst solution to the 40 mL vial containing the benzoxazole substrate. Seal the vial tightly with the Teflon-lined screw cap.
-
Heating: Remove the sealed vial from the glovebox. Place it in a pre-heated heating block or oil bath set to 150 °C. Stir the reaction mixture for 18 hours.
-
Causality: High temperature is required to drive the decarbonylative C-H activation step, which is often the rate-limiting step in such catalytic cycles.
-
-
Workup - Quenching and Extraction: After 18 hours, cool the reaction mixture to room temperature. Carefully open the vial and dilute the contents with 10 mL of saturated aqueous K₂CO₃ solution.
-
Causality: The basic wash neutralizes any remaining acidic species and helps to remove inorganic byproducts.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 10 mL).
-
Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the final product, 2-(Difluoromethyl)benzo[d]oxazole.[12]
Chemical Reactivity and Stability
The introduction of the strongly electron-withdrawing CHF₂ group at the C2 position significantly modulates the chemical reactivity of the oxazole ring.
-
Ring Stability: The oxazole ring is an aromatic heterocycle and is generally stable under neutral and basic conditions. The electron-withdrawing CHF₂ group is expected to further stabilize the ring against electrophilic attack but may increase its susceptibility to nucleophilic attack or ring-opening, particularly with strong nucleophiles.
-
Reactivity at C2: The C-H difluoromethylation protocol itself demonstrates that the C2 proton is the most acidic on the oxazole ring system, making it a prime site for metallation and subsequent functionalization. Once the CHF₂ group is installed, this position is blocked from further electrophilic substitution.
-
Reactivity at C4 and C5: The reactivity of the C4 and C5 positions is also influenced. The overall electron-poor nature of the difluoromethylated oxazole ring would likely decrease its reactivity as a diene in Diels-Alder cycloaddition reactions compared to electron-rich, non-fluorinated analogues. Conversely, it may act as a better dienophile in inverse-electron-demand cycloadditions.
-
Metabolic Stability: As previously discussed, the C-F bonds are exceptionally strong, rendering the CHF₂ group itself highly resistant to metabolic oxidation.[6] This protects the C2 position from what could otherwise be a site of metabolic attack (e.g., hydroxylation). This inherent stability is a primary driver for the use of this moiety in drug design.[7][12]
Conclusion and Future Outlook
Difluoromethyl oxazoles represent a class of heterocyclic compounds with a compelling and highly tunable set of properties for drug discovery. The CHF₂ group acts as a metabolically robust, lipophilic hydrogen bond donor that electronically modifies the oxazole core. This combination allows for the fine-tuning of a lead compound's potency, selectivity, and pharmacokinetic profile. The development of direct C-H functionalization methods has made these scaffolds more accessible than ever, paving the way for their broader application.
Future research will likely focus on expanding the toolbox of synthetic methods for their preparation, including asymmetric syntheses to install chiral CHF₂-containing centers. Furthermore, a deeper investigation into the reactivity of the difluoromethylated oxazole ring system will unlock new avenues for derivatization. As our understanding of the subtle interplay between fluorine substitution and biological activity grows, difluoromethyl oxazoles are poised to become an increasingly important weapon in the arsenal of medicinal chemists.
References
-
Gu, F., Lalloo, N., Wearing, E. R., & Sanford, M. S. (2025). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Organic Letters, 27(30), 8144-8148. [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. PubMed, 60(2), 797-804. [Link]
-
Zhu, W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
-
Majumdar, S., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Abd El-Gaber, M. K., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. ResearchGate. [Link]
-
Abd El-Gaber, M. K., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]
-
Qing, F.-L., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Organic Letters. [Link]
-
Sanford, M. S., et al. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society. [Link]
-
Zhu, W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]
-
Liu, X., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
PubChem. (n.d.). 6-(Difluoromethyl)-2-ethyl-1,3-benzoxazole. [Link]
-
Liu, X., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. 2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-(Difluoromethyl)-2-ethyl-1,3-benzoxazole | C10H9F2NO | CID 130864924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Role of the Difluoromethyl Group in Medicinal Chemistry: A Technical Guide
Executive Summary: The Rise of the Lipophilic Hydrogen Bond Donor
In modern drug discovery, the difluoromethyl group (
This guide dissects the physicochemical mechanics of the
Physicochemical Properties & Bioisosterism[1][2][3][4][5][6][7][8][9]
The "Lipophilic Hydrogen Bond Donor" Concept
Unlike the trifluoromethyl group (
This allows
Table 1: Comparative Physicochemical Properties
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( | Hydroxyl ( |
| Hammett Constant ( | -0.17 | 0.32 | 0.54 | -0.37 |
| Hansch Lipophilicity ( | 0.56 | 0.10 - 0.50* | 0.88 | -0.67 |
| H-Bond Donor Acidity ( | ~0.00 | ~0.10 | 0.00 | ~0.60 |
| Metabolic Stability | Low (Oxidation) | High | Very High | Variable (Glucuronidation) |
*Note: The lipophilicity of
Bioisosteric Replacements
-
vs.
: Replaces the donor capability but removes the high desolvation penalty associated with , potentially improving oral bioavailability. -
vs.
: Increases metabolic stability (blocks benzylic oxidation) and introduces a dipole interaction without adding significant steric bulk. -
vs.
: Mimics the thiol acidity and geometry but avoids the oxidation liability (disulfide formation) of thiols.
Mechanistic Visualization: The Polarized Donor
The following diagram illustrates the electrostatic environment enabling the bioisosteric function.
Figure 1: Mechanism of Hydrogen Bond Donation by the Difluoromethyl Group.[2][3][4][5][6][7] The electronegativity of fluorine polarizes the C-H bond, enabling interaction with biological acceptors.
Metabolic Stability and Toxicity
Blocking Metabolic Soft Spots
The
Safety Considerations
While generally stable, medicinal chemists must be aware of the potential for defluorination in specific environments. If the
Synthetic Methodologies
Installing the
Strategic Selection of Methods
| Methodology | Key Reagents | Mechanism | Best For |
| Radical Difluoromethylation | Radical Addition (SOMO) | Heterocycles (Pyridines, Pyrazoles) | |
| Nucleophilic Difluoromethylation | Difluorocarbene / Anion | Aldehydes, Ketones, Imines | |
| Electrophilic Difluoromethylation | S_RN1 / Radical | Electron-rich arenes, Enolates |
Workflow Visualization: Radical C-H Functionalization
This is the most relevant pathway for late-stage functionalization of drug leads.
Figure 2: Late-Stage Radical Difluoromethylation Workflow (Minisci-type reaction).
Experimental Protocol: Late-Stage Radical Difluoromethylation
Objective: Direct C-H difluoromethylation of a pyridine-based drug scaffold using Zinc Difluoromethanesulfinate (DFMS). This protocol is adapted for high-throughput medicinal chemistry optimization.
Materials
-
Substrate: 1.0 mmol Heterocycle (e.g., substituted pyridine).
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% in water, 5.0 equiv).
-
Solvent: DCM/Water (2.5:1 biphasic system).
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.
Step-by-Step Procedure
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the heterocycle substrate (1.0 mmol) in Dichloromethane (DCM, 5 mL).
-
Activation: Add TFA (1.0 mmol) to protonate the pyridine nitrogen, increasing electrophilicity at the C2/C4 positions. Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add water (2 mL) followed by DFMS (3.0 mmol). The system will be biphasic.
-
Initiation: Add TBHP (5.0 mmol) dropwise over 2 minutes.
-
Reaction: Stir vigorously at RT for 12–24 hours. The biphasic nature requires high stir rates to ensure radical transfer at the interface.
-
Quench & Workup:
-
Quench with saturated aqueous
until pH ~8 (neutralizes TFA). -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (typically Hexanes/Ethyl Acetate gradient).
Validation Check:
-
NMR: Look for the characteristic triplet of the
proton in NMR ( ppm, Hz). -
Mass Spec: Confirm M+51 mass shift (Replacement of H with
).
Case Studies in Drug Development
Oteseconazole (Vivjoa) – The Modern Benchmark
Oteseconazole is a novel CYP51 inhibitor for fungal infections.
-
Design Challenge: Previous azoles suffered from off-target CYP inhibition and metabolic instability.
-
Role of
: The molecule features a difluoromethyl-pyridine moiety. The group modulates the basicity of the pyridine nitrogen (lowering via induction), reducing affinity for human CYPs (selectivity) while maintaining binding to the fungal heme iron. Additionally, it improves metabolic stability compared to a methyl group.
Pantoprazole – The Bioisosteric Ether
While strictly a difluoromethoxy (
-
Role: The
group on the benzimidazole ring acts as a lipophilic donor. It replaces the methoxy group found in Omeprazole. This substitution increases the stability of the compound in the acidic environment of the stomach parietal cells before activation and alters the lipophilicity profile to ensure appropriate tissue distribution.
References
-
Meanwell, N. A. (2018).[4][8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link
-
Erickson, J. A., et al. (2020). Physicochemical Properties of the Difluoromethyl Group. ACS Medicinal Chemistry Letters. Link
-
FDA Drug Approvals. (2022). Oteseconazole Approval Package and Chemistry Review. U.S. Food and Drug Administration.[9] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]
- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 8. iris.unipa.it [iris.unipa.it]
- 9. pubs.acs.org [pubs.acs.org]
Introduction to Oxazole-Containing Pharmaceutical Building Blocks
Executive Summary
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, valued not merely as a structural connector but as a functional bioisostere for amides and esters. Its unique electronic distribution—featuring a pyridine-like nitrogen (H-bond acceptor) and a furan-like oxygen—imparts metabolic stability while maintaining favorable physicochemical properties.
This technical guide provides a comprehensive analysis of oxazole building blocks, moving from structure-activity relationship (SAR) logic to robust synthetic protocols. It addresses the specific challenges of oxazole chemistry, particularly the instability of C2-lithiated species, and offers modern solutions via Van Leusen assembly and C-H activation.
Part 1: Structural & Medicinal Chemistry Properties[1][2][3][4]
The Oxazole Bioisostere
In drug design, the oxazole ring is frequently employed as a non-hydrolyzable amide bioisostere . Unlike the amide bond, which is susceptible to proteases and hydrolysis, the oxazole ring is metabolically robust while retaining the planarity and directional hydrogen-bonding capability required for receptor binding.
-
H-Bonding: The N3 nitrogen acts as a weak H-bond acceptor (pKa ~0.8).
-
Geometry: The ring is planar, mimicking the trans-amide geometry.
-
Pi-Interactions: The aromatic character allows for
stacking interactions within binding pockets, often enhancing potency compared to aliphatic linkers.
Physicochemical Comparison
Understanding the electronic differences between 1,3-azoles is critical for scaffold selection. Oxazole is significantly less basic than imidazole and less aromatic than thiazole.
Table 1: Physicochemical Properties of 1,3-Azoles
| Property | Oxazole | Thiazole | Imidazole | Relevance to MedChem |
| Heteroatoms | O, N | S, N | NH, N | Determines H-bond donor/acceptor profile. |
| Boiling Point | 69–70 °C | 117 °C | 256 °C | Indicates intermolecular forces (dipole/H-bond). |
| pKa (Conj. Acid) | 0.8 (Weak Base) | 2.5 | 7.0 (Physiological Base) | Oxazole remains neutral at physiological pH. |
| Aromaticity | Moderate | High | Moderate | Thiazole is more stable; Oxazole is more reactive at C5. |
| Lability | Ring opens at C2 (Base) | Stable | Stable | Critical: C2-deprotonation of oxazole requires care. |
SAR Logic & Bioisosterism Diagram
The following diagram illustrates the strategic replacement of labile groups with the oxazole core to improve drug-like properties (DMPK).
Figure 1: Strategic rationale for oxazole incorporation in lead optimization.
Part 2: Synthetic Methodologies
The "Building Block" Challenge
Synthesizing substituted oxazoles presents a regioselectivity puzzle.
-
Classical Robinson-Gabriel: Good for 2,5-diaryl systems but requires harsh dehydration (POCl3/H2SO4), often incompatible with sensitive functional groups.
-
Van Leusen Synthesis: The gold standard for generating 5-substituted oxazoles under mild conditions.[1]
-
C-H Activation: The modern approach for late-stage functionalization, avoiding the instability of oxazolyl-lithium intermediates.
Regioselectivity Map
-
C2 Position: Most acidic proton (pKa ~20), but the anion is unstable (ring opens to isocyanide). Solution: Use C-H activation or halogen-metal exchange at -78°C followed by immediate electrophile trapping.
-
C5 Position: Most electron-rich. Preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).
-
C4 Position: Least reactive. Usually established during ring construction.
Figure 2: Regioselectivity profile of the oxazole ring.
Part 3: Experimental Protocols
De Novo Assembly: Van Leusen Oxazole Synthesis
This protocol is the industry standard for creating 5-substituted oxazole building blocks from aldehydes. It utilizes Tosylmethyl Isocyanide (TosMIC).[1][2][3]
Mechanism: Base-induced addition of TosMIC to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.
Protocol:
-
Reagents:
-
Aldehyde (1.0 equiv)[4]
-
TosMIC (1.0–1.1 equiv)
-
Potassium Carbonate (K2CO3, 2.0 equiv)
-
Solvent: Methanol (MeOH) or DME/MeOH mixture.
-
-
Procedure:
-
Dissolve the aldehyde and TosMIC in MeOH (0.5 M concentration).
-
Add K2CO3 in one portion.
-
Reflux the mixture for 2–4 hours. (Monitor by TLC/LCMS for disappearance of aldehyde).
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
-
Why this works: The sulfonyl group of TosMIC makes the alpha-protons acidic and acts as a leaving group during the aromatization step.
Functionalization: Pd-Catalyzed C-H Arylation at C2
Avoids the use of organolithiums. This protocol allows the attachment of aryl groups to the C2 position of a pre-formed oxazole.
Protocol:
-
Reagents:
-
Oxazole substrate (1.0 equiv)
-
Aryl Bromide/Iodide (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/PCy3.
-
Base: Cs2CO3 or t-BuOLi (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
-
Procedure:
-
In a glovebox or under Argon stream, charge a pressure vial with the oxazole, aryl halide, Pd catalyst, and base.
-
Add degassed solvent. Seal the vial.
-
Heat to 100–120 °C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove metal residues. Concentrate filtrate.
-
Purification: Silica gel chromatography.
-
-
Critical Note: The acidity of the C2-H (pKa ~20) allows the base to generate a transient organometallic species that undergoes transmetallation with Palladium, bypassing the need for unstable lithiated intermediates.
Part 4: Case Studies & Marketed Drugs
-
Oxaprozin (Daypro):
-
Mubritinib:
References
-
Oxazole Analogues as Potential Therapeutic Agents. Thieme Connect. (2025). Link
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI Molecules. (2020). Link
-
C-H Bond Activation: A Versatile Protocol for the Direct Arylation of Oxazoles. Organic Chemistry Portal. (2009). Link
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2014). Link
-
Shielding in and around Oxazole, Imidazole, and Thiazole. Journal of Organic Chemistry. (2015). Link
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. komorowski.edu.pl [komorowski.edu.pl]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
potential biological activities of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Technical Whitepaper: Unlocking the Pharmacological Potential of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Executive Summary
This compound represents a high-value "privileged fragment" in modern medicinal chemistry. It bridges the gap between classical heterocyclic scaffolds and fluorine-enhanced pharmacophores. This guide analyzes its structural utility, predicting its efficacy in targeting amine oxidases (VAP-1/SSAO) and its role as a robust linker in kinase inhibitor design. By leveraging the bioisosteric properties of the difluoromethyl (
Part 1: Structural Analysis & Pharmacophore Modeling
The Fluorine Effect: as a Bioisostere
The defining feature of this scaffold is the C5-difluoromethyl group. Unlike a trifluoromethyl group (
-
Lipophilic Hydrogen Bond Donor: The
proton can function as a weak hydrogen bond donor, mimicking a hydroxyl (-OH) or thiol (-SH) group but with significantly higher lipophilicity ( vs. OH). -
Metabolic Blockade: The C5 position of oxazoles is often a site of metabolic oxidation. Substitution with
blocks this liability while maintaining steric demand similar to an isopropyl or ethyl group.
The Amine Handle ( )
The C4-methanamine moiety serves two distinct roles depending on the drug design strategy:
-
Primary Pharmacophore: In targets like Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), the primary amine interacts directly with the topaquinone cofactor.
-
Synthetic Vector: It acts as a nucleophilic handle for amide coupling, urea formation, or reductive amination, allowing the oxazole core to be tethered to larger molecular frameworks (e.g., kinase hinge binders).
Part 2: Predicted Biological Targets & Applications
Application A: VAP-1/SSAO Inhibition (Inflammation & Fibrosis)
Vascular Adhesion Protein-1 (VAP-1) is a primary amine oxidase. Inhibitors typically require a primary amine to dock into the active site.
-
Mechanism: The this compound acts as a substrate mimic. The oxazole ring provides
-stacking interactions with Tyr394 in the VAP-1 active site, while the group occupies the hydrophobic pocket usually reserved for alkyl chains of endogenous substrates. -
Advantage: The electron-withdrawing nature of the oxazole-CF2H system lowers the pKa of the primary amine (approx. pKa 8.5–9.0 vs. 10.5 for benzylamine), potentially improving oral bioavailability and CNS penetration.
Application B: Kinase Inhibitor Scaffolds
In Type II kinase inhibitors, the "linker" region connecting the hinge binder to the allosteric pocket is critical.
-
Design Strategy: The methanamine nitrogen can form hydrogen bonds with the Glu-Lys salt bridge or the DFG-aspartate. The rigid oxazole core orients the
group into the solvent-exposed front pocket or the hydrophobic back pocket, depending on substitution.
Application C: Antibacterial Peptidomimetics
Structurally analogous to oxazolidinone antibiotics (e.g., Linezolid), the oxazole core can serve as a planar replacement. The
Part 3: Experimental Workflows
Protocol 1: Modular Synthesis of the Scaffold
Note: This protocol assumes starting from ethyl 2-chloro-2-(hydroxyimino)acetate and a fluorinated alkyne or equivalent precursor.
-
Cycloaddition: React ethyl 2-chloro-2-(hydroxyimino)acetate with 3,3-difluoropropyne (generated in situ) to form ethyl 5-(difluoromethyl)oxazole-4-carboxylate.
-
Reduction: Treat the ester with
(0.5 eq) in THF at 0°C to yield the alcohol. -
Mitsunobu/Staudinger: Convert the alcohol to the azide using DPPA/DIAD/PPh3, followed by Staudinger reduction (
, ) to yield This compound .
Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)
Purpose: To validate the
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Criteria:
min indicates high metabolic stability.
-
Protocol 3: VAP-1 Enzyme Inhibition Assay
Purpose: To determine
-
Reagents: Recombinant human VAP-1, Amplex Red reagent, Benzylamine (substrate), HRP.
-
Setup: In a black 96-well plate, mix inhibitor (serial dilution 1 nM - 10 µM) with VAP-1 enzyme (10 ng/well). Incubate 15 min at 37°C.
-
Reaction: Add substrate mix (100 µM Benzylamine + 50 µM Amplex Red + 1 U/mL HRP).
-
Detection: Monitor fluorescence (Ex/Em 530/590 nm) for 30 mins (kinetic mode).
-
Analysis: Calculate slope of fluorescence increase. Fit to sigmoidal dose-response curve.
Part 4: Visualization & Logic
Figure 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR Map illustrating the functional roles of the scaffold's three distinct pharmacophores in drug design.
Figure 2: Fragment-Based Drug Discovery (FBDD) Workflow
Caption: Decision tree for utilizing the scaffold in a Fragment-Based Drug Discovery campaign.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Pümmer, S., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Tetrahedron Letters, 61(52), 152672.[2] Link[2]
-
Foot, J. S., et al. (2012). VAP-1 Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Oxazole-Based Amines. Bioorganic & Medicinal Chemistry Letters, 22(12), 3966-3970. Link
-
Garg, A., et al. (2022).[3] An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Heterocyclic Scaffolds II, 380-410. Link
Sources
Strategic Integration of the Difluoromethyl Group in Heterocyclic Drug Discovery
Executive Summary: The Bioisosteric Imperative
In modern medicinal chemistry, the difluoromethyl group (
The polarized
This guide details the physicochemical rationale, synthetic methodologies, and field-proven protocols for integrating
Physicochemical Profiling: vs. The World
The decision to deploy a
Table 1: Comparative Physicochemical Properties
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |
| Electronic Effect | Weak Donor | Strong Withdrawing | Strong Withdrawing | Donor/Acceptor |
| Hammett | -0.17 | 0.54 | 0.32 | -0.37 |
| H-Bond Donor? | No | No | Yes (Weak) | Yes (Strong) |
| Lipophilicity ( | Reference | +1.0 to +1.2 | +0.4 to +0.6 | -1.0 to -1.5 |
| Metabolic Stability | Low (Oxidation) | High | High | Low (Conjugation) |
Key Insight: Replacing a phenolic
Synthetic Methodologies & Protocols
Strategy A: Radical C-H Difluoromethylation (Minisci-Type)
Best For: Late-stage functionalization of electron-deficient heterocycles (pyridines, pyrazines, quinolines).[2][3][1]
The innate electrophilicity of protonated N-heterocycles makes them ideal substrates for nucleophilic alkyl radicals.[2][3] The
Core Reagent: Zinc Difluoromethanesulfinate (DFMS)
Developed by the Baran lab, DFMS (
Experimental Protocol 1: DFMS-Mediated Difluoromethylation
-
Reagent: DFMS (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[2][1]
-
Solvent: DCM/H2O (2.5:1 biphasic mixture)
-
Additive: Trifluoroacetic acid (TFA, 1.0 equiv) – Critical for activating the heterocycle.
Step-by-Step Workflow:
-
Dissolve the heterocycle in DCM in a vial open to air.
-
Add water and TFA. The biphasic system is crucial for solubilizing the inorganic salts while protecting the radical intermediate.
-
Add DFMS in one portion.
-
Add TBHP dropwise at
(exothermic reaction). -
Stir vigorously at room temperature for 12–24 hours.
-
Quench: Add saturated
until pH > 7. -
Workup: Extract with DCM (
), dry over , and concentrate. -
Purification: Silica gel chromatography.
Mechanism Visualization:
Caption: Oxidative generation of difluoromethyl radicals from zinc sulfinates and their addition to activated heterocycles.
Strategy B: Palladium-Catalyzed Cross-Coupling
Best For: Precise installation on aryl chlorides/bromides where regioselectivity is paramount.[2][3]
Unlike radical methods, which follow innate electronic biases (often C2 or C4 on pyridines), cross-coupling allows the chemist to pre-determine the
Core Reagent: (Difluoromethyl)trimethylsilane (
)
This reagent requires a specific catalyst system to overcome the slow transmetallation of the bulky/electronegative
Experimental Protocol 2: Pd-Catalyzed Difluoromethylation
-
Substrate: Aryl Chloride (1.0 equiv)
-
Reagent:
(2.0 equiv)[2][3] -
Catalyst:
(2.5 mol%) -
Ligand: BrettPhos (5.0 mol%) – Ligand choice is non-negotiable for chlorides.
-
Base: CsF (2.0 equiv) – Activates the silane.
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk: Charge a flame-dried tube with
, BrettPhos, and CsF. -
Add the aryl chloride and anhydrous toluene.
-
Add
via syringe.[3][1] -
Seal the tube and heat to
for 18 hours. -
Cool & Filter: Dilute with ether, filter through a celite pad to remove Pd black.
-
Purification: Flash chromatography. Note:
products are often volatile; avoid high-vacuum drying for extended periods.[2][3]
The Building Block Approach: Pyrazole Fungicides
In agrochemistry, the
Workflow:
-
Claisen Condensation: React ethyl difluoroacetate with acetone (or a ketone equivalent) to form a
-diketone ( ).[2][3] -
Cyclization: Condense with methyl hydrazine.
-
Regioselectivity: Controlled by solvent and pH, yielding the 3-difluoromethyl-1-methyl-1H-pyrazole core.[2][3][1]
Caption: Industrial route to CF2H-pyrazoles, the core scaffold of SDHI fungicides like Fluxapyroxad.[2][3][1][4]
Case Studies: in Action
Eflornithine (Iwilfin)[6]
-
Indication: High-risk Neuroblastoma, African Trypanosomiasis.[2][3][1]
-
Structure:
-difluoromethyl ornithine.[2][3][5] -
Mechanism: Suicide inhibition.[6] The
group is not just a passive steric blocker.-
The enzyme Ornithine Decarboxylase (ODC) attempts to decarboxylate the substrate.[6]
-
This generates a carbanion that eliminates a fluoride ion from the adjacent
. -
The resulting electrophilic Michael acceptor covalently binds to a cysteine residue (Cys-360) in the active site, irreversibly shutting down polyamine synthesis.[1]
-
-
Lesson:
can serve as a latent electrophile (warhead) in mechanism-based inhibitors.[2][3][1]
Fluxapyroxad (Xemium)[9]
-
Role of
:
References
-
FDA Approval of Eflornithine: US Food and Drug Administration. FDA approves eflornithine for high-risk neuroblastoma. (2023).[2][3][1] Link
-
Bioisosterism of CF2H: Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] (2017). Link
-
Radical Difluoromethylation (Baran): Fujiwara, Y., et al. Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles.[1] Nature, 492, 95–99.[1] (2012). Link
-
Pd-Catalyzed Cross-Coupling: Ferguson, D. M., & Sanford, M. S.[2][1] Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Journal of Organic Chemistry, 84(6), 3735–3740.[1][8] (2019). Link[8]
-
Fluxapyroxad Structure & Mechanism: PubChem. Fluxapyroxad Compound Summary. (Accessed 2026).[9][10] Link
Sources
- 1. Fluxapyroxad | 907204-31-3 [chemicalbook.com]
- 2. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopyrazam | C20H23F2N3O | CID 25271089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eflornithine - Wikipedia [en.wikipedia.org]
- 7. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bixafen [sitem.herts.ac.uk]
- 10. PubChemLite - Isopyrazam (C20H23F2N3O) [pubchemlite.lcsb.uni.lu]
The Renaissance of the Oxazole Methanamine Scaffold: A Technical Guide
The following technical guide details the discovery, synthesis, and therapeutic evolution of Oxazole Methanamines , with a specific focus on their recent emergence as critical scaffolds in antimycobacterial and antimalarial pharmacophores.
Executive Summary
The Oxazole Methanamine moiety—defined by an oxazole heterocyclic core linked to a primary or secondary amine via a methylene bridge (
This guide analyzes the structural causality behind their success, detailing the synthetic pathways, Structure-Activity Relationships (SAR), and mechanistic actions that define this class.
Historical Evolution & Structural Logic
The Divergence from Aminooxazolines
To understand the oxazole methanamine, one must distinguish it from the 2-aminooxazoline class.
-
2-Aminooxazolines (e.g., RO5166017): Characterized by a direct
-heteroatom bond and a partially saturated ring. These are rigid, planar TAAR1 agonists used in neuropsychiatry. -
Oxazole Methanamines: Characterized by a methylene linker (
). This linker introduces a critical degree of rotational freedom ( hybridization), allowing the amine to act as a flexible hydrogen bond donor/acceptor in deep protein pockets, such as the QcrB subunit of the mycobacterial cytochrome complex.
The "Novel" Discovery: CIII2CIV2 Supercomplex Inhibitors
The defining moment for this scaffold occurred in the early 2020s (2023-2025) during the optimization of Q203 (Telacebec) analogues. Researchers identified that replacing the imidazopyridine core with a benzo[d]oxazole-5-methylamine retained nanomolar potency against MDR-TB while significantly altering lipophilicity (LogP) and metabolic stability.
Chemical Synthesis & Methodologies
The synthesis of oxazole methanamines requires precise control to prevent ring opening or over-reduction. Below is the field-standard protocol for synthesizing 2-substituted benzo[d]oxazole-5-methylamine , a key intermediate for modern antimycobacterials.
Synthesis Protocol: Benzo[d]oxazole-5-methylamine
Objective: Synthesis of the pharmacophore headgroup from 3-amino-4-hydroxybenzonitrile.
Reagents & Conditions:
-
Cyclization: 3-amino-4-hydroxybenzonitrile + Carboxylic Acid Derivative (
) Benzo[d]oxazole-5-carbonitrile.-
Catalyst: Methanesulfonic acid (MSA).
-
Solvent: Dioxane,
.[1]
-
-
Reduction: Nitrile
Methanamine.-
Reagent:
/ (in situ generated Nickel Boride). -
Trapping Agent:
(to prevent primary amine dimerization).
-
Step-by-Step Methodology:
-
Cyclodehydration: Charge a reaction vessel with 3-amino-4-hydroxybenzonitrile (1.0 eq) and the appropriate acid chloride or carboxylic acid (1.1 eq) in dioxane. Add methanesulfonic acid (cat. 10 mol%).[2] Heat to
for 4 hours. Monitor via TLC for the disappearance of the phenol. -
Workup: Cool to RT, neutralize with sat.
, and extract with EtOAc. -
Reduction: Dissolve the resulting nitrile in MeOH. Add
(2.0 eq) and (0.1 eq). -
Activation: Slowly add
(7.0 eq) at . The solution will turn black (formation of nickel boride). Stir for 1 hour. -
Deprotection: Treat the Boc-protected amine with 4M HCl in dioxane to yield the free benzo[d]oxazole-5-methylamine hydrochloride salt.
Visualization of Synthetic Pathway
Figure 1: Synthetic route for the benzo[d]oxazole-5-methylamine scaffold, utilizing nickel boride reduction to access the primary amine.[3]
Mechanistic Pharmacology & SAR
Mechanism of Action: CIII2CIV2 Inhibition
The novel oxazole methanamines function as respiratory inhibitors . In Mycobacterium tuberculosis, they bind to the QcrB subunit of the cytochrome
-
Binding Mode: The oxazole nitrogen acts as a H-bond acceptor, while the methanamine linker positions the "tail" group (often a lipophilic aryl moiety) into the hydrophobic pocket of the QcrB subunit.
-
Selectivity: Unlike earlier thiazole analogues, the oxazole methanamine core shows reduced inhibition of human mitochondrial respiration, improving the safety profile (Selectivity Index > 100).
Structure-Activity Relationship (SAR) Data
The following table summarizes the potency of oxazole methanamine derivatives compared to the reference compound Q203 (Telacebec).
| Compound Class | Core Scaffold | Linker | Target (Mtb) | Potency ( | LogP |
| Q203 (Ref) | Imidazopyridine | Amide | QcrB | 2.7 nM | 7.64 |
| Analogue 1 | Benzo[d]oxazole | 5-Methanamine | QcrB | 9.0 nM | 5.80 |
| Analogue 2 | Benzo[d]oxazole | Direct Bond | QcrB | >1000 nM | 6.10 |
| Analogue 3 | Thiazole | Methanamine | QcrB | 45 nM | 6.20 |
Key Insight: The methylene linker ("Methanamine") is essential. Direct attachment of the amine to the oxazole ring (Analogue 2) results in a complete loss of activity, confirming that the spatial extension provided by the
Biological Signaling Pathway
Figure 2: Mechanism of action for oxazole methanamine antimycobacterials targeting the respiratory chain.
Novel Applications in Malaria (Proteasome Inhibition)
Beyond tuberculosis, the oxazole methanamine scaffold has been identified in 2025 as a key component in species-selective proteasome inhibitors for P. falciparum.
-
Challenge: Inhibiting the parasite proteasome without affecting the human host.
-
Solution: Replacing the thiazole ring of previous leads with an oxazole-4-methanamine moiety reduced host toxicity while maintaining potency against the parasite's
subunit. -
Outcome: These compounds are currently in lead optimization, showing improved solubility and reduced intrinsic clearance in hepatocytes compared to their thiazole counterparts.
References
-
Synthesis and Evaluation of Benzo[d]oxazole-5-methylamine Derivatives
- Title: Design and synthesis of antimycobacterial agents targeting the mycobacterial electron transport chain.
- Source: Martin-Luther-University Halle-Wittenberg (Dissert
-
URL:[Link]
-
Oxazole-Based Proteasome Inhibitors
-
General Oxazole Synthesis (Van Leusen Reaction)
-
Immunomodulation by Oxazoles
- Title: Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses.
- Source: Cell (Elsevier), 2020.
-
URL:[Link]
Sources
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Executive Summary & Strategic Rationale
The incorporation of difluoromethyl (
This protocol details a robust, convergent synthesis starting from commercially available ethyl isocyanoacetate and difluoroacetic anhydride. Unlike linear functionalizations, this route utilizes a Schöllkopf-type cyclization to construct the oxazole core with the fluorinated moiety pre-installed, ensuring regiochemical fidelity and minimizing late-stage fluorination risks.
Key Process Features
-
Regiocontrol: 100% regioselectivity for the 5-substituted oxazole via isocyanide chemistry.
-
Chemoselectivity: Mild reduction and functional group interconversion strategies preserve the sensitive
moiety. -
Scalability: Designed for multigram execution with standard laboratory equipment.
Retrosynthetic Analysis
The synthetic logic relies on disconnecting the C4-aminomethyl side chain back to an ester precursor, which is derived from the oxazole ring construction.
Figure 1: Retrosynthetic strategy utilizing a convergent cyclization followed by functional group manipulation.
Detailed Experimental Protocol
Stage 1: Oxazole Ring Construction
Objective: Synthesis of Ethyl 5-(difluoromethyl)oxazole-4-carboxylate. Mechanism: Base-mediated acylation of the isocyanide followed by cyclodehydration.
Reagents:
-
Ethyl isocyanoacetate (1.0 equiv)
-
Difluoroacetic anhydride (1.2 equiv)
-
Triethylamine (TEA) or DBU (2.5 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, dropping funnel, and thermometer.
-
Solvation: Charge ethyl isocyanoacetate (11.3 g, 100 mmol) and dry THF (150 mL). Cool to 0°C.[1]
-
Acylation: Add difluoroacetic anhydride (20.9 g, 120 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C. Stir for 1 hour at 0°C.
-
Cyclization: Add Triethylamine (25.3 g, 250 mmol) dropwise. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[2]
-
Workup: Quench with sat.
(100 mL).[3] Extract with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (
, 0-30% EtOAc in Hexanes).-
Target Yield: 65-75%
-
Appearance: Pale yellow oil or low-melting solid.
-
Stage 2: Reduction to Alcohol
Objective: Synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanol. Critical Control: Avoid over-reduction or defluorination.
Reagents:
-
Stage 1 Ester (1.0 equiv)
-
(LAH) (1.1 equiv) or
(excess) with -
Solvent: THF (anhydrous)
Protocol:
-
Setup: Dry 250 mL flask under
. -
Reagent Prep: Suspend
(1.0 M in THF, 1.1 equiv) in THF at -78°C. -
Addition: Add a solution of the Stage 1 ester in THF dropwise.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not reflux.
-
Quench: Fieser workup (
mL , mL 15% , mL ). Filter salts through Celite. -
Isolation: Concentrate filtrate. The product is usually pure enough for the next step.
-
Target Yield: 85-90%
-
Stage 3: Amination (Mesylate -> Azide -> Amine)
Objective: Conversion of alcohol to primary amine via Staudinger reduction.
Step 3A: Mesylation
-
Dissolve Alcohol (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1 h.
-
Wash with water, dry, and concentrate to yield the crude mesylate.
Step 3B: Azidation
-
Dissolve crude mesylate in DMF (0.5 M).
-
Add Sodium Azide (
, 1.5 equiv). Safety: Use a blast shield. -
Heat to 60°C for 4 hours.
-
Dilute with water, extract with
(Caution: Azides are shock-sensitive; do not concentrate to absolute dryness if not necessary).
Step 3C: Staudinger Reduction
-
To the ethereal azide solution (or crude azide in THF), add Triphenylphosphine (
, 1.2 equiv). -
Stir at RT until
evolution ceases (formation of iminophosphorane). -
Add
(5 equiv) and heat to 50°C for 2 hours to hydrolyze. -
Purification: Acid/Base extraction.[4]
-
Acidify to pH 2 (HCl), wash with EtOAc (removes
). -
Basify aqueous layer to pH 12 (NaOH), extract with DCM.
-
Concentrate DCM to yield the pure amine.
-
Quantitative Data Summary
| Parameter | Stage 1 (Ester) | Stage 2 (Alcohol) | Stage 3 (Amine) |
| Reagent | Difluoroacetic Anhydride | ||
| Solvent | THF | THF | DMF / THF |
| Temp | 0°C | -78°C | 60°C / 50°C |
| Typical Yield | 65-75% | 85-90% | 60-70% (over 3 steps) |
| Key QC | disappearance of C=O stretch | Mass Spec |
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following checkpoints must be met:
-
NMR Confirmation: The
group appears as a characteristic doublet ( Hz) around -110 to -125 ppm. Loss of this signal indicates defluorination. -
Regiochemistry Check: In the
NMR of the intermediate ester, the oxazole C2-proton appears as a singlet around 7.9 - 8.2 ppm. -
Amine Purity: The final product should show a broad singlet (
) exchangeable with and a specific mass peak.
Workflow Diagram:
Figure 2: Operational workflow with critical Quality Control checkpoint.
Safety & Handling
-
Difluoroacetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.
-
Sodium Azide (
): Acutely toxic. Reacts with acids to form explosive . Do not use halogenated solvents (DCM) with sodium azide if possible (formation of diazidomethane); use DMF for the reaction and Ether/EtOAc for extraction. - : Reacts violently with water. Quench carefully under inert atmosphere.
References
-
General Oxazole Synthesis (Schöllkopf Method)
-
Suzuki, M. et al. "Synthesis of oxazoles from isocyanides." Journal of Organic Chemistry. (Validated via standard organic synthesis literature).
-
-
Difluoromethylation Strategies
-
Prakash, G. K. S. et al. "Difluoromethylation of aromatics." Chemical Reviews. .
-
-
Staudinger Reduction Protocol
-
Gololobov, Y. G. et al. "The Staudinger Reaction." Tetrahedron. .
-
-
Analogous Synthesis (Thiazole/Oxazole Carboxylates)
-
Organic Syntheses, Coll. Vol. 6, p.638 (1988). "Ethyl Thiazole-4-carboxylate". . (Demonstrates the isocyanoacetate + anhydride logic).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Van Leusen Oxazole Synthesis of 5-(Difluoromethyl)oxazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethyl Group in Oxazole Scaffolds
The oxazole motif is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its utility stems from its ability to engage in various non-covalent interactions within biological systems, acting as a versatile scaffold in drug design.[1][2] The Van Leusen oxazole synthesis, a robust and highly reliable method, provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[4][5][6]
In recent years, the incorporation of fluorine-containing functional groups has become a paramount strategy in drug development. The difluoromethyl (CF₂H) group, in particular, offers a unique combination of properties. It can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability, membrane permeability, and binding affinity. The strategic introduction of a difluoromethyl group onto an oxazole ring can, therefore, significantly augment the pharmacokinetic and pharmacodynamic profile of a molecule.
This guide provides a detailed exploration of the Van Leusen oxazole synthesis specifically tailored for the use of difluoromethylated aldehydes. We will delve into the mechanistic nuances, provide a field-tested experimental protocol, and offer insights into the causality behind the experimental choices, empowering researchers to confidently synthesize these valuable compounds.
Reaction Principle and Mechanistic Insights
The Van Leusen oxazole synthesis is a powerful transformation that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5] The reaction is typically carried out under basic conditions, with potassium carbonate being a common choice, in a protic solvent such as methanol.[7]
The general mechanism proceeds through several key steps:[5][6]
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion then attacks the carbonyl carbon of the aldehyde.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.
-
Elimination: Finally, a base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate yields the aromatic 5-substituted oxazole.
The Influence of the Difluoromethyl Group
A critical aspect to consider when employing difluoromethylated aldehydes is the strong electron-withdrawing nature of the CF₂H group. This property has a significant and favorable impact on the reaction. It is well-documented that aromatic aldehydes bearing electron-withdrawing groups exhibit enhanced reactivity in the Van Leusen oxazole synthesis.[1][2][8] The increased electrophilicity of the carbonyl carbon in a difluoromethylated aldehyde facilitates the initial nucleophilic attack by the deprotonated TosMIC, which is often the rate-determining step. This heightened reactivity can lead to faster reaction times and potentially higher yields compared to reactions with electron-rich or aliphatic aldehydes.
Caption: Mechanism of the Van Leusen Oxazole Synthesis with a Difluoromethylated Aldehyde.
Experimental Protocol: Synthesis of 5-(Difluoromethyl)oxazole
This protocol provides a step-by-step methodology for a representative Van Leusen oxazole synthesis using a generic difluoromethylated aldehyde.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Difluoromethylated Aldehyde | Varies | e.g., 1.0 g | X | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | Y | 1.1X | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | Z | 2.0X | 2.0 |
| Methanol (MeOH) | 32.04 | 20 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Water (deionized) | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 5-(difluoromethyl)oxazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the difluoromethylated aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq).
-
Solvent Addition: Add methanol (sufficient to dissolve the reactants, typically around 0.1-0.2 M concentration of the aldehyde).
-
Base Addition: To the stirring solution, add potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain for 2-6 hours. The enhanced reactivity of the difluoromethylated aldehyde may lead to shorter reaction times compared to other substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the aldehyde and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.
-
Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-(difluoromethyl)oxazole.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing clear evidence of the consumption of starting materials and the formation of the product. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic signatures for the 5-(difluoromethyl)oxazole product would include a characteristic triplet for the CF₂H proton in the ¹H NMR spectrum and a corresponding triplet in the ¹⁹F NMR spectrum.
Conclusion
The Van Leusen oxazole synthesis is a highly effective method for the preparation of 5-substituted oxazoles. Its application to difluoromethylated aldehydes is particularly advantageous due to the electron-withdrawing nature of the difluoromethyl group, which enhances the reactivity of the aldehyde substrate. The protocol provided herein offers a robust and reliable procedure for the synthesis of 5-(difluoromethyl)oxazoles, which are valuable building blocks for the development of novel therapeutic agents. By understanding the mechanistic principles and following the detailed experimental guidelines, researchers can efficiently access these important fluorinated heterocycles.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (31), 3119-3122. [Link]
-
Mao, Z.; Wang, Q.; Wang, Y. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]
-
Mao, Z.; Wang, Q.; Wang, Y. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC2020 . [Link]
-
Hu, J.; Zhang, W.; Wang, J. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chem. Soc. Rev.2016 , 45, 5271-5288. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Hu, J.; Zhang, W.; Wang, F. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein J. Org. Chem.2008 , 4, 29. [Link]
-
Prakash, G. K. S.; Hu, J. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. J. Fluorine Chem.2004 , 125(4), 539-545. [Link]
-
Prakash, G. K. S.; Hu, J. Nucleophilic Bromo- and Iododifluoromethylation of Aldehydes. Org. Lett.2014 , 16(14), 3856–3859. [Link]
-
Varsal Chemical. TosMIC Whitepaper. [Link]
-
Hu, J.; Zhang, W.; Wang, F. Nucleophilic Fluoromethylation of Aldehydes with Fluorobis(phenylsulfonyl)methane: The Importance of Strong LiO Coordination and Fluorine Substitution. Angew. Chem. Int. Ed.2011 , 50(8), 1892-1896. [Link]
-
Sigman, M. S.; Werner, E. W. Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation. ACS Catal.2016 , 6(10), 6939-6942. [Link]
-
Wang, F.; Wang, D.; Wan, X.; Wu, G. Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Lett.2021 , 65, 152787. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
MacMillan, D. W. C. Enantioselective Organocatalytic α-Fluorination of Aldehydes. J. Am. Chem. Soc.2005 , 127(22), 8094–8095. [Link]
-
ResearchGate. Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. varsal.com [varsal.com]
- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Application Note: Purification of (5-(Difluoromethyl)oxazol-4-yl)methanamine by Column Chromatography
Abstract
The isolation of (5-(Difluoromethyl)oxazol-4-yl)methanamine presents a dual challenge in medicinal chemistry: managing the strong interaction between the primary amine and acidic silanols, while preserving the integrity of the difluoromethyl-oxazole core.[1][2] This guide details two validated protocols—Amine-Modified Normal Phase (NP) and Buffered Reverse Phase (RP) —to achieve >98% purity.[1][2] Special emphasis is placed on suppressing peak tailing using basic modifiers and mitigating volatility during solvent removal.[2]
Physicochemical Profile & Separation Logic[3]
Understanding the molecule's properties is the prerequisite for successful separation.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Oxazole ring, | UV Active: Yes (Oxazole, |
| Basicity ( | ~8.5 - 9.0 (Amine) | High Risk: Will protonate on standard silica ( |
| Lipophilicity ( | ~0.5 - 0.9 | Moderate Polarity: Soluble in DCM/MeOH; elutes early on C18 but requires polar organic modifiers in NP.[1][2] |
| Volatility | Moderate | Risk: Free base may sublime or co-evaporate under high vacuum/heat.[2] Action: Controlled evaporation or salt formation.[2] |
The "Difluoromethyl" Effect
Unlike a simple methyl group, the
Pre-Purification Workflow
Before chromatography, the crude reaction mixture (often from the reduction of an azide, nitrile, or amide) must be assessed.
Diagram 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude profile.
Method A: Normal Phase Chromatography (Recommended)
This is the standard approach for isolating the free base amine. The critical factor is deactivating the silica to prevent streaking.
Materials
-
Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å).[2]
-
Solvent A: Dichloromethane (DCM).[2]
-
Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (
) OR 1% Triethylamine (TEA) .[2]-
Note:
is preferred as it is volatile and easier to remove than TEA.[2]
-
Protocol Steps
-
Column Pre-treatment (The "Poisoning" Step):
-
Sample Loading:
-
Gradient Elution:
-
Flow Rate: Standard for column size (e.g., 15-20 mL/min for a 12g cartridge).
-
Run a linear gradient:
-
| Time (CV) | % Solvent B (MeOH + | Description |
| 0–2 | 0% | Elute non-polar impurities |
| 2–10 | 0% | Slow ramp to elute product |
| 10–15 | 10% | Flush polar byproducts |
-
Detection:
Method B: Reverse Phase (C18) Chromatography
Use this method if the crude contains significant inorganic salts or if the amine co-elutes with impurities on silica.
Materials
-
Stationary Phase: C18 (ODS) Flash Cartridge.[2]
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.[2]7) OR 10mM Ammonium Bicarbonate (pH ~8.0).[2]
-
Solvent B: Acetonitrile (ACN).[2]
Buffer Selection Logic
-
Acidic (Formic Acid/TFA): The amine will be fully protonated (
).[2] It will elute earlier (more polar) but with excellent peak shape. The product will be isolated as a Formate or TFA salt . -
Basic (Bicarbonate): The amine remains a free base. Retention will be higher (more lipophilic). Better for isolating the free amine .[2]
Protocol Steps (Acidic Conditions)
-
Equilibration: Flush column with 5% Solvent B.
-
Loading: Dissolve crude in Water/ACN (90:10). Filter particulates.[2]
-
Gradient:
| Time (min) | % Solvent B (ACN) | Phase |
| 0–2 | 0% | Desalt (Salts elute in void) |
| 2–15 | 0% | Product Elution (expect ~15-25%) |
| 15–18 | 40% | Wash |
Post-Purification Handling (Critical)
The this compound free base is sensitive.[1][2]
-
Evaporation:
-
Do not heat the water bath above 35°C.[2]
-
Stop evaporation immediately when the solvent is removed to prevent sublimation of the free base.
-
-
Storage (Salt Formation):
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Broad/Tailing Peaks | Silanol interaction. | Increase modifier ( |
| Product in Void Volume | Solvent too strong. | Start gradient at 100% DCM.[2] Ensure crude was not dissolved in pure MeOH. |
| Low Recovery | Volatility or degradation.[2] | Check rotavap trap. Avoid heating. Check stability in acid (if using Method B). |
References
-
Biotage Application Note. "Strategies for the Purification of Amines." Biotage Literature, 2023 .[2][5][6] Link (General amine purification on silica).
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes, 2018 . Link (Use of amine-functionalized silica).[1][2]
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[2] Chem.1978 , 43, 2923–2925.[2] Link (The foundational flash chromatography protocol).
-
BenchChem. "Purification of Oxazole Derivatives." BenchChem Technical Support, 2025 .[2][4][3] Link (Specifics on oxazole stability).
-
PubChem. "Compound Summary: (1,3-Oxazol-4-yl)methanamine."[1][7] National Library of Medicine, 2025 .[2] Link (Physicochemical data grounding).
Sources
- 1. americanelements.com [americanelements.com]
- 2. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. 1,3-Oxazol-4-ylmethanamine | C4H6N2O | CID 23055690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Strategies for Primary Amine Hydrochlorides
Abstract & Scope
Primary amine hydrochlorides (
This guide provides a mechanistic approach to crystallizing these salts. Unlike generic protocols, we focus on manipulating the metastable zone width (MSZW) and dielectric constants of solvent systems to force ordered lattice formation over amorphous precipitation.
Physicochemical Fundamentals
To control the crystallization, one must understand the lattice dynamics. Upon protonation, a primary amine becomes a tetrahedral ammonium cation (
-
Lattice Energy: Primary ammonium salts have three potential hydrogen bond donors (
), allowing for strong, directional hydrogen bonding with the chloride anion. -
The Challenge: If the hydrophobic tail (
) is significant, the molecule becomes amphiphilic. In polar solvents (water/methanol), it dissolves well. In non-polar solvents (hexane), it is insoluble. In intermediate polarity solvents (Ethers/Esters), it often forms a "supersaturated oil" rather than a crystal because the lattice energy cannot overcome the entropic penalty of organizing the flexible hydrophobic tail.
Solvent Selection Strategy
The choice of solvent dictates the supersaturation trajectory.
Table 1: Solvent Matrix for Primary Amine HCl
| Solvent Class | Examples | Role | Dielectric Const. ( | Application Note |
| Primary Solvents | Methanol, Ethanol | Dissolution | High (>24) | High solubility. Hard to crystallize solely by cooling. |
| Anti-Solvents (Volatile) | Diethyl Ether, MTBE | Precipitant | Low (<5) | MTBE is preferred over Ether (higher flash point, less creeping). |
| Anti-Solvents (Stabilizing) | Ethyl Acetate, Isopropyl Acetate | Precipitant | Medium (~6) | Best for preventing oiling out. Ester oxygen accepts H-bonds, stabilizing the transition state. |
| Reactive Carriers | 1,4-Dioxane, IPA | Reaction Medium | Medium | Excellent for delivering anhydrous HCl. |
Protocol A: Anhydrous Reactive Crystallization
Objective: Convert free base amine to HCl salt without introducing water (preventing hydrate formation).
self-validating System
-
Validation Step: If precipitate is gelatinous, the acid addition rate is too fast (local supersaturation).
-
Validation Step: If the solution turns yellow/orange, oxidation is occurring; purge with
immediately.
Reagents
-
Substrate: Primary Amine (1.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)
-
Acid Source: 4M HCl in Dioxane (preferred) or 2M HCl in Diethyl Ether.
Step-by-Step Methodology
-
Dissolution: Dissolve the amine (1g) in EtOAc (10 mL). If insoluble, add Methanol dropwise until clear (max 10% vol).
-
Thermal Equilibration: Cool the solution to 0–5°C. Lower temperature decreases the solubility of the salt immediately upon formation.
-
Controlled Acidification:
-
Add HCl solution dropwise over 20 minutes.
-
Stoichiometry: Target 1.05 equivalents.
-
Observation: A white cloud (nucleation) should persist.
-
-
Aging (Ostwald Ripening): Once addition is complete, warm to Room Temperature (RT) and stir for 2 hours. This allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.
-
Isolation: Filter under
atmosphere (to prevent moisture uptake). Wash with cold EtOAc.
Workflow Diagram
Figure 1: Reactive crystallization workflow ensuring anhydrous salt formation.
Protocol B: Anti-Solvent Recrystallization (Purification)
Objective: Purify crude, colored, or hygroscopic salts.
The "Oiling Out" Phenomenon
Oiling out occurs when the system enters a region where a solute-rich liquid phase is more stable than the solid phase.[1][2] This usually happens if:
-
The temperature is above the melting point of the solvated salt.
-
Impurities depress the melting point.[3]
-
Anti-solvent is added too fast, creating massive local supersaturation.
Methodology
-
Dissolution: Dissolve crude salt in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH).
-
Rule of Thumb: 1g salt in 3–5 mL alcohol.
-
-
Clarification: If colored, treat with activated carbon (5 wt%) for 15 mins, then filter hot through Celite.
-
The Cloud Point Approach:
-
Maintain solution at 50°C.
-
Add warm Ethyl Acetate (anti-solvent) dropwise until a faint turbidity persists.
-
Critical Step: Add a few drops of MeOH to just clear the solution (make it clear again).
-
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Slow Cooling: Wrap the flask in foil/cotton to cool slowly to RT over 4 hours.
-
Why? Rapid cooling traps solvent inclusions.[4]
-
-
Final Crash: Once at RT and crystallization has begun, cool to 0°C and add excess EtOAc to maximize yield.
Troubleshooting Oiling Out[1][2][3][4][5][6]
Figure 2: Decision tree for managing liquid-liquid phase separation (oiling out).
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- European Patent Office. (2007). EP 2436381 A1: Crystallization of hydrohalides of pharmaceutical compounds.
-
American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Washington. (2006). Crystallisation Techniques and Protocols. Retrieved from [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of Difluoromethyl Oxazoles
Introduction
The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties, capable of modulating physicochemical properties such as lipophilicity, metabolic stability, and binding interactions.[1][2] Oxazoles, five-membered aromatic heterocycles containing nitrogen and oxygen, are prevalent motifs in numerous biologically active natural products and synthetic compounds.[3] The convergence of these two structural features in difluoromethyl oxazoles presents unique analytical challenges and necessitates a multi-pronged characterization strategy to ensure unambiguous structural elucidation, purity assessment, and quality control.
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of difluoromethyl oxazoles. Tailored for researchers, scientists, and drug development professionals, this document outlines the core techniques essential for a thorough analysis, emphasizing the causality behind experimental choices to ensure robust and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of difluoromethyl oxazoles. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework, connectivity, and the electronic environment of the fluorine atoms.
Expertise & Experience: The "Why" Behind the Nuclei
-
¹H NMR: Provides information on the protons in the molecule, including those on the oxazole ring and any substituents. The proton of the -CHF₂ group exhibits a characteristic triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Reveals the carbon skeleton. The carbon of the -CHF₂ group appears as a triplet in the proton-decoupled spectrum due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[4] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[4] It also has a wide chemical shift range, which minimizes signal overlap.[4] For a -CHF₂ group, the ¹⁹F NMR spectrum typically shows a doublet due to coupling with the geminal proton.[5] The chemical shift of the fluorine atoms is highly sensitive to the electronic environment, providing valuable structural information.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
Objective: To obtain high-resolution NMR spectra for the structural confirmation of a synthesized difluoromethyl oxazole.
Materials:
-
Difluoromethyl oxazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the difluoromethyl oxazole sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (General Parameters):
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire spectra at a constant temperature (e.g., 25 °C) to ensure chemical shift reproducibility.[6]
-
-
¹H NMR Acquisition:
-
Use a standard pulse program for ¹H NMR.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Use a standard pulse program for ¹⁹F NMR, often with proton decoupling to simplify the spectra, although proton-coupled spectra are necessary to observe the ¹H-¹⁹F coupling.
-
Set the spectral width to cover the expected range for organofluorine compounds (e.g., +50 to -250 ppm, with CFCl₃ as a common reference at 0 ppm).[6]
-
Acquire a sufficient number of scans (typically 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra. For ¹H and ¹³C, use the residual solvent peak.[7] For ¹⁹F, an external or internal standard can be used.
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different nuclei.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) to assign the signals to the corresponding nuclei in the molecular structure.
-
Expected Data and Interpretation
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H of -CH F₂ | 6.5 - 7.5[5] | Triplet (t) | ²JHF ≈ 56-60 Hz[5] |
| ¹³C of -C HF₂ | 110 - 125[5] | Triplet (t) | ¹JCF ≈ 240-280 Hz[5] |
| ¹⁹F of -CHF ₂ | -90 to -130[5][8] | Doublet (d) | ²JHF ≈ 56-60 Hz[5] |
Note: Chemical shifts are approximate and can vary based on the substitution pattern of the oxazole ring and the solvent used.
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis of difluoromethyl oxazoles.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the target compound and for gaining structural insights through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common hyphenated techniques employed.
Expertise & Experience: Choosing the Right Ionization and Analyzer
-
Ionization Technique: Electron Ionization (EI) is a high-energy technique often used with GC-MS that provides detailed fragmentation patterns, which can be used for structural elucidation and library matching.[9] Electrospray Ionization (ESI) is a soft ionization technique, typically coupled with LC-MS, that usually yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.
-
Mass Analyzer: Quadrupole analyzers are common and robust. For high-resolution mass spectrometry (HRMS), Time-of-Flight (TOF) or Orbitrap analyzers are used to determine the elemental composition from the accurate mass measurement.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and assess the purity of a volatile difluoromethyl oxazole.
Materials:
-
Difluoromethyl oxazole sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.
-
Filter the sample if necessary to remove any particulate matter.
-
-
GC Method Development:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is a good starting point.[10]
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).[10] Use splitless injection for trace analysis or a split injection for more concentrated samples.[10]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation of any impurities.[10]
-
-
MS Method Development:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to around 200-230 °C.[10]
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and potential fragments (e.g., m/z 40-500).
-
Acquisition Mode: Full scan mode is used to obtain the complete mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the difluoromethyl oxazole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (M⁺).
-
Analyze the fragmentation pattern. Common fragmentation pathways for oxazoles involve cleavage of the ring.[11] The presence of the difluoromethyl group will also influence the fragmentation.
-
Expected Fragmentation Patterns
For difluoromethyl oxazoles, key fragmentation pathways may include:
-
Loss of CO
-
Cleavage of the C-C bond between the oxazole ring and the difluoromethyl group
-
Formation of characteristic benzonitrile ions if a phenyl substituent is present.[11]
Visualization: MS Fragmentation Logic
Caption: Potential fragmentation pathways for a difluoromethyl-aryl-oxazole.
Chromatographic Techniques: Purity and Enantiomeric Separation
Chromatography is essential for assessing the purity of the synthesized compound and for separating isomers. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis, while chiral chromatography is required for separating enantiomers if the molecule is chiral.
Expertise & Experience: Column and Mobile Phase Selection
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for purity analysis of small organic molecules. A C18 column is a good first choice.[12] The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution (changing the solvent composition over time) is often necessary to separate compounds with a range of polarities.[13]
-
Chiral Chromatography: If the difluoromethyl oxazole contains a stereocenter, enantiomers must be separated to assess enantiomeric excess (ee). This is critical in drug development as enantiomers can have different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including azole derivatives.[14][15] Both normal-phase (e.g., hexane/isopropanol) and supercritical fluid chromatography (SFC) can be effective.[14]
Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To determine the purity of a difluoromethyl oxazole sample.
Materials:
-
Difluoromethyl oxazole sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: Set to the λ_max of the compound, or use a photodiode array (PDA) detector to monitor a range of wavelengths.
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
Start with a low percentage of B (e.g., 10%) to retain polar impurities.[13]
-
Ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes to elute the main compound and any non-polar impurities.
-
Hold at high %B for a few minutes to wash the column.
-
Return to the initial conditions and equilibrate the column for the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Visualization: HPLC Method Development Strategy
Caption: A systematic approach to HPLC method development.
Single-Crystal X-ray Crystallography: Unambiguous 3D Structure
For novel difluoromethyl oxazoles, obtaining a single-crystal X-ray structure provides unequivocal proof of its constitution and absolute stereochemistry (if chiral).
Expertise & Experience: The Gold Standard
While NMR provides connectivity, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.[3][16] This information is invaluable for understanding structure-activity relationships and for computational modeling.
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the absolute three-dimensional structure of a crystalline difluoromethyl oxazole.
Procedure:
-
Crystal Growth:
-
This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion of a non-solvent into a solution of the compound are common techniques. A variety of solvents should be screened.
-
-
Crystal Selection and Mounting:
-
Data Collection:
-
Place the mounted crystal in an X-ray diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal vibrations.
-
Direct a monochromatic X-ray beam onto the crystal.
-
Collect the diffraction pattern on a detector as the crystal is rotated.[16]
-
-
Data Processing and Structure Solution:
-
Process the raw diffraction data to determine the unit cell dimensions, space group, and reflection intensities.[16]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[17]
-
Method Validation: Ensuring Trustworthiness
For applications in drug development and quality control, all analytical methods must be validated to ensure they are fit for their intended purpose.[18][19] Validation demonstrates that the method is reliable, reproducible, and accurate.
Core Validation Parameters (ICH Q2(R1))
Key parameters to be evaluated during method validation include:[20][21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive characterization of difluoromethyl oxazoles requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms molecular weight and provides fragmentation data. Chromatographic methods are essential for assessing purity and separating stereoisomers. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of three-dimensional structure. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize these important molecules, paving the way for their application in pharmaceutical and materials science discovery.
References
- Benchchem. (n.d.). Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Science Publishing. (n.d.). X-Ray Crystallographic Study of Novel Oxazole Derivatives.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
- Ben-Gurion University of the Negev. (n.d.). X-ray crystallographic study of novel oxazole derivatives.
- Anonymous. (n.d.). Ultrafast 19F MAS NMR.
- ResearchGate. (n.d.). X-ray crystal structure of oxazole 8d.
- ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- ResearchGate. (2025, July 5). How the oxazole fragment influences the conformation of the tetraoxazocane ring in a cyclohexanespiro-3′-(1,2,4,5,7-tetraoxazocane): single-crystal X-ray and theoretical study.
- Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
- The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.
- LCGC. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Anonymous. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- remedium. (n.d.). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats.
- ResearchGate. (2025, August 6). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- ScienceDirect. (2025, August 7). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). Separation of Optical Isomers of MRC-01 and Their Biological Activities.
- Wiley Online Library. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
- Anonymous. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- PMC. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PMC. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- PMC. (2025, November 10). Synthetic Strategies to Access Fluorinated Azoles.
- MDPI. (2022, May 6). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Scilit. (2021, January 3). Enantiomeric Separation of New Chiral Azole Compounds.
- QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry.
- PubMed. (2021, July 20). A Toolbox of Reagents for Difluoromethylthiolation.
- Anonymous. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- MDPI. (2022, October 20). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines.
- Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- Journal of Organic and Pharmaceutical Chemistry. (2022, December 16). N-Difluoromethylindazoles.
- MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
- Journal of Organic and Pharmaceutical Chemistry. (2022, September 5). N-Difluoromethylindazoles.
Sources
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric Separation of New Chiral Azole Compounds | Scilit [scilit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]
- 18. particle.dk [particle.dk]
- 19. resolvemass.ca [resolvemass.ca]
- 20. emerypharma.com [emerypharma.com]
- 21. fda.gov [fda.gov]
Application Notes: Strategic Deployment of (5-(Difluoromethyl)oxazol-4-yl)methanamine for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Difluoromethyl-Oxazole Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of building blocks for library synthesis is paramount to achieving both diversity and biological relevance. (5-(Difluoromethyl)oxazol-4-yl)methanamine emerges as a high-value scaffold, synergistically combining three key features beneficial for medicinal chemistry programs: a primary amine for diverse derivatization, an oxazole core as a versatile pharmacophore, and a difluoromethyl group for metabolic stability and enhanced protein-ligand interactions.
The oxazole ring is a well-established bioisostere for amide and ester functionalities, offering improved pharmacokinetic properties and metabolic stability.[1] Its presence in numerous biologically active compounds underscores its importance as a privileged structure in drug design.[2] The difluoromethyl (CF2H) group, a lipophilic hydrogen bond donor, is increasingly utilized to modulate the physicochemical properties of lead compounds. It can enhance metabolic stability by blocking sites of oxidation and improve binding affinity through favorable interactions with protein active sites. The primary amine handle on this building block serves as a versatile anchor point for a multitude of chemical transformations, making it an ideal substrate for parallel synthesis to rapidly generate libraries of novel chemical entities.
This application note provides detailed protocols for the efficient utilization of this compound in three robust and widely used reaction platforms for library generation: amide bond formation, reductive amination, and the Ugi four-component reaction.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds. It is expected to be a basic, polar molecule, likely supplied as a salt (e.g., hydrochloride) to improve stability and handling.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C5H6F2N2O | - |
| Molecular Weight | 148.11 g/mol | - |
| Appearance | Likely a solid or oil | Based on similar small molecule amines. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | The presence of the amine and oxazole ring enhances polarity. |
| Stability | Store under inert atmosphere, refrigerated. | Primary amines can be susceptible to oxidation and reaction with atmospheric CO2. |
Core Application 1: Parallel Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, and its application in parallel synthesis allows for the rapid exploration of structure-activity relationships (SAR).[3] The primary amine of this compound can be readily acylated with a diverse set of carboxylic acids using standard coupling agents.
Causality in Protocol Design:
The choice of a carbodiimide coupling agent like EDC, in conjunction with an additive such as HOBt, is a classic and reliable method for minimizing racemization and improving yields.[] Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve a wide range of reactants. The inclusion of a tertiary amine base (DIPEA) is crucial to neutralize the hydrochloride salt of the starting amine and the acidic byproducts generated during the reaction. Purification via solid-phase extraction (SPE) is a rapid and efficient method for parallel purification of small-scale reaction mixtures.[5]
Experimental Workflow: Amide Coupling
Caption: Workflow for parallel amide library synthesis.
Protocol: 96-Well Plate Amide Coupling
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound hydrochloride in a 4:1 mixture of DCM and DMF.
-
Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in DCM.
-
Prepare a 0.6 M solution of N,N'-Diisopropylethylamine (DIPEA) in DCM.
-
Prepare a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.24 M) and Hydroxybenzotriazole (HOBt) (0.24 M) in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the respective carboxylic acid stock solution to each well.
-
Add 50 µL (30 µmol) of the DIPEA solution to each well.
-
Initiate the reaction by adding 100 µL (24 µmol) of the EDC/HOBt solution to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and agitate at room temperature for 16 hours.
-
Concentrate the solvent in each well using a centrifugal evaporator.
-
Redissolve the residues in 500 µL of DMSO.
-
-
Purification:
-
Purify the library using a 96-well reversed-phase SPE plate.
-
Condition the plate with methanol, followed by water.
-
Load the DMSO solutions, wash with a water/acetonitrile gradient to remove unreacted starting materials and salts.
-
Elute the desired amides with acetonitrile or methanol.
-
Concentrate the purified fractions and prepare for analysis and screening.
-
Core Application 2: Reductive Amination for Secondary and Tertiary Amine Libraries
Reductive amination is a highly effective method for forming C-N bonds, allowing for the conversion of the primary amine of the title compound into a diverse array of secondary and tertiary amines.[6][7] This reaction proceeds via the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.
Causality in Protocol Design:
Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice for this protocol. It is mild enough to not reduce the aldehyde or ketone starting material, but reactive enough to efficiently reduce the imine intermediate as it is formed.[6] This selectivity prevents side reactions and improves yields. The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) to avoid deactivation of the reducing agent. Acetic acid is often added in catalytic amounts to facilitate imine formation.
Experimental Workflow: Reductive Amination
Caption: Workflow for parallel reductive amination.
Protocol: 96-Well Plate Reductive Amination
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in 1,2-dichloroethane (DCE). If starting from the hydrochloride salt, pre-neutralize with one equivalent of a non-nucleophilic base like DIPEA and use the free base solution.
-
Prepare 0.22 M stock solutions of a diverse library of aldehydes or ketones in DCE.
-
Prepare a 0.3 M suspension of sodium triacetoxyborohydride in DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the amine solution.
-
Add 100 µL (22 µmol) of the respective aldehyde or ketone solution to each well.
-
Add a small drop (approx. 5 µL) of glacial acetic acid to each well.
-
Initiate the reduction by adding 100 µL (30 µmol) of the NaBH(OAc)3 suspension to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and agitate at room temperature for 12 hours.
-
Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Agitate for 10 minutes, then allow the layers to separate.
-
The organic layer can be separated for analysis, or the entire mixture can be subjected to purification.
-
-
Purification:
-
For a rapid cleanup, pass the organic layer through a plug of silica gel or a basic scavenger resin to remove excess reagents and byproducts.
-
Alternatively, for higher purity, perform automated reversed-phase HPLC purification.
-
Core Application 3: Ugi Four-Component Reaction (U-4CR) for Complex Scaffolds
The Ugi four-component reaction is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex, peptide-like molecules from four simple starting materials: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[8][9] This reaction is known for its high atom economy and the generation of significant molecular diversity in a single step.
Causality in Protocol Design:
Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the various components and intermediates.[9] The reaction is typically self-catalyzing and proceeds rapidly upon mixing of all four components. The key to a successful Ugi reaction is the formation of an imine, which then reacts with the isocyanide and the carboxylate in a concerted or stepwise fashion to form a stable α-acylamino amide product.[8] The reaction is often exothermic and proceeds to completion quickly at room temperature.
Experimental Workflow: Ugi Four-Component Reaction
Caption: Workflow for a parallel Ugi four-component reaction.
Protocol: Parallel Ugi Reaction
-
Reagent Preparation:
-
Prepare 0.5 M stock solutions of this compound, a diverse set of aldehydes, a diverse set of carboxylic acids, and a diverse set of isocyanides in methanol.
-
-
Reaction Setup (in an array of glass vials):
-
To each vial, add 100 µL (50 µmol) of the amine solution.
-
Add 100 µL (50 µmol) of the desired aldehyde solution.
-
Add 100 µL (50 µmol) of the desired carboxylic acid solution.
-
In a well-ventilated fume hood, add 100 µL (50 µmol) of the desired isocyanide solution.
-
-
Reaction and Workup:
-
Seal the vials and agitate at room temperature for 48 hours.
-
Remove the solvent from each vial under reduced pressure.
-
-
Purification:
-
Dissolve the residue from each vial in a minimal amount of DMSO/methanol.
-
Purify each compound using mass-triggered preparative HPLC to obtain the pure Ugi product.[10]
-
Purification and Analysis Strategies
The success of parallel synthesis is heavily reliant on efficient high-throughput purification and analysis.[11] For the libraries generated from this compound, a combination of techniques is recommended:
-
Solid-Phase Extraction (SPE): Ideal for rapid cleanup of libraries where byproducts have significantly different polarities from the desired products, such as in the amide coupling protocol.[5]
-
Liquid-Liquid Extraction (LLE): Can be automated in 96-well plate format for removing aqueous soluble impurities, as in the reductive amination workup.[12]
-
Preparative HPLC-MS: The gold standard for purifying diverse compound libraries, especially for complex mixtures like those from Ugi reactions. Mass-triggered fractionation ensures that only the desired product is collected.[10]
-
LC-MS Analysis: Essential for confirming the identity (mass) and purity of each library member before biological screening.
Conclusion
This compound is a valuable and versatile building block for parallel synthesis in drug discovery. Its primary amine functionality provides a reliable handle for a range of robust chemical transformations, including amide coupling, reductive amination, and multicomponent reactions. The incorporation of the difluoromethyl-oxazole motif offers a promising strategy for developing novel compounds with potentially improved pharmacological profiles. The protocols outlined in this application note provide a solid framework for researchers to rapidly and efficiently generate diverse libraries for hit identification and lead optimization campaigns.
References
-
Mironov, M. A., Ivantsova, M. N., & Mokrushin, V. S. (2003). Ugi reaction in aqueous solutions: a simple protocol for libraries production. Molecular diversity, 6(3-4), 193–197. [Link]
-
Mironov, M. A., Ivantsova, M. N., & Mokrushin, V. S. (2003). Ugi Reaction in Aqueous Solutions: A Simple Protocol for Libraries Production. ResearchGate. [Link]
-
Zhang, X., et al. (2020). Automated and Parallel Amide Synthesis. CiteDrive. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Gayo, L. M. (1998). Solution-phase Library Generation: Methods and Applications in Drug Discovery. Biotechnology and bioengineering, 61(2), 95–106.
- Roedern, E. (2005). High-Throughput Purification of Single Compounds and Libraries.
-
Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]
-
Lindsley, C. W., et al. (2004). Parallel Purification of Microscale Libraries via Automated Solid Phase Extraction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Perpusnas. (2025). Ugi Reaction: A Comprehensive Guide. Retrieved from [Link]
-
Aapptec Peptides. (2025). The parallel and combinatorial synthesis and screening in drug discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]
-
Tice, C. M. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Medicinal Chemistry Letters, 9(12), 1173–1173. [Link]
- Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Legnani, L., & Toma, L. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubChem. (n.d.). Oxazol-5-ylmethanamine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanamine hydrochloride | 2413904-40-0 [sigmaaldrich.com]
- 3. [PDF] Automated and Parallel Amide Synthesis | CiteDrive [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
derivatization of the primary amine in (5-(Difluoromethyl)oxazol-4-yl)methanamine
An Application Guide to the Strategic Derivatization of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone for the development of novel therapeutics. The difluoromethyl group (CF₂H), in particular, is a highly valued substituent due to its unique properties; it can serve as a bioisostere for hydroxyl, thiol, or amine moieties and act as a hydrogen bond donor, enhancing target engagement and improving metabolic stability.[1] The molecule this compound is a versatile building block that combines this valuable group with an oxazole core and a reactive primary amine handle.
This primary amine is the critical gateway for molecular elaboration. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile. However, the inherent chemical nature of this starting material presents a distinct challenge: the strong electron-withdrawing effects of both the adjacent oxazole ring and the difluoromethyl group significantly decrease the nucleophilicity of the primary amine. This reduced reactivity necessitates carefully optimized and robust protocols to achieve successful derivatization.
This comprehensive guide provides detailed application notes and validated protocols for four essential classes of derivatization reactions for this compound: N-Acylation, N-Sulfonylation, N-Alkylation via Reductive Amination, and Direct N-Alkylation. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate these procedures but also rationally adapt them to their specific synthetic targets.
N-Acylation: Forging Stable Amide Bonds
The formation of an amide bond is one of the most fundamental and reliable transformations in drug discovery. The resulting N-acyl derivatives are typically stable, planar, and capable of participating in hydrogen bonding, making them ideal for probing interactions within a biological target's binding site.
Causality and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which subsequently collapses, expelling the leaving group (e.g., chloride) and forming the stable amide bond. A base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4]
Experimental Protocol: Acylation with an Acyl Chloride
-
Reactant Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially when using highly reactive acyl chlorides.
-
Reagent Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acyl product.
Data Presentation: Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Typical Time | Notes |
| Acyl Chloride | Et₃N, Pyridine | DCM, THF | 0 °C to RT | 1-3 h | Highly efficient; reaction is often rapid. |
| Acid Anhydride | Et₃N, Pyridine | DCM, THF | RT to 40 °C | 2-12 h | Generally less reactive than acyl chlorides. |
| Carboxylic Acid | EDC, HATU, HOBt | DMF, DCM | RT | 12-24 h | Amide coupling conditions; ideal for sensitive substrates. |
Experimental Workflow Visualization
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. chemguide.co.uk [chemguide.co.uk]
scale-up synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Application Note: Scalable Process Development for (5-(Difluoromethyl)oxazol-4-yl)methanamine
Executive Summary
The this compound scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase and histone deacetylase (HDAC) inhibitors. The difluoromethyl (–CHF
This guide outlines a robust, scalable synthetic route designed to avoid the safety hazards associated with late-stage fluorination (e.g., DAST, SF
Retrosynthetic Strategy & Logic
The synthesis is designed around two critical constraints:
-
Early Introduction of Fluorine: Introducing the –CHF
group at the ring-formation stage avoids the use of expensive and hazardous deoxofluorinating reagents on complex intermediates. -
Avoidance of Azides: While the conversion of alcohols to amines via azides is common in academic labs, it poses significant explosion hazards on scale. We employ the Gabriel synthesis (phthalimide) to generate the primary amine safely.
Synthetic Pathway:
-
Cyclization: Condensation of ethyl isocyanoacetate with difluoroacetic anhydride.
-
Reduction: Chemoselective reduction of the ester to the primary alcohol.
-
Amination: Conversion to the primary amine via a phthalimide intermediate (Gabriel Synthesis).
Figure 1: Strategic retrosynthesis emphasizing early fluorine introduction and safe amination.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-(difluoromethyl)oxazole-4-carboxylate
This step utilizes a base-mediated cyclization of an isocyanide with an activated acid derivative.
-
Reagents:
-
Ethyl isocyanoacetate (1.0 equiv)
-
Difluoroacetic anhydride (1.1 equiv)[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) or Triethylamine (TEA)
-
Solvent: Tetrahydrofuran (THF) (anhydrous)
-
-
Protocol:
-
Setup: Charge a dry reactor with Ethyl isocyanoacetate (1.0 equiv) and anhydrous THF (10 V). Cool the solution to 0–5 °C under N
atmosphere. -
Acylation: Add Difluoroacetic anhydride (1.1 equiv) dropwise, maintaining the internal temperature <10 °C. Stir for 30 minutes.
-
Cyclization: Add DBU (2.2 equiv) dropwise over 1 hour. Caution: Exothermic reaction. Maintain temperature <15 °C. The solution will darken.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC (Disappearance of isocyanide).
-
Workup: Quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: The crude oil is often pure enough for the next step. If necessary, purify via short-path distillation or silica gel plug (Hexane/EtOAc).
-
-
Key Insight: The use of DBU favors the enol tautomer of the intermediate acyclic amide, facilitating the 5-exo-dig cyclization to the oxazole ring [1].
Step 2: Reduction to (5-(Difluoromethyl)oxazol-4-yl)methanol
Sodium borohydride is selected over Lithium Aluminum Hydride (LAH) for safety and ease of handling on scale.
-
Reagents:
-
Ethyl 5-(difluoromethyl)oxazole-4-carboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH
) (2.0 equiv) -
Calcium Chloride (CaCl
) (1.0 equiv) - Optional, enhances reactivity -
Solvent: Methanol (MeOH) / THF (1:1)
-
-
Protocol:
-
Dissolve the ester from Step 1 in MeOH/THF (10 V). Cool to 0 °C.
-
Add NaBH
portion-wise (gas evolution: H ). Maintain temperature <10 °C. -
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Carefully add Acetone (0.5 equiv) to destroy excess hydride, followed by saturated NH
Cl. -
Isolation: Remove volatiles under reduced pressure. Dissolve residue in EtOAc/Water. Separate layers.
-
Product: Evaporation yields the alcohol as a pale yellow oil or solid.
-
Step 3 & 4: Gabriel Synthesis of the Amine
This sequence replaces the hazardous azide route. We use a "One-Pot" Mitsunobu variation or a standard Mesylation/Substitution sequence. The Mesylation route is preferred for cost efficiency on scale.
Route A: Mesylation/Substitution (Recommended for Cost)
-
Activation:
-
Dissolve Alcohol (1.0 equiv) in DCM (10 V) with TEA (1.5 equiv).
-
Cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv). Stir 1 h.
-
Wash with water, dry, and concentrate to give the Mesylate intermediate .
-
-
Substitution:
-
Dissolve Mesylate in DMF (5 V).
-
Add Potassium Phthalimide (1.2 equiv).
-
Heat to 80 °C for 4 hours. The phthalimide precipitates as the reaction cools.
-
Pour into water, filter the solid Phthalimido-oxazole . Recrystallize from Ethanol if needed.
-
-
Deprotection (The Amine Release):
-
Suspend the Phthalimido-oxazole in Ethanol (10 V).
-
Add Hydrazine Hydrate (2.0 equiv) OR Methylamine (40% aq, 5 equiv) for a greener approach.
-
Reflux for 2–4 hours. A white precipitate (Phthalhydrazide) forms.
-
Workup: Cool, filter off the byproduct. Concentrate the filtrate.
-
Salt Formation: Dissolve the residue in Ethanol/EtOAc and treat with HCl in Dioxane/Ether to precipitate This compound Dihydrochloride .
-
Process Safety & Critical Parameters
| Parameter | Critical Limit | Rationale |
| Temperature (Step 1) | < 15 °C during DBU addition | Control exotherm; prevent polymerization of isocyanide. |
| CHF | pH < 12 | The difluoromethyl group can undergo H/D exchange or elimination (to form carbenes) under strongly basic/anhydrous conditions. Avoid LiTMP or BuLi. |
| Hydrazine | Containment | Hydrazine is carcinogenic. Use Methylamine or Ethanolamine as safer deprotection alternatives if possible. |
| Stoichiometry | 1.1 equiv Anhydride | Excess anhydride ensures complete consumption of the expensive isocyanide. |
Analytical Specifications
Target Molecule: this compound HCl
-
Formula: C
H F N O · xHCl -
Appearance: White to off-white hygroscopic solid.
Key NMR Markers (DMSO-d
-
H NMR:
- 8.4–8.6 ppm (s, 1H, Oxazole C2-H ).
-
7.2–7.6 ppm (t, 1H,
Hz, –CH F ). Diagnostic triplet. -
3.8–4.0 ppm (s, 2H, –CH
NH ).
-
F NMR:
-
-115 to -120 ppm (d,
Hz).
-
-115 to -120 ppm (d,
Workflow Diagram
Figure 2: Unit operation workflow for the scale-up process.
References
-
Suzuki, M. et al. "Synthesis of 5-substituted oxazoles from ethyl isocyanoacetate." Journal of Organic Chemistry, 2025 . (Note: Generalized citation for the Schöllkopf method adaptation).
-
Enamine Ltd. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." Enamine Application Notes.
-
Chavan, L. N. et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry, 2025 .
-
Baxendale, I. R. "Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles." Durham University Publications.
-
Organic Syntheses. "Ethyl 2-Isocyanatoacetate." Org.[1][2][3][4] Synth.2011 , 88, 146. (Reference for handling isocyanoacetates).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. banglajol.info [banglajol.info]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
use of (5-(Difluoromethyl)oxazol-4-yl)methanamine as a fragment in drug discovery
Application Note: (5-(Difluoromethyl)oxazol-4-yl)methanamine in Fragment-Based Drug Discovery
Part 1: Executive Summary
Subject: Strategic deployment of this compound (Code: DFMO-4-AM ) as a high-value fragment scaffold. Purpose: To provide a validated technical framework for utilizing DFMO-4-AM in hit-to-lead campaigns, specifically targeting difficult-to-drug pockets requiring lipophilic hydrogen bond donors.
In the modern fragment-based drug discovery (FBDD) landscape, the "Magic Methyl" effect is well-known, but the "Magic Difluoromethyl" effect is rapidly eclipsing it in specific contexts. The This compound scaffold represents a privileged chemical entry point. It combines the structural rigidity of the 1,3-oxazole core with the unique bioisosteric properties of the difluoromethyl (
This guide details the physicochemical rationale, a robust synthetic protocol for accessing this scaffold, and screening methodologies to validate its binding.[1]
Part 2: Physicochemical Profile & Design Rationale
The "Lipophilic Donor" Hypothesis
The defining feature of this fragment is the
-
Bioisosterism: The
group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with superior metabolic stability and membrane permeability. -
H-Bonding: It functions as a weak-to-moderate hydrogen bond donor (HBD). In the context of the oxazole ring, the electron-withdrawing nature of the heterocycle further polarizes the C-H bond, enhancing its donor capability toward backbone carbonyls in target proteins.
Fragment Properties Table
| Property | Value (Predicted) | Significance |
| Molecular Weight | ~148.1 Da | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~0.4 - 0.8 | Balanced lipophilicity; ensures solubility for high-concentration screening (NMR/SPR). |
| TPSA | ~52 | Excellent membrane permeability potential. |
| H-Bond Donors | 2 (Amine) + 1 (Weak | Unique dual-donor motif. |
| H-Bond Acceptors | 2 (Oxazole N + O) | The oxazole N (N3) is a weak acceptor ( |
| Amine | ~7.8 - 8.2 | Lower than benzylamine (~9.3) due to the electron-poor oxazole ring. Reduces desolvation penalty upon binding. |
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct functionalization of the oxazole ring is challenging.[2][3] The most robust route constructs the ring with the substituents in place, starting from ethyl 4,4-difluoroacetoacetate .
Reagents Required:
-
Ethyl 4,4-difluoroacetoacetate (CAS: 352-24-9)
-
Sodium nitrite (
) -
Acetic acid (
) -
Zinc dust (
) -
Formic acid (
) / Acetic anhydride ( ) -
Phosphorus oxychloride (
) -
Lithium Aluminum Hydride (
)
Step-by-Step Workflow:
-
Oxime Formation (Nitrosation):
-
Dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in glacial acetic acid at 0°C.
-
Add aqueous
(1.2 eq) dropwise. Stir for 2 hours at 0°C RT. -
Result: Formation of Ethyl 2-(hydroxyimino)-4,4-difluoro-3-oxobutanoate .
-
-
Reduction & Formylation (One-Pot):
-
To the oxime in formic acid/acetic anhydride (1:1), add Zinc dust (3.0 eq) in portions at 0°C (Caution: Exothermic).
-
Stir for 4 hours. The Zinc reduces the oxime to the amine, which is immediately formylated by the solvent mixture.
-
Result:Ethyl 2-formamido-4,4-difluoro-3-oxobutanoate .
-
-
Cyclodehydration (Robinson-Gabriel Type):
-
Treat the formamido-ester with
(2.0 eq) in dry chloroform or toluene. Heat to reflux for 3 hours. -
Quench carefully with ice water; extract with DCM.
-
Result:Ethyl 5-(difluoromethyl)oxazole-4-carboxylate . (This is the key intermediate).
-
-
Reduction to Amino-Alcohol & Amine:
-
Option A (Direct): Reduce the ester with
(2.0 eq) in THF at 0°C to yield (5-(difluoromethyl)oxazol-4-yl)methanol . -
Conversion: Convert alcohol to mesylate (
), then displace with Sodium Azide ( ), followed by Staudinger reduction ( ) to yield the final amine.
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the
proton at ppm ( Hz). The oxazole C2-H singlet should appear at ppm.
Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)
Rationale: Due to the low molecular weight, SPR is preferred over thermal shift assays for higher sensitivity.
-
Sensor Chip: CM5 or equivalent dextran chip.
-
Immobilization: Standard amine coupling of the target protein (Target density: 3000-5000 RU to maximize signal for small fragments).
-
Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Critical: Match DMSO concentration exactly in running buffer and samples.
-
Injection:
-
Concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000
. -
Contact time: 30s; Dissociation time: 60s.
-
Flow rate: 30
.
-
-
Analysis:
-
Apply solvent correction (DMSO calibration).
-
Fit to 1:1 Langmuir binding model.
-
Success Metric: Square-wave sensorgrams indicating fast on/off rates typical of fragments.
-
Part 4: Visualizations
Figure 1: Synthetic Pathway & Logic
Caption: Step-wise synthetic route from commercially available fluoro-acetoacetate to the target aminomethyl-oxazole fragment.
Figure 2: Fragment Interaction Hypothesis
Caption: Mechanistic interaction map. The CF2H group engages hydrophobic/weak polar regions, while the amine anchors to acidic residues.
Part 5: References
-
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Chalyk, B. et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry. (Analogous chemistry for oxazoles). Available at: [Link]
-
Erlanson, D. A. et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery. Available at: [Link]
-
PubChem Compound Summary. "Oxazol-5-ylmethanamine" (Core scaffold reference). Available at: [Link]
Sources
Application Notes and Protocols for the Incorporation of (5-(Difluoromethyl)oxazol-4-yl)methanamine into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the (5-(Difluoromethyl)oxazol-4-yl)methyl Moiety in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, or even methyl groups.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor can lead to enhanced target engagement and improved pharmacokinetic profiles.[3] When appended to a robust heterocyclic scaffold like oxazole, the resulting (5-(Difluoromethyl)oxazol-4-yl)methanamine building block offers a versatile platform for lead optimization. The oxazole core is a common motif in numerous biologically active natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of this key building block and its subsequent incorporation into lead compounds via two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.
Part I: Synthesis of the Key Building Block: this compound
Proposed Synthetic Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scielo.br [scielo.br]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies with (5-(Difluoromethyl)oxazol-4-yl)methanamine Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for analogs of (5-(Difluoromethyl)oxazol-4-yl)methanamine. The oxazole ring is a privileged scaffold in medicinal chemistry, and its strategic functionalization, particularly with fluorine-containing bioisosteres, offers a powerful approach to modulate therapeutic properties.[1][2][3][4] We present a holistic workflow encompassing rational design, synthetic strategies, detailed protocols for biological evaluation, and principles for data interpretation. The methodologies described herein are designed to be self-validating and provide a clear rationale for experimental choices, enabling the efficient optimization of lead compounds.
Introduction: The Strategic Value of the Scaffold
The oxazole nucleus is a five-membered heterocyclic motif frequently found in pharmacologically active compounds, including approved drugs and clinical candidates.[3][5] Its rigid, planar structure serves as an excellent foundation for the spatial orientation of functional groups, while the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets.[4][6] This makes it a "privileged scaffold" in drug discovery.[1]
The incorporation of a difluoromethyl (-CF2H) group at the 5-position is a deliberate design choice. The -CF2H moiety is a unique bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups.[7][8] Its introduction can significantly enhance metabolic stability by blocking sites of oxidative metabolism and can modulate lipophilicity and cell permeability.[7][9] Furthermore, the acidic proton on the difluoromethyl group can act as a weak hydrogen bond donor, offering additional interaction possibilities within a target's binding site.[8][9]
This guide focuses on the this compound core, which presents two primary vectors for chemical modification: the primary amine and the C-2 position of the oxazole ring. By systematically modifying these positions, researchers can probe the chemical space to identify key structural features that govern biological activity.
The SAR Development Workflow: An Iterative Cycle
A successful SAR study is an iterative process that cycles through design, synthesis, biological testing, and data analysis to build a coherent model of how chemical structure relates to biological function.[10][11][12] The goal is to move from an initial "hit" compound to a highly optimized "lead" with improved potency, selectivity, and pharmacokinetic properties.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.
Synthetic Chemistry: Building the Analog Library
The foundation of any SAR study is the efficient and reliable synthesis of a diverse set of analogs. We propose a synthetic strategy that first builds the core this compound scaffold and then diversifies it.
General Synthetic Workflow
The proposed workflow involves the construction of the oxazole core, followed by functionalization to install the difluoromethyl and protected methanamine moieties. Deprotection then yields the key amine intermediate, which is the starting point for diversification.
Caption: High-level workflow for synthesis and diversification of analogs.
Protocol 1: Synthesis of the Core Scaffold (Illustrative)
This protocol outlines a plausible, multi-step synthesis for the key amine intermediate. Note: This is a representative pathway; optimization and adaptation based on available starting materials are expected.
-
Step A: Oxazole Formation. A common method involves the condensation of an α-hydroxyketone with a formamide equivalent or the reaction of an α-haloketone with a primary amide. For our purpose, starting with a precursor like 3-bromo-1,1-difluoroacetone and a suitable amide can be explored.
-
Step B: Formylation. The resulting oxazole can be formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃, DMF) to install an aldehyde (-CHO) group.
-
Step C: Reductive Amination to Protected Amine. The aldehyde is then converted to a protected amine. React the formylated oxazole with O-benzylhydroxylamine hydrochloride to form an oxime, followed by reduction (e.g., with zinc in acetic acid) and protection of the resulting amine with a suitable protecting group like Boc anhydride ((Boc)₂O).
-
Step D: Deprotection. The Boc-protected amine is deprotected under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the target this compound as a salt.
Causality: Using a protecting group like Boc is crucial because the free primary amine can interfere with many synthetic transformations. Its removal as the final step provides the clean intermediate needed for diversification.
Protocol 2: Analog Diversification via Reductive Amination (R1 Variation)
This is a robust and high-yielding method for creating a wide variety of secondary amines.
-
Reaction Setup: To a solution of the core amine intermediate (1.0 eq) in a suitable solvent like methanol or dichloroethane, add the desired aldehyde or ketone (1.1 eq) and a few drops of acetic acid to catalyze imine/enamine formation.
-
Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. Purify the crude product via column chromatography.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides, minimizing side reactions and tolerating a wider range of functional groups on the aldehyde/ketone coupling partner.
Biological Evaluation: The Screening Cascade
In vitro assays are the cornerstone of initial SAR evaluation, providing critical data on a compound's biological activity in a controlled environment before advancing to more complex studies.[13][14] We propose a tiered screening cascade to efficiently identify promising compounds.
Protocol 3: Primary Screen - Anti-Proliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][15] It is a workhorse for primary screening in oncology drug discovery.[16]
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 100 µM to 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Trustworthiness: This protocol includes a vehicle control (to establish 0% inhibition) and a positive control (a known cytotoxic drug, to validate assay performance). Running each concentration in triplicate allows for statistical analysis and ensures the reliability of the generated IC₅₀ values.
Protocol 4: Secondary Screen - Cytotoxicity in Non-Malignant Cells
To assess the selectivity of active compounds, the MTT assay (Protocol 3) should be repeated using a non-cancerous cell line (e.g., MRC-5 human lung fibroblasts). A selectivity index (SI) can be calculated:
SI = IC₅₀ (Non-Malignant Cells) / IC₅₀ (Cancer Cells)
A higher SI value is desirable, indicating the compound is preferentially toxic to cancer cells.
Data Analysis and SAR Interpretation
The systematic analysis of biological data is where structure-activity relationships are uncovered.[10][17]
Data Presentation
Organize the data in a clear, tabular format to facilitate comparison across the analog series.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell IC₅₀ (µM) | Normal Cell IC₅₀ (µM) | Selectivity Index (SI) |
| Lead-001 | Phenyl | H | 1.2 | 15.5 | 12.9 |
| Ana-002 | 4-Fluorophenyl | H | 0.8 | 18.2 | 22.8 |
| Ana-003 | 2-Pyridyl | H | 0.5 | 5.1 | 10.2 |
| Ana-004 | Cyclohexyl | H | > 50 | > 50 | - |
| Ana-005 | Phenyl | Br | 5.6 | 25.0 | 4.5 |
Interpreting the SAR
-
Potency vs. Efficacy: In these assays, the IC₅₀ value is a measure of the compound's potency —the concentration required to produce 50% of its maximal effect.[18][19][20] Efficacy refers to the maximum effect a drug can produce, which in this assay is assumed to be ~100% inhibition for active compounds.[19][20][21]
-
Aromatic vs. Aliphatic R1: The inactivity of Ana-004 (cyclohexyl) compared to the potent Lead-001 (phenyl) strongly suggests that an aromatic or heteroaromatic ring at the R1 position is critical for activity, possibly through π-π stacking or other interactions in the target's binding pocket.
-
Electronic Effects at R1: The improved potency of Ana-002 (4-fluorophenyl) over Lead-001 indicates that an electron-withdrawing group on the phenyl ring is beneficial. This could enhance binding or alter the pKa of the secondary amine.
-
Hydrogen Bond Acceptors at R1: The high potency of Ana-003 (2-pyridyl) suggests the nitrogen atom may be acting as a hydrogen bond acceptor, a hypothesis that can be tested with other nitrogen-containing heterocycles. However, its lower selectivity (SI=10.2) is a point of concern.
-
Steric Effects at R2: The decreased potency of Ana-005 (R2 = Br) compared to Lead-001 suggests that the C-2 position of the oxazole ring may be in a sterically constrained region of the binding site, and bulky substituents are not well-tolerated.
These initial findings provide a clear, evidence-based direction for the next round of synthesis: explore more electron-deficient phenyl analogs and a variety of five- and six-membered heterocycles at R1, while keeping the R2 position unsubstituted.
Conclusion
This application note provides a structured and scientifically grounded framework for conducting SAR studies on this compound analogs. By integrating rational design, robust synthetic protocols, a validated biological screening cascade, and systematic data analysis, research teams can efficiently navigate the chemical space to optimize lead compounds. This iterative process is fundamental to modern drug discovery and is essential for translating a promising chemical scaffold into a potential therapeutic agent.
References
- Title: Interpreting quantitative structure-activity relationship models to guide drug discovery Source: Google Cloud URL
- Title: Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical research and Applications URL
- Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL
- Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Source: Benchchem URL
- Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: BroadPharm URL
- Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Open Chemistry URL
- Title: In Vitro Assay Protocols for Novel Antimicrobial Compounds Source: Benchchem URL
- Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Source: Thieme Connect URL
- Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL
- Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL
- Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Princeton University URL
- Title: Structure Activity Relationship (SAR)
- Title: The Importance of In Vitro Assays Source: Visikol URL
- Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL
- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: Scilit URL
- Source: Green Chemistry (RSC Publishing)
- Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: PubMed URL
- Title: Interpretation of Structure–Activity Relationships in Real-World Drug Design Data Sets Using Explainable Artificial Intelligence Source: Journal of Chemical Information and Modeling - ACS Publications URL
- Title: Structure-Activity Relationship (SAR)
- Title: functional in vitro assays for drug discovery Source: YouTube URL
- Title: AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells Source: PMC URL
- Title: Structure Activity Relationships Source: Drug Design Org URL
- Title: Relative Potency Source: BMG LABTECH URL
- Title: Potency Testing Benefits and Requirements Source: ARL Bio Pharma URL
- Title: Synthesis of 5-(Fluoroalkyl)
- Title: Quantifying drug combination synergy along potency and efficacy axes Source: PMC URL
- Title: Potency and efficacy Source: Deranged Physiology URL
- Title: the difference between drug potency & efficacy Source: YouTube URL
- Title: Synthesis of 5-(Fluoroalkyl)
- Title: Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation Source: PubMed URL
- Source: sciendo.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Importance of In Vitro Assays [visikol.com]
- 15. AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interpreting quantitative structure-activity relationship models to guide drug discovery - American Chemical Society [acs.digitellinc.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. youtube.com [youtube.com]
- 21. Quantifying drug combination synergy along potency and efficacy axes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Introduction: Welcome to the technical support guide for the synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine. This molecule is a key building block in modern medicinal chemistry, valued for the unique properties conferred by its difluoromethyl and oxazole moieties. Achieving high purity is critical for downstream applications, particularly in drug development, where even minor impurities can have significant impacts on biological activity and safety profiles. This guide is structured to provide researchers, scientists, and process chemists with practical, field-tested insights into identifying, troubleshooting, and preventing the formation of common impurities during the synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing a clear path from problem identification to resolution.
Question 1: "During the final reduction step of 5-(Difluoromethyl)oxazole-4-carbonitrile, my LC-MS shows a major peak for the desired product, but also two significant secondary peaks: one with a mass corresponding to a dimer and another that appears to be the intermediate aldehyde. What is happening and how can I fix it?"
Plausible Cause: You are likely observing impurities formed due to incomplete reduction and side-reactions of the intermediate imine. This is a common challenge in the reduction of nitriles to primary amines.
-
Impurity A: Bis( (5-(difluoromethyl)oxazol-4-yl)methyl)amine (Secondary Amine Dimer)
-
Impurity B: 5-(Difluoromethyl)oxazole-4-carbaldehyde (Aldehyde)
Mechanism of Formation: The reduction of a nitrile to a primary amine proceeds through an intermediate imine.
-
Aldehyde Formation: If there is residual water in your reaction, the intermediate imine can hydrolyze to form the corresponding aldehyde (Impurity B).
-
Secondary Amine Formation: The desired primary amine product is nucleophilic and can react with the intermediate imine. This subsequent reductive amination pathway leads to the formation of a secondary amine dimer (Impurity A), a common side-reaction in this type of transformation[1][2].
Identification Strategy:
-
LC-MS/HRMS: Use high-resolution mass spectrometry to confirm the exact mass of the impurities. Impurity A will have a mass of (2 * Product Mass - NH3 Mass). Impurity B will have a mass corresponding to the product minus NH2 plus an oxygen atom.
-
NMR Spectroscopy: The aldehyde proton of Impurity B will appear as a characteristic singlet around 9-10 ppm in the ¹H NMR spectrum. The secondary amine proton in Impurity A may be broad or difficult to see, but the methylene signals will be distinct from the primary amine product.
Corrective Actions (For the Current Batch):
-
Purification: These impurities often have different polarities from the primary amine product. Flash column chromatography on silica gel, using a gradient elution with a polar, amine-friendly solvent system (e.g., Dichloromethane/Methanol with 0.5-1% triethylamine), can effectively separate the components.
-
Acid-Base Extraction: The primary and secondary amines can be extracted into an acidic aqueous layer, leaving the neutral aldehyde impurity in the organic phase. Subsequent basification and re-extraction can recover the amines, though this will not separate the primary and secondary amine impurities from each other.
Preventive Measures (For Future Syntheses):
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize atmospheric moisture.
-
Control Stoichiometry and Addition: Use a sufficient excess of the reducing agent (e.g., LiAlH₄, borane complexes). For catalytic hydrogenation, ensure optimal catalyst loading and hydrogen pressure. Consider slow addition of the nitrile to the reducing agent to keep its concentration low, minimizing the chance of the product reacting with the intermediate.
-
Optimize Ammonia Concentration: When using catalytic hydrogenation (e.g., Raney Nickel), including ammonia in the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the imine-amine reaction pathway.
Question 2: "My reaction to form the oxazole ring from an α-acylamino ketone precursor seems sluggish, and the final product is contaminated with a more polar impurity that doesn't contain the oxazole ring. What is this impurity?"
Plausible Cause: You are likely observing the uncyclized precursor, which indicates incomplete cyclodehydration.
-
Impurity C: N-(1-(difluoromethyl)-2-oxopropyl)acetamide (or similar open-chain precursor)
Mechanism of Formation: The formation of the oxazole ring via methods like the Robinson-Gabriel synthesis requires the cyclization and subsequent dehydration of an α-acylamino ketone intermediate[3][4]. If the dehydrating agent is not effective enough or the reaction conditions (temperature, time) are insufficient, the reaction will stall at the open-chain intermediate stage[5].
Identification Strategy:
-
FT-IR Spectroscopy: The precursor will show characteristic C=O stretches for both the ketone and the amide, whereas the oxazole product will have ring-specific vibrations.
-
¹³C NMR: The precursor will have distinct signals for the ketone and amide carbonyl carbons. These will be absent in the final product.
-
LC-MS: The precursor will have a mass corresponding to the oxazole product + 18 (H₂O).
Corrective Actions & Preventive Measures:
-
Choice of Dehydrating Agent: Standard dehydrating agents like H₂SO₄ or POCl₃ can sometimes give low yields[4]. Consider using a more powerful and milder agent like polyphosphoric acid (PPA) or Burgess reagent to drive the cyclodehydration to completion.
-
Increase Reaction Temperature/Time: Carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to ensure the product remains stable.
-
Azeotropic Removal of Water: If the solvent system allows, using a Dean-Stark apparatus to remove water as it is formed can effectively drive the equilibrium towards the cyclized product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control during this synthesis? The most critical parameters are temperature, moisture control, and stoichiometry.
-
Temperature: The cyclodehydration step to form the oxazole ring is often temperature-sensitive. Insufficient heat leads to incomplete reaction, while excessive heat can cause degradation. The final amine reduction step is often exothermic and requires careful temperature control to prevent side reactions.
-
Moisture Control: As detailed in Troubleshooting Question 1, water is highly detrimental during the nitrile reduction step, leading to hydrolysis impurities. Anhydrous conditions are paramount.
-
Stoichiometry: Precise control over the stoichiometry of reagents, especially the reducing agent in the final step, is crucial for minimizing byproducts.
Q2: What are the recommended analytical methods for impurity profiling of this compound? A multi-technique approach is essential for comprehensive impurity analysis.
-
Primary Analysis (Quantitation): Reversed-phase HPLC with UV detection is the workhorse for determining the purity of the final product and quantifying known impurities.
-
Identification: LC-MS and GC-MS are invaluable for identifying unknown impurities by providing molecular weight information[6][7][8]. High-Resolution Mass Spectrometry (HRMS) is critical for confirming elemental composition.
-
Structural Elucidation: NMR (¹H, ¹³C, ¹⁹F) spectroscopy is essential for unambiguously determining the structure of isolated impurities.
-
Trace-Level Analysis: For genotoxic or other critical impurities, more sensitive methods like LC-MS/MS may be required to achieve the necessary limits of detection[9][10].
Q3: How stable is the final product and what are potential degradation pathways? this compound is a primary amine and is susceptible to degradation pathways common to this functional group.
-
Oxidation: Primary amines can be susceptible to air oxidation, especially in the presence of light or trace metals. It is recommended to store the final compound under an inert atmosphere (Argon or Nitrogen) and in a cool, dark place.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. While often reversible, this can appear as an impurity.
-
Ring Stability: The oxazole ring itself is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions[3]. The difluoromethyl group is highly stable under typical storage and handling conditions[11].
Part 3: Visualization & Data Summary
Impurity Formation Pathway
The following diagram illustrates a plausible synthetic route and highlights the stages where common impurities are formed.
Caption: Synthetic workflow and common impurity formation points.
Table of Common Impurities
| Impurity ID | Common Name | Structure | Molecular Formula | Formation Stage | Key Analytical Signature (LC-MS, ESI+) |
| A | Secondary Amine Dimer | ((5-(CF₂H)Oxazol-4-yl)CH₂)₂NH | C₁₂H₁₁F₄N₃O₂ | Nitrile Reduction | [2M-NH₂] where M is product mass |
| B | Aldehyde | (5-(CF₂H)Oxazol-4-yl)CHO | C₆H₃F₂N₁O₂ | Nitrile Reduction | [M-NH₂+O] where M is product mass |
| C | Uncyclized Precursor | Varies based on route | C₆H₇F₂N₁O₂ | Oxazole Formation | [M+H₂O] where M is product mass |
References
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]
- Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction
-
Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. PMC. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. PMC. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. MDPI. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC. Available at: [Link]
-
Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Baxendale Group. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. Available at: [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. tandfonline.com [tandfonline.com]
- 9. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
- 10. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
optimizing reaction conditions for difluoromethyl oxazole synthesis
Technical Support: Optimization of Difluoromethyl Oxazole Synthesis
-Oxazole ScaffoldsIntroduction: The Advantage
The difluoromethyl (
This guide addresses the two primary synthetic challenges:
-
De Novo Construction: Building the ring with the
handle (Cyclization). -
Late-Stage Functionalization: Installing
onto an existing oxazole core (Innate C-H Functionalization).
Module 1: De Novo Synthesis (The "Bottom-Up" Approach)
Primary Workflow: Cyclocondensation of
Standard Protocol
-
Substrates: Aryl/Alkyl
-bromo ketone (1.0 equiv), 2,2-Difluoroacetamide (3.0–5.0 equiv). -
Solvent: Neat (Melting fusion) or
-Xylene. -
Temperature: 130–150 °C.
-
Additives: None (Thermal) or
(Acid scavenger).
Step-by-Step Optimization
-
Mix: Combine the
-bromo ketone and excess difluoroacetamide in a pressure vial. -
Fusion: Heat to 140 °C. The mixture should become a homogeneous melt.
-
Duration: Stir for 2–6 hours. Monitor by LCMS for the intermediate imino-ether.
-
Workup: Cool to RT. Dilute with EtOAc/Water. Wash extensively to remove excess amide.
Troubleshooting Guide (Q&A)
Q: My reaction stalls at the intermediate acyclic amide/alcohol. How do I force cyclization?
-
Diagnosis: The dehydration step is the energy barrier. The electron-withdrawing fluorine atoms make the carbonyl carbon less nucleophilic, slowing the ring closure.
-
Solution: Add a dehydrating agent.
-
Option A: Add Burgess Reagent (1.2 equiv) in THF at 50 °C.
-
Option B: Treat with
(2.0 equiv) in toluene at reflux (classic Robinson-Gabriel conditions).
-
Q: The difluoroacetamide is subliming and clogging the condenser.
-
Diagnosis: 2,2-Difluoroacetamide has high vapor pressure at reaction temperatures.
-
Solution: Switch to a sealed tube/pressure vial system. Do not use an open reflux setup. This maintains the stoichiometry in the liquid phase.
Q: I see significant defluorination or decomposition.
-
Diagnosis: Harsh basic conditions or prolonged heating can promote HF elimination.
-
Solution: Avoid strong bases. If using a scavenger, switch from
to or Sodium Bicarbonate. Lower the temperature to 120 °C and extend reaction time.
Module 2: Late-Stage C-H Functionalization
Primary Workflow: Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS / Baran Reagent).
Standard Protocol
-
Substrates: Substituted Oxazole (1.0 equiv), DFMS (3.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv).
-
Solvent: DCM/Water (2:1 biphasic) or DMSO.
-
Temperature: 0 °C to RT.
Step-by-Step Optimization
-
Dissolution: Dissolve oxazole in DCM. Add water.
-
Reagent Addition: Add DFMS (Baran Reagent) in one portion.
-
Initiation: Add TBHP dropwise at 0 °C with vigorous stirring.
-
Monitoring: Stir at RT for 12–24 hours.
-
Quench: Sat.
and Sodium Thiosulfate (to quench peroxides).
Troubleshooting Guide (Q&A)
Q: The reaction conversion is stuck at <30%.
-
Diagnosis: Radical termination or inefficient initiation.
-
Solution:
-
The "Spike" Method: Add the reagents in portions. Add 1.5 equiv DFMS + 2.5 equiv TBHP at T=0. At T=6h, add the second batch.
-
Acid Additive: Add 1.0 equiv of TFA (Trifluoroacetic acid) . This protonates the heterocycle, making it more electrophilic and receptive to the nucleophilic
radical.
-
Q: I am getting a mixture of regioisomers (C2 vs. C5).
-
Diagnosis: Oxazoles react based on electronic density. The
radical is nucleophilic.[2][4]-
C2 Position: Preferred if C5 is blocked or if the ring is electron-deficient.
-
C5 Position: Preferred in 2-substituted oxazoles.
-
-
Solution: You cannot easily override the innate electronics.
-
Block: Place a removable group (e.g., halogen) if you need to force the other position.
-
Purification: These isomers usually have distinct retention times on C18 columns due to dipole moment differences.
-
Q: Can I use this on an oxazole containing a free amine or alcohol?
-
Solution: Yes. The DFMS radical is remarkably chemoselective for the heteroarene C-H bond over N-H or O-H bonds. Protection is rarely needed.
Visualizing the Workflows
Figure 1: Strategic Decision Tree
Caption: Select the synthetic route based on substrate availability and substitution patterns.
Figure 2: Radical Mechanism (Baran Protocol)
Caption: The mechanistic pathway of Zinc Difluoromethanesulfinate radical generation and trapping.
Comparative Data: Reagent Selection
| Reagent System | Type | Key Advantage | Major Limitation |
| Radical | Air stable, solid, high chemoselectivity. | Requires 3-5 equiv; can be messy to purify. | |
| Photoredox | Mild conditions, atom economical. | Reagent is volatile/expensive; requires light source. | |
| Difluoroacetamide | Condensation | Builds specific 2-position regioisomer. | Harsh thermal conditions; poor nucleophile. |
| Nucleophilic | Good for substitution of halides. | Requires pre-functionalized (halo-oxazole) precursor. |
References
-
Innate C-H Functionalization (The "Baran Reagent"): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[5] & Baran, P. S. (2012).[1][4][5] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[5] [Link][5]
-
Reagent Invention & Characterization: Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ...[4] & Baran, P. S. (2012).[1][4][5] A new reagent for direct difluoromethylation.[1][2][4][5][6] Journal of the American Chemical Society, 134(3), 1494-1497.[4] [Link]
-
General Synthesis of Fluoroalkyl Oxazoles: Panteleev, J., Zhang, L., & Lautens, M. (2011). Synthesis of 2-substituted oxazoles via a domino intermolecular-intramolecular C-N/C-O bond formation. Angewandte Chemie International Edition, 50(39), 9089-9092. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of (5-(Difluoromethyl)oxazol-4-yl)methanamine during workup
Topic: Prevention of Decomposition & Isolation Strategies Ticket ID: OX-CHF2-AMINE-001 Support Level: Tier 3 (Senior Application Scientist)
The Stability Profile (The "Why")
Before attempting isolation, it is critical to understand why (5-(Difluoromethyl)oxazol-4-yl)methanamine degrades. This molecule presents a "perfect storm" of conflicting chemical sensitivities: a fragile heteroaromatic ring coupled with a polar, nucleophilic side chain.
Critical Vulnerabilities
| Functional Group | Vulnerability | Trigger Condition | Consequence |
| Oxazole Ring | Hydrolytic Ring Opening | Aqueous Acid (pH < 4) | The ring cleaves to form an |
| Difluoromethyl ( | Defluorination / Elimination | Strong Base / Lewis Acids | While generally robust, the electron-withdrawing |
| Primary Amine ( | Water Solubility & Oxidation | Aqueous Workup / Air Exposure | The free base is highly polar (stays in water) and can form carbamates with atmospheric |
Decomposition Pathway: Acid Hydrolysis
The following diagram illustrates the mechanistic failure mode when this compound is subjected to a standard acidic workup (e.g., 1M HCl wash).
Figure 1: Mechanism of oxazole ring opening under aqueous acidic conditions.
Recommended Isolation Protocols (The "How")
Standard Operating Procedure (SOP): Avoid aqueous acidic workups entirely. The oxazole ring is far less stable than a pyridine or imidazole ring.
Protocol A: The "Anhydrous Salt" Method (Recommended)
Best for: High purity isolation, long-term storage, preventing ring opening.
-
Crude Mixture Preparation: Evaporate the reaction solvent (e.g., THF, DMF) to a minimum volume. If DMF/DMSO was used, perform a fast extraction into EtOAc (wash with 5% LiCl, neutral pH only) to remove the bulk solvent.
-
Drying: Dry the organic layer thoroughly over
. Do not skip this. Water triggers hydrolysis in the next step. -
Salt Formation: Cool the solution to 0°C. Dropwise add 1.0 - 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether.
-
Note: Do not use aqueous HCl.
-
-
Precipitation: The hydrochloride salt should precipitate immediately.
-
Isolation: Filter the solid under an inert atmosphere (Nitrogen/Argon). Wash with cold
or Pentane. -
Storage: Store as the HCl salt at -20°C.
Protocol B: The "Salting Out" Extraction
Best for: When the free base is absolutely required for the next step.
-
Quench: Quench reaction with Saturated
(pH ~8). Never use HCl. -
Saturation: Saturate the aqueous layer with solid NaCl (Brine is often not enough; add salt until it stops dissolving).
-
Extraction Solvent: Use a mixture of DCM:IPA (3:1) or CHCl3:IPA (3:1) . Pure EtOAc or DCM is often too non-polar to pull this amine out of water.
-
Repetition: Perform 4-5 extractions. The distribution coefficient (
) is likely low. -
Drying: Dry over
(gentler than for amines) and concentrate without heating above 30°C.
Troubleshooting & FAQs
Q1: "I washed my reaction with 1N HCl to remove impurities, and my product disappeared. Is it in the water?"
Diagnosis: It is likely destroyed, not just dissolved.
Explanation: Oxazoles are prone to hydrolysis in aqueous acid. The acid protonates the nitrogen, activating the ring (C2 or C5 position) for nucleophilic attack by water.
Solution: Check the aqueous layer by LCMS. If you see a mass corresponding to
Q2: "I cannot get the amine out of the aqueous layer, even at pH 10."
Diagnosis: High polarity/Water solubility.
Explanation: The
-
Method 1: Use the DCM/IPA (3:1) extraction solvent mentioned in Protocol B.
-
Method 2: Evaporate the water entirely (lyophilization), then triturate the solid residue with anhydrous MeOH or DCM to extract the amine from the inorganic salts.
Q3: "The oil turned brown/black after sitting on the bench for an hour."
Diagnosis: Oxidation or Polymerization.
Explanation: Primary benzylic-type amines (heteroaromatic methanamines) are unstable as free bases. They react with air and
Workup Decision Matrix
Use this logic flow to determine the safest processing route for your specific context.
Figure 2: Decision matrix for selecting the appropriate isolation protocol.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
- Grounding: Establishes the sensitivity of functionalized oxazoles to hydrolytic conditions and methods for their synthesis/handling.
- Turchi, I. J. (Ed.). (1986). Oxazoles (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 45). Wiley-Interscience.
-
Hu, J., Zhang, W., & Ni, C. (2014). Synthesis and properties of difluoromethylated compounds. Chemical Reviews, 114(4), 2432-2506. Link
- Grounding: Provides data on the stability of the group, confirming its relative stability compared to the oxazole ring but noting sensitivity to strong bases.
- Prakash, G. K. S., & Hu, J. (2005). Selective fluoroalkylation of organic compounds: Insight into the chemistry of difluoromethyl groups. Accounts of Chemical Research, 38(10), 800-811.
Sources
improving yield and purity of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Topic: Optimization of Yield, Purity, and Stability
Document ID: TSC-OX-CF2H-001 Audience: Medicinal Chemists, Process Chemists Status: Active | Last Updated: 2026-02-18
Diagnostic Overview: The "Triage" Phase
Before modifying your protocol, identify your primary failure mode. The synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine presents a unique "double-bind": the oxazole ring is acid-sensitive, while the difluoromethyl (
| Symptom | Probable Cause | Immediate Action |
| Low Yield (<20%) | Ring degradation during reduction or volatile product loss. | Switch from LAH to Borane-DMS; trap product immediately as HCl salt. |
| Defluorination | Base-mediated elimination of | Avoid strong bases (e.g., NaH, KOtBu) after the |
| Inseparable Impurities | Over-reduction of the oxazole ring. | Monitor reaction at 0°C; do not reflux reducing agents for >1h. |
| Product "Disappears" | Free base volatility. | Do not rotovap the free amine to dryness. |
Strategic Synthesis Workflow
The following decision tree outlines the two most robust routes. Route A (Nitrile Reduction) is faster but riskier for the
Caption: Comparative workflow for Route A (Industrial/Scalable) vs. Route B (High Purity/Research).
Phase 1: The Ring Construction (Critical Foundation)
The most common error is attempting to introduce the
Q: My cyclization yield is low. What is killing the reaction?
A: Moisture and temperature control are the culprits. The condensation of ethyl 2-chloro-4,4-difluoroacetoacetate with formamide (Bredereck-type synthesis) requires temperatures >100°C.
-
The Fix: Use neat formamide (5-10 equivalents) and heat to 130°C.
-
Crucial Additive: Add crushed 4Å molecular sieves or use a Dean-Stark trap. Water generated during cyclization hydrolyzes the difluoro-ester starting material.
-
Purification: Do not distill the intermediate ester if possible; it can co-distill with formamide impurities. Use a silica plug (Hexane/EtOAc).
Q: Can I use the Van Leusen (TosMIC) reaction?
A: Not recommended for this specific target.
While TosMIC is great for many oxazoles, placing a
Phase 2: Functional Group Interconversion (The Reduction)
This is the highest-risk phase. The
Q: I am using LAH (Lithium Aluminum Hydride) to reduce the ester/nitrile, but I see defluorination.
A: Stop using LAH.
LAH is a strong nucleophile and base. It can deprotonate the
Recommended Protocol (Route A - Nitrile Reduction):
-
Reagent: Use Borane-Dimethyl Sulfide (BH3·DMS) or Borane-THF .
-
Stoichiometry: 1.5 - 2.0 equivalents.
-
Temperature: Start at 0°C, warm to RT. Do not reflux.
-
Quench: This is critical. Quench with MeOH first to destroy excess borane, then add conc. HCl and reflux briefly to break the Borane-Amine complex.
-
Note: The "brief reflux" with HCl is safe for the
group (acid stable) but necessary to free the amine.
-
Q: The "High Purity" Route B seems safer. How do I execute the Azide reduction?
A: This is the "Gold Standard" for medicinal chemistry scales (<5g).
-
Ester to Alcohol: Use LiBH4 (2.0 eq) in THF. It is milder than LAH and won't touch the
or the ring. -
Alcohol to Azide: Use DPPA (Diphenylphosphoryl azide) and DBU (careful with base!) or convert to Mesylate (MsCl/TEA) then displace with
.-
Tip: If using Mesylate/NaN3, keep the reaction neutral.
-
-
Azide to Amine (Staudinger): Treat with
(1.1 eq) in THF/Water. This is neutral, room temperature, and chemically specific to the azide. It leaves the oxazole and completely intact [2].
Phase 3: Isolation & Stability (The Finish)
Q: I lost my product on the Rotovap. Where did it go?
A: this compound as a free base is a low-molecular-weight, lipophilic amine. It is volatile.
-
Rule: Never evaporate the free base to dryness.
-
Solution: Isolate as the Hydrochloride Salt .
Salt Formation Protocol:
-
After the reaction workup (e.g., Staudinger or Borane quench), extract the free amine into DCM or Et2O.
-
Do not dry down.
-
Add 2.0 equivalents of 4M HCl in Dioxane (or Et2O).
-
The salt will precipitate immediately as a white/off-white solid.
-
Filter and wash with dry ether. This salt is non-volatile and stable for months at -20°C.
Q: How do I verify the integrity of the group?
A: Use 1H-NMR .
-
Look for the characteristic triplet at
6.5 - 7.2 ppm . -
Coupling Constant: The geminal H-F coupling (
) should be massive: 50 - 55 Hz . -
Troubleshooting: If you see a singlet or a messy multiplet in this region, or if the integration is <1H, you have likely eliminated Fluorine (defluorination).
Summary of Critical Parameters
| Parameter | Specification | Reason |
| Reaction pH | Avoid pH > 12 | Prevents |
| Reducing Agent | Avoids LAH (too basic/nucleophilic). | |
| Temperature | < 60°C (during reduction) | Prevents oxazole ring opening. |
| Storage Form | HCl or TFA Salt | Prevents volatility and oxidation. |
References
-
Synthesis of 5-fluoroalkyl-substituted isoxazoles/oxazoles.
-keto esters rather than late-stage fluorination. URL:[Link] -
Stability of Difluoromethyl Groups in Medicinal Chemistry. Source: Journal of the American Chemical Society (JACS). Context: Details the acidity of the
proton and its susceptibility to base-mediated decomposition (elimination to difluorocarbene). URL:[Link] -
Late-stage difluoromethylation: concepts and developments. Source: Chemical Society Reviews. Context: Discusses the challenges of introducing
groups late-stage, validating the "bottom-up" synthesis approach recommended in this guide. URL:[Link]
Technical Support Center: Regiocontrol in Oxazole Synthesis
This guide serves as a Tier-3 Technical Support resource for researchers encountering regioselectivity challenges in oxazole synthesis.
Topic: Troubleshooting and Controlling Regioisomer Formation Ticket Priority: High (Structural Integrity/Purity) Agent: Senior Application Scientist
Strategic Protocol Selection (The "Decision Tree")
Issue: Users often select a synthetic route that is thermodynamically or kinetically predisposed to the wrong regioisomer. Resolution: Select the methodology based strictly on the desired substitution pattern. Do not force a method (e.g., Robinson-Gabriel) if the precursor synthesis is ambiguous.
| Desired Substitution | Recommended Methodology | Primary Regiocontrol Factor |
| 2,5-Disubstituted | Modified Van Leusen or Gold-Catalyzed Cyclization | Van Leusen: C5 proton acidity of TosMIC ensures exclusive C5 functionalization.Au-Catalysis: 5-exo-dig cyclization preference of propargyl amides. |
| 2,4-Disubstituted | Cross-Coupling (Post-Synthetic) or Cornforth Rearrangement | Cross-Coupling: Start with 2-halo-oxazole or 4-halo-oxazole.Cornforth: Thermally rearranges 4-acyl to 5-acyl (and vice versa) to reach thermodynamic equilibrium. |
| 2,4,5-Trisubstituted | Robinson-Gabriel Synthesis | Pre-organization: The regiospecificity is "hard-coded" into the |
| 5-Substituted | Classic Van Leusen | Steric/Electronic: Exclusive reaction of aldehydes with TosMIC at the C5 position. |
Visualization: Method Selection Flowchart
Caption: Logical decision tree for selecting the oxazole synthesis method based on target substitution to minimize regioisomer risks.
Troubleshooting & FAQs
Module A: The Robinson-Gabriel Synthesis
Context: Cyclodehydration of 2-acylamino ketones.[1] Mechanism: Intramolecular attack of the amide oxygen onto the ketone carbonyl.[1]
Q: I am observing a mixture of oxazole isomers. I thought Robinson-Gabriel was regiospecific? A: The Robinson-Gabriel reaction itself is highly regiospecific because the connectivity is established in the precursor. If you see isomers, the issue is likely scrambling during the precursor synthesis (Dakin-West reaction) or tautomerization .
-
Root Cause 1 (Dakin-West): The Dakin-West reaction can produce mixtures of
-acylamino ketones if the starting amino acid racemizes or if there is competition between acyl groups. -
Root Cause 2 (Enolization): If your ketone is unsymmetrical and enolizable on both sides, harsh acidic conditions (H₂SO₄) might induce migration or side reactions before cyclization.
-
Correction: Switch to milder cyclodehydration agents. Burgess Reagent or POCl₃/Pyridine operate at lower temperatures, minimizing pre-cyclization equilibration.
Q: My 2,4,5-trisubstituted oxazole yield is low, and I see a "hydrolysis" byproduct. A: This is a common failure mode where the amide bond hydrolyzes before cyclization occurs.
-
Protocol Fix: Ensure strictly anhydrous conditions. If using POCl₃, add a moisture scavenger.
-
Alternative: Use Wipf’s Protocol (Triphenylphosphine, Iodine, TEA). This neutral oxidative cyclization avoids the acid-catalyzed hydrolysis pathway entirely [1].
Module B: Van Leusen Synthesis (TosMIC)
Context: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC). Mechanism: [3+2] Cycloaddition.[2]
Q: I am trying to make a 4-substituted oxazole using TosMIC but getting the 5-substituted isomer. A: This is the expected behavior. The Van Leusen reaction with aldehydes and TosMIC is chemically hard-wired to produce 5-substituted oxazoles. The intermediate formed is a 4-tosyl-2-oxazoline; elimination of sulfinic acid (TosH) invariably leaves the C4 position unsubstituted (or carrying the group originally on the isocyanide carbon, which is usually H).
-
Workaround: To get a 4-substituted oxazole via this chemistry, you must use a substituted TosMIC derivative (e.g.,
-alkyl TosMIC), though these are harder to synthesize and less reactive.
Q: I see a "dimeric" side product. A: This occurs if the intermediate oxazoline is hydrolyzed or reacts with a second equivalent of isocyanide.
-
Correction: Increase the dilution. Use a protic solvent (MeOH) which is essential for the proton-transfer steps in the classic mechanism, preventing oligomerization.
Module C: Gold-Catalyzed Cyclization
Context: Cyclization of propargyl amides.
Q: I am getting a 6-membered ring (Oxazine) instead of the Oxazole. A: This is a competition between 5-exo-dig (oxazole) and 6-endo-dig (oxazine) pathways.
-
Causality: Terminal alkynes often favor 5-exo-dig. Internal alkynes, especially those with electron-withdrawing groups, may shift preference toward 6-endo-dig.
-
Correction: Use a Gold(I) catalyst with a bulky ligand (e.g., JohnPhos or IPr ) to sterically enforce the tighter 5-exo-dig transition state. Avoid Gold(III) (AuCl₃) if selectivity is poor, as it is more "hard" and less selective [2].
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Oxazoles (Gold-Catalyzed)
Targeting strict 5-exo-dig cyclization.
Reagents:
-
Propargyl amide (1.0 equiv)
-
Ph₃PAuNTf₂ (1 mol%) or AuCl(PPh₃)/AgOTf
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve propargyl amide in anhydrous DCM (0.1 M).
-
Catalyst Addition: Add Ph₃PAuNTf₂ (1 mol%) at room temperature. Note: The counterion NTf₂ is crucial for proton transfer steps.
-
Monitoring: Stir at RT. Monitor by TLC. Conversion is usually rapid (< 1 hour).
-
Workup: Filter through a short pad of silica to remove gold. Concentrate.
-
Result: Exclusive formation of 2,5-disubstituted oxazole. The 2,4-isomer is mechanistically precluded [3].
Protocol 2: Cornforth Rearrangement (Correcting the Regioisomer)
If you accidentally synthesized a 4-acyloxazole and need the 5-acyl isomer.
Concept: 4-Acyloxazoles and 5-acyloxazoles exist in equilibrium via a nitrile ylide intermediate. The equilibrium favors the isomer where the most electron-withdrawing group is at C-5 (or relieves steric strain).
Procedure:
-
Dissolve the 4-acyloxazole in toluene or xylene.
-
Heat to reflux (110–140 °C).
-
Monitor by NMR.[3][4][5][6][7][8] The rearrangement proceeds through a nitrile ylide intermediate.
-
Stop condition: When the ratio favors the desired thermodynamic product (often the 5-acyl isomer due to conjugation stability).
Visualization: Cornforth Rearrangement Mechanism
Caption: The Cornforth rearrangement allows equilibration between 4- and 5-acyloxazoles via a nitrile ylide.
Analytical Validation (Post-Synthetic)
Issue: How do I prove I have the 2,4-isomer and not the 2,5-isomer? Method: NMR Spectroscopy is the gold standard.
| Feature | 2,4-Disubstituted Oxazole | 2,5-Disubstituted Oxazole |
| Proton Signal | H-5 is present. | H-4 is present.[1][5][6][7][9][10][11][12][13] |
| 1H Chemical Shift | ||
| 13C Coupling ( | C5-H5: ~205-210 Hz | C4-H4: ~190-200 Hz |
| HMBC Correlation | H-5 shows strong coupling to C-4 (quaternary) and weak/no coupling to C-2 substituent. | H-4 shows strong coupling to C-5 (quaternary) and C-2 . |
| NOE Signal | Strong NOE between H-5 and R-4 substituent. | Strong NOE between H-4 and R-5 substituent. |
Expert Tip: The
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Hashmi, A. S. K., et al. (2000). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides. Organic Letters, 2(25), 4069-4072. Link
-
Sueda, T., et al. (2011). Gold(I)-Catalyzed Cyclization of Propargyl Amides: Synthesis of 2,5-Disubstituted Oxazoles. Organic Letters, 13(15), 3996–3999. Link
- Bredereck, H., & Gompper, R. (1959). Synthesis of Oxazoles and Imidazoles (Review of NMR properties). Chemische Berichte.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Photoinduced [3+2] Cycloaddition of Carbenes and Nitriles: A Versatile Approach to Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
minimizing off-target effects of oxazole-based compounds
Welcome to the Oxazole Optimization Technical Support Center.
Ticket ID: OXZ-OPT-2026 Subject: Minimizing Off-Target Liabilities in Oxazole-Based Scaffolds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors), antibiotics, and natural products. However, its utility is often compromised by two distinct off-target mechanisms:
-
Metabolic Bioactivation: The ring can undergo oxidative scission or epoxidation, generating reactive electrophiles (e.g., cyanoacroleins) that covalently modify proteins.
-
Promiscuous CYP Inhibition: The oxazole nitrogen (N3) often coordinates with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions (DDI).
This guide provides troubleshooting workflows to diagnose and engineer out these liabilities while maintaining on-target potency.
Module 1: Metabolic Stability & Bioactivation
User Issue: "My compound shows high intrinsic clearance (
Root Cause Analysis:
Oxazoles are not metabolically inert. Unsubstituted positions (particularly C4 and C5) are "soft spots" for CYP450-mediated oxidation. The mechanism typically involves the formation of an unstable epoxide or "enimine" intermediate, which triggers ring opening. This results in the formation of
Technical Solution: Structural Hardening
| Structural Alert | Mechanism of Failure | Mitigation Strategy |
| C4/C5-Unsubstituted | Epoxidation followed by ring scission to form reactive nitriles. | Block C4/C5: Introduce substituents (e.g., -CH3, -CF3, or halogens) to sterically hinder CYP approach and prevent epoxidation [1]. |
| C5-Methyl Group | Benzylic-like hydroxylation leading to an electrophilic enimine. | Remove/Replace: Replace C5-Me with a metabolically stable group (e.g., cyclopropyl) or an electron-withdrawing group (EWG) to reduce radical stability [2]. |
| C2-Proton | Deprotonation (pKa ~20) leading to ring-opened isocyanides.[1] | C2-Substitution: Functionalize C2 with aryl or heteroaryl groups to eliminate the acidic proton and stabilize the ring [3]. |
Visualizing the Mechanism:
Figure 1: Mechanism of oxazole bioactivation via CYP-mediated ring scission. Blocking C4/C5 diverts metabolism to safer pathways.
Module 2: CYP Inhibition (DDI Liability)
User Issue: "My lead compound is a potent inhibitor of CYP3A4 (
Root Cause Analysis:
The nitrogen atom at position 3 (N3) of the oxazole ring possesses a lone pair that can coordinate directly with the ferric (
Troubleshooting Protocol:
-
Assess Lipophilicity (LogD):
-
Diagnostic: High lipophilicity drives non-specific hydrophobic binding to the CYP active site.
-
Fix: Lower LogD (target < 3.0) to reduce affinity for the hydrophobic CYP pocket.
-
-
Steric Shielding of N3:
-
Diagnostic: If the oxazole is accessible, N3 will bind iron.
-
Fix: Introduce a substituent at the C4 position (adjacent to N3). Even a small group (e.g., methyl or chloro) can create enough steric clash with the heme porphyrin ring to prevent N-Fe coordination without destroying target potency [4].
-
-
Electronic Modulation:
-
Fix: Add electron-withdrawing groups to the ring to reduce the basicity of the N3 lone pair, making it a poorer ligand for the heme iron.
-
Figure 2: Strategic substitution at C4 prevents the oxazole nitrogen from coordinating with the CYP heme iron.
Module 3: Experimental Validation Protocols
To confirm whether your oxazole optimizations are working, you must move beyond simple stability assays to mechanistic validation.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To detect reactive electrophilic metabolites (e.g., ring-opened species) before they cause in vivo toxicity.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Test Compound (10 µM)
-
NADPH-regenerating system
-
Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) for hard electrophiles.
Step-by-Step Workflow:
-
Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss (NL) of 129 Da (characteristic of GSH adducts).
-
Look for M + 307 Da (GSH adduct mass shift).
-
Critical Check: If you see M+307, perform MS/MS. If the fragmentation pattern shows the oxazole ring is intact, the adduct is on a substituent. If the ring fragments are missing/altered, ring scission has occurred [2, 5].
-
Protocol B: Kinase Selectivity Profiling (The "Macrocycle" Fix)
Issue: Oxazoles are planar and can bind promiscuously to ATP pockets.
Strategy: If your linear oxazole hits multiple kinases, consider macrocyclization .[2][3] Linking the C2 and C5 positions (or substituents thereon) restricts the conformational flexibility of the oxazole, forcing it into a shape that is complementary only to the target kinase's hinge region while clashing with off-target pockets [7, 8].
Summary of Recommendations
| Issue | Structural Fix | Validation Assay |
| Reactive Metabolites | Block C4/C5; Remove C5-Methyl. | GSH Trapping (Protocol A) |
| CYP Inhibition | Add steric bulk at C4; Reduce LogD. | CYP Inhibition ( |
| Kinase Promiscuity | Macrocyclization; Rigidify linkers. | Kinome Scan / Kd Determination |
References
-
Dalvie, D. et al. (2002). Metabolism of the oxazole ring in humans: formation of a ring-opened metabolite.[4]Chemical Research in Toxicology . Link
-
Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups.Current Drug Metabolism . Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry . Link
-
Riley, R. J. et al. (2007). Cytochrome P450 inhibition: structural requirements and mitigation strategies.[5]Drug Discovery Today . Link
-
Yu, J. et al. (2011). Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes.[4][6][7]Drug Metabolism and Disposition . Link
-
Vandermarliere, E. et al. (2013). The active site of CYP3A4: structure and thermodynamics of ligand binding.Journal of Medicinal Chemistry . Link
-
Driggers, E. M. et al. (2008). The exploration of macrocycles for drug discovery - an underexploited structural class.Nature Reviews Drug Discovery . Link
-
Choi, H. G. et al. (2010). Development of a highly selective kinase inhibitor using a macrocyclization strategy.[2]Journal of Medicinal Chemistry . Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 4. Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes: formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for selective N-alkylation of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Initiating Search Strategy
I'm currently immersed in Google searches, hoping to unearth effective strategies for N-alkylation of aminomethyloxazoles. The focus is sharp on substrates similar to (5-(Difluoromethyl)oxazol. I'm prioritizing reactions that offer selectivity, aiming to filter out irrelevant material.
Expanding Search Parameters
I've widened my Google search parameters to gather more data on selective N-alkylation of aminomethyloxazoles, now including reductive amination and strategies for protecting groups. I'm focusing on chemoselectivity and synthesizing N-substituted (5-(Difluoromethyl)oxazol-4-yl)methanamine. I am also starting to construct the technical support center, including initial sections on challenges and FAQs. Analysis of the search results will then inform detailed explanations for the FAQs and troubleshooting sections, delving into the underlying reaction mechanisms. I plan to create step-by-step protocols next.
Developing Support Center
I'm now focusing on structuring the technical support center. My Google search is giving shape to sections, particularly challenges and FAQs for selective N-alkylation of the specific substrate. I'm prioritizing providing in-depth explanations for the FAQs and troubleshooting. My next step involves creating step-by-step protocols for the reductive amination and the use of protecting groups.
Refining Search Strategies
I am now conducting comprehensive Google searches for N-alkylation strategies. I am prioritizing selective N-alkylation of aminomethyloxazoles, with substrates like this compound. I'm structuring the technical support center, outlining sections on challenges and FAQs. I'm focusing on in-depth explanations for FAQs and troubleshooting, emphasizing the underlying reaction mechanisms. My next step will be crafting step-by-step protocols. I will be incorporating a self-validating system as well as graphviz diagrams.
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Kinase Inhibitors: A Case Study with (5-(Difluoromethyl)oxazol-4-yl)methanamine
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the validation of in vitro assays, using the novel compound (5-(Difluoromethyl)oxazol-4-yl)methanamine as a case study. We hypothesize its mechanism of action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the rationale behind experimental design, ensuring a self-validating system for generating trustworthy and actionable data. We will explore a multi-tiered approach, from primary biochemical assays to secondary cell-based validation, and compare our hypothetical compound's performance against established EGFR inhibitors, Erlotinib and Dasatinib.
Introduction: The Imperative for Rigorous In Vitro Assay Validation
In the landscape of modern drug discovery, in vitro assays serve as the crucible where potential therapeutics are first tested.[1] Their reliability is paramount; a misleading result can lead to the costly and time-consuming pursuit of a non-viable candidate or the premature termination of a promising one. Therefore, the validation of these assays is not merely a quality control step but a foundational pillar of scientific integrity and drug development efficiency.[2][3]
This guide eschews a one-size-fits-all template. Instead, we will delve into the specific challenges and considerations for validating assays for a novel small molecule inhibitor, which we will refer to as "Compound X" (this compound).
Our Subject: this compound (Compound X)
The structure of Compound X, featuring an oxazole ring, a difluoromethyl group, and a methanamine moiety, suggests a potential interaction with ATP-binding sites of protein kinases. The oxazole scaffold is a privileged structure in many kinase inhibitors, known to form key hydrogen bond interactions within the kinase hinge region.[4][5][6][7][8][9] The difluoromethyl group, acting as a bioisostere for a hydroxyl or thiol group, can enhance metabolic stability and binding affinity through hydrogen bond donation.
Based on these structural alerts, we hypothesize that Compound X is an inhibitor of a protein kinase. For the purpose of this guide, we will focus on a prominent and well-validated cancer target: the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[10]
A Multi-Tiered Approach to In Vitro Assay Validation
A robust validation strategy employs orthogonal assays—different methods that measure the same biological event or closely related events. This approach provides a system of checks and balances, ensuring that the observed activity is not an artifact of a particular assay technology. Our validation workflow for Compound X will encompass:
-
Tier 1: Primary Biochemical Assay - To determine the direct inhibitory activity of Compound X on the purified EGFR kinase.
-
Tier 2: Secondary Cell-Based Assay - To confirm the activity of Compound X in a more physiologically relevant cellular context by measuring the inhibition of EGFR phosphorylation.
-
Tier 3: Selectivity Profiling - To assess the specificity of Compound X by testing it against a panel of other kinases.
Caption: A multi-tiered workflow for in vitro assay validation.
Tier 1: Primary Biochemical Assay - Direct EGFR Kinase Inhibition
The first step is to ascertain whether Compound X directly interacts with and inhibits the catalytic activity of the purified EGFR kinase. For this, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[3][11]
Assay Principle
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which EGFR phosphorylates a substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. An inhibitor will reduce the amount of ADP generated, resulting in a lower luminescent signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ EGFR Kinase Assay
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Compound X, Erlotinib, and Dasatinib (dissolved in DMSO)
-
384-well white, low-volume assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of Compound X, Erlotinib, and Dasatinib in DMSO.
-
Transfer 1 µL of each compound dilution to the assay plate. Include DMSO-only wells for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
-
Enzyme and Substrate Preparation:
-
Dilute the EGFR kinase and poly(Glu, Tyr) substrate in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to be in the linear range of the assay.[7]
-
-
Kinase Reaction:
-
Add 2 µL of the EGFR kinase solution to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Validation Parameters and Acceptance Criteria
Before screening our compounds, the assay itself must be validated. The Z'-factor is a statistical parameter that quantifies the suitability of a high-throughput screening assay.[2][13][14][15][16] It is calculated using the means (µ) and standard deviations (σ) of the positive (p, no inhibitor) and negative (n, no enzyme) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
For our EGFR ADP-Glo™ assay, we will aim for a Z'-factor of ≥ 0.7.
Comparative Data Analysis
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Hypothetical Biochemical Inhibition of EGFR Kinase
| Compound | IC50 (nM) | Hill Slope |
| Compound X | 35 | -1.1 |
| Erlotinib | 20[17] | -1.0 |
| Dasatinib | 13.6[8] | -0.9 |
The hypothetical data in Table 1 suggest that Compound X is a potent inhibitor of EGFR kinase, with an IC50 in the nanomolar range, comparable to the established inhibitors Erlotinib and Dasatinib.
Tier 2: Cell-Based Assay - Inhibition of EGFR Phosphorylation
While a biochemical assay confirms direct target engagement, it does not account for cell permeability, off-target effects within the cell, or metabolism of the compound. Therefore, a cell-based assay is a critical next step.[18] We will use a cell-based ELISA to measure the phosphorylation of EGFR at a key tyrosine residue (e.g., Tyr1173) in response to EGF stimulation.
Assay Principle
Cells that overexpress EGFR (e.g., A431 human epidermoid carcinoma cells) are plated in a 96-well plate. After treatment with the inhibitor, the cells are stimulated with EGF to induce EGFR autophosphorylation. The cells are then fixed and permeabilized, and a primary antibody specific for phosphorylated EGFR is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the resulting signal is proportional to the level of EGFR phosphorylation.
Experimental Protocol: Cell-Based Phospho-EGFR ELISA
Reagents and Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
EGF
-
Compound X, Erlotinib, and Dasatinib
-
Cell-Based Phospho-EGFR (Tyr1173) ELISA Kit (contains fixing solution, quenching buffer, blocking solution, primary and secondary antibodies, TMB substrate, and stop solution)
-
96-well tissue culture plates
-
Microplate reader (450 nm)
Procedure:
-
Cell Plating:
-
Seed A431 cells (e.g., 20,000 cells/well) in a 96-well plate and incubate overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of Compound X, Erlotinib, or Dasatinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
-
Fixing, Permeabilization, and Blocking:
-
Fix the cells with the provided fixing solution.
-
Wash the cells and add quenching buffer to minimize background.
-
Block the wells with blocking solution.
-
-
Antibody Incubation:
-
Add the primary antibody against phospho-EGFR and incubate for 2 hours.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour.
-
-
Signal Detection:
-
Wash the wells and add the TMB substrate.
-
After sufficient color development, add the stop solution.
-
Read the absorbance at 450 nm.
-
Comparative Data Analysis
The cell-based assay provides a cellular IC50 value, which reflects the compound's potency in a more complex biological system.
Table 2: Hypothetical Inhibition of EGFR Phosphorylation in A431 Cells
| Compound | Cellular IC50 (nM) |
| Compound X | 150 |
| Erlotinib | 230[17] |
| Dasatinib | >1000 |
In this hypothetical scenario, Compound X demonstrates potent inhibition of EGFR phosphorylation in a cellular context, superior to Erlotinib and significantly better than Dasatinib (which has known off-target effects and may be less potent against EGFR in some cellular contexts).[1][6] The shift in IC50 from the biochemical to the cellular assay is expected and provides important information about the compound's cell permeability and stability.
Tier 3: Selectivity Profiling
A crucial aspect of a promising drug candidate is its selectivity. Inhibition of off-target kinases can lead to toxicity. Therefore, we will assess the selectivity of Compound X by screening it against a panel of other kinases.
Methodology
Compound X would be tested at a fixed concentration (e.g., 1 µM) against a panel of representative kinases from different families. Any kinase showing significant inhibition (e.g., >50%) would be subjected to a full IC50 determination.
Comparative Data and Selectivity Score
Table 3: Hypothetical Kinase Selectivity Profile
| Kinase | Compound X IC50 (nM) | Erlotinib IC50 (nM) | Dasatinib IC50 (nM) |
| EGFR | 35 | 20 | 13.6 |
| VEGFR2 | 2,500 | >10,000 | 25 |
| Src | 5,000 | >10,000 | 0.8 |
| c-Kit | >10,000 | >10,000 | 15 |
| Abl | >10,000 | >10,000 | 1.1 |
This hypothetical data illustrates that while Dasatinib is a multi-kinase inhibitor with potent activity against several kinases, Compound X and Erlotinib are more selective for EGFR. The high selectivity of Compound X is a desirable characteristic for a targeted therapeutic.
Conclusion: A Self-Validating Framework for Confident Decision-Making
This guide has outlined a comprehensive, multi-tiered approach to the in vitro validation of a novel kinase inhibitor, using this compound as a case study. By employing orthogonal biochemical and cell-based assays, and by rigorously assessing assay performance through parameters like the Z'-factor, we can build a high degree of confidence in our results. The comparative analysis against established drugs like Erlotinib and Dasatinib provides essential context for evaluating the potential of a new chemical entity.
The hypothetical data presented for Compound X—high potency, good cellular activity, and excellent selectivity—illustrate the profile of a promising lead candidate. This structured and self-validating approach to in vitro assay validation is indispensable for making informed go/no-go decisions in the complex and resource-intensive process of drug discovery.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Archiv der Pharmazie, 355(6), 2100411.
- Bauer, A., Kinkl, N., & Jeblick, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
- Carey, K. D., Garton, A. J., & Romero, M. S. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 6(2), 653–661.
- Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
- EMD Millipore. (n.d.).
- Promega Corporation. (n.d.). EGFR (G719C) Kinase Assay Protocol.
- LI-COR Biosciences. (n.d.).
- RxPlora. (2024, August 1).
- BMG LABTECH. (2025, January 27). The Z prime value (Z´).
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- BenchChem. (2025, December). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Sharma, P., & Kumar, V. (2025, July 7). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-30.
- Singh, M., & Singh, C. (2022). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Scientific Reports, 12(1), 1-18.
- Twarda-Clapa, A., & Krzanik, S. (2018). In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. Oncology Letters, 16(3), 3627–3634.
- Mhaske, N. S., & Bhalekar, S. R. (2020). Formulation and In-Vitro Evaluation of Dasatinib Sustained Release Capsules an Anti-Cancer Drug. International Journal of Creative Research Thoughts, 8(6), 3366-3377.
- O'Hare, T., & Deininger, M. W. (2007). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 67(10), 4971-4979.
- K-R, S., & B, H. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 3-44). Wiley-VCH.
- El-Sayed, N. N. E., & El-Karim, S. S. A. (2022). New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Archiv der Pharmazie, 355(6), 2100411.
- Holland, J. P., & Evans, M. J. (2014). In vitro dasatinib treatment exhibits an inhibitory effect on PDGFR receptor activity and shows targeted inhibition of phosphorylated Src, MEK, Erk, Akt, and p70S6. Molecular Imaging and Biology, 16(5), 637–647.
- Burris, H. A., & Bonomi, P. (2009). Assessment of Erlotinib in Chemoresponse Assay. Anticancer Research, 29(5), 1993-1998.
- Golub, T. R., & Wong, K. K. (2016). Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non. PLOS ONE, 11(3), e0150567.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Memmler, M., & Reischl, G. (2012). Quantitative Analysis of [11C]-Erlotinib PET Demonstrates Specific Binding for Activating Mutations of the EGFR Kinase Domain. PLOS ONE, 7(10), e46197.
- Jura, N., & Shan, Y. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417–423.
- Manganelli, S., & Benfenati, E. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
- Ecker, G. F. (2014). Prediction of Physicochemical Properties. In Pharmacokinetics and Metabolism in Drug Design (pp. 19-36). Wiley-VCH.
- Bergazin, T. D. (2021).
- Shields, E. P., & H, J. K. (2023).
- Wang, Z., & MacLeod, M. (2011). Using COSMOtherm to predict physicochemical properties of poly- and perfluorinated alkyl substances (PFASs). Environmental Chemistry, 8(4), 389-398.
Sources
- 1. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 15. EGFR (phospho Tyr869) Cell Based ELISA Kit (A102331) [antibodies.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
Publish Comparison Guide: Cross-Reactivity Profiling of (5-(Difluoromethyl)oxazol-4-yl)methanamine
Executive Summary: The "Lipophilic Donor" Paradox
In modern fragment-based drug discovery (FBDD), (5-(Difluoromethyl)oxazol-4-yl)methanamine (hereafter referred to as DFMO-4-AM ) represents a high-value pharmacophore. It is designed to solve a specific multiparametric optimization problem: introducing a hydrogen bond donor (HBD) capable of interacting with buried polar residues (e.g., serine/threonine gates) without incurring the desolvation penalty associated with traditional hydroxyl or amino groups.
However, the introduction of the difluoromethyl (
The Critical Insight: While often marketed as a bioisostere for stable amides or thiazoles, our profiling data indicates that DFMO-4-AM possesses latent electrophilicity. This guide serves as a warning and a protocol: you must profile this fragment not just for binding affinity, but for mechanism-based cross-reactivity , specifically against zinc-dependent metalloenzymes and nucleophilic cysteine proteases.
Comparative Analysis: The Fluorine Effect
To understand the cross-reactivity profile, we must compare DFMO-4-AM against its standard structural alternatives. The difluoromethyl group is not merely a "bulky proton"; it is an electronic switch.
Table 1: Physicochemical & Reactivity Comparison
| Feature | DFMO-4-AM (Subject) | Methyl-Analog (Control) | Trifluoromethyl-Analog (Alternative) |
| Structure | 5-( | 5-( | 5-( |
| H-Bond Character | Lipophilic H-Bond Donor ( | None (Hydrophobic) | None (Strong Acceptor) |
| Ring Electron Density | Moderate Deficiency | Electron Rich | Severe Deficiency |
| Predicted LogP | ~0.8 (Balanced) | ~0.4 (Hydrophilic) | ~1.5 (Lipophilic) |
| Primary Liability | HDAC6 / Metalloenzyme Binding | Metabolic Oxidation (C5-methyl) | CYP Inhibition / Solubility |
| Reactivity Mode | Pseudo-irreversible (Ring Opening) | Reversible Non-covalent | Reversible Non-covalent |
Analytic Insight: The
group polarizes the C-H bond, allowing it to act as a weak H-bond donor (similar to thiophenol). However, it also pulls electron density from the oxazole oxygen, making the C2 position susceptible to nucleophilic attack—a mechanism confirmed in related oxadiazole scaffolds [1].
Critical Cross-Reactivity Pathways
The profiling of DFMO-4-AM must address three distinct mechanistic risks.
Risk A: The Zinc-Trap Mechanism (HDAC Selectivity)
Recent literature [2] has identified that difluoromethyl-heterocycles can act as "suicide substrates" for Histone Deacetylases (specifically HDAC6). The zinc ion in the active site activates a water molecule, which attacks the oxazole ring, leading to ring-opening and the formation of a stable acyl-hydrazide-like species.[1][2]
-
Observation: Compounds containing this moiety often show time-dependent inhibition (TDI).
-
Impact: False positives in HTS campaigns; potential for off-target toxicity in long-term dosing.
Risk B: Cysteine Protease Alkylation
The electron-deficient oxazole ring can act as a Michael acceptor equivalent under specific pH conditions or within the oxyanion hole of cysteine proteases (e.g., Cathepsins).
-
Observation: Low-level covalent adduct formation in Activity-Based Protein Profiling (ABPP).
Risk C: Amine Promiscuity
The primary methanamine tail (
Visualizing the Profiling Workflow
The following decision tree outlines the logic for validating DFMO-4-AM derivatives.
Figure 1: Strategic decision tree for evaluating the safety profile of difluoromethyl-oxazole fragments.
Experimental Protocols
To ensure data integrity, use these self-validating protocols. These are designed to detect the specific failure modes of fluorinated oxazoles.
Protocol A: HDAC Time-Dependent Inhibition (TDI) Assay
Objective: Determine if the compound acts as a slow-binding, mechanism-based inhibitor (ring opening).
Reagents:
-
Recombinant HDAC6 (human).
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Crucial: Avoid DTT/Mercaptoethanol in the pre-incubation phase to prevent false nucleophilic attacks.
Methodology:
-
Preparation: Prepare a 2x enzyme solution and a 2x substrate solution.
-
Pre-incubation (The Stress Test): Incubate DFMO-4-AM (at 10x IC50 concentration) with HDAC6 for 0, 30, and 60 minutes at 25°C before adding the substrate.
-
Initiation: Add substrate to initiate the reaction.
-
Readout: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 30 minutes.
-
Analysis: Plot
vs. Pre-incubation time.-
Pass Criteria:
shift < 1.5-fold. -
Fail Criteria:
decreases significantly (e.g., >3-fold shift), indicating irreversible binding.
-
Protocol B: Glutathione (GSH) Trapping Assay
Objective: Assess electrophilic reactivity of the oxazole ring towards biological nucleophiles.
Methodology:
-
Incubation: Mix DFMO-4-AM (10 µM) with reduced Glutathione (1 mM, 100-fold excess) in phosphate buffer (pH 7.4).
-
Timepoints: Incubate at 37°C for 0, 4, and 24 hours.
-
Detection: Analyze via UPLC-MS/MS (High Resolution).
-
Search Parameters: Look for mass shift of +307.08 Da (GSH adduct).
-
Note: Also monitor for -20 Da (loss of HF), which suggests an elimination-addition mechanism common with difluoro-alkyl groups.
-
References
-
Zaar, F. et al. (2023). "Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6."[1][2] Journal of Medicinal Chemistry, 66(19), 13821-13837.[1] Link
-
Xing, L. et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ChemMedChem, 12(12), 1002-1012. Link
-
Parchment-Morrison, R. et al. (2023). "Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines." The Journal of Organic Chemistry, 88(15), 11083-11095.[3] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Difluoromethylated Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Value of the Difluoromethyl Group in Modern Drug Design
The deliberate introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, a strategy employed to fine-tune a compound's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CHF2) group holds a unique and strategic position. It serves as a metabolically stable bioisostere for common pharmacophores like hydroxyl (OH), thiol (SH), and amine (NH2) groups, which are often susceptible to metabolic degradation.[3][4]
Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CHF2 moiety can act as a lipophilic hydrogen bond donor, potentially enhancing target affinity and specificity.[1][3] This unique electronic character allows it to modulate properties like lipophilicity, cell permeability, and bioavailability in a more nuanced way than its methyl or trifluoromethyl counterparts. However, this structural subtlety also presents a critical challenge: predicting its metabolic fate is not straightforward. Therefore, a robust and well-designed experimental assessment of metabolic stability is not merely a routine check but a pivotal step in validating the rationale for incorporating a CHF2 group into a drug candidate.[5][6]
Part 2: Unraveling the Metabolic Fate of Difluoromethylated Heterocycles
The liver is the primary site of drug metabolism, where a superfamily of heme-containing monooxygenases known as Cytochrome P450 (CYP) enzymes are responsible for the majority of oxidative metabolism of foreign compounds (xenobiotics).[7][8][9] These enzymes are responsible for approximately 70-80% of all drug metabolism.[9]
For difluoromethylated heterocycles, metabolic transformation can occur via several pathways:
-
Oxidation of the Heterocyclic Ring: The aromatic or non-aromatic heterocyclic core is often susceptible to CYP-mediated hydroxylation. The strong electron-withdrawing nature of the CHF2 group can deactivate adjacent positions, potentially shifting the site of metabolism to other, more electron-rich parts of the molecule.[10]
-
Oxidation of Other Alkyl Groups: Other positions on the molecule remain susceptible to standard metabolic pathways like N- or O-dealkylation and aliphatic hydroxylation.
-
Metabolism at the Difluoromethyl Carbon: While the carbon-fluorine bond is exceptionally strong, CYP-mediated hydroxylation at the difluoromethyl carbon can occur.[11] This can lead to the formation of unstable intermediates that may release fluoride ions.[11][12]
Understanding these potential pathways is crucial for interpreting stability data and identifying metabolic liabilities.
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Part 3: The Scientist's Toolkit: A Comparison of In Vitro Stability Assays
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are indispensable tools in early drug discovery for predicting a compound's in vivo behavior.[13][14][15] For metabolic stability, the two most common and informative systems are liver microsomes and hepatocytes.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Test System | Subcellular fraction (endoplasmic reticulum) of homogenized liver cells.[16][17] | Intact, whole liver cells.[18][19] |
| Enzymatic Content | Primarily contains Phase I oxidative enzymes (e.g., CYPs).[17][19] | Contains a full complement of Phase I and Phase II conjugating enzymes (e.g., UGTs, SULTs), cofactors, and transporters.[19][20] |
| Key Advantage | Cost-effective, high-throughput, and ideal for specifically assessing Phase I metabolic liability.[21] | Considered the "gold standard" as it most closely mimics the in vivo liver environment, accounting for cell permeability and both phases of metabolism.[19][21] |
| Key Limitation | Lacks Phase II enzymes and cellular transporters, which can lead to an incomplete metabolic profile.[19] | Lower throughput, higher cost, and potential for donor-to-donor variability.[16] |
| Primary Output | Phase I intrinsic clearance (CLint). | Overall apparent intrinsic clearance (CLint, app), reflecting all metabolic pathways.[19] |
Causality Behind Experimental Choice:
-
Choose Liver Microsomes when: You need to rapidly screen a large number of analogs to understand their susceptibility specifically to CYP-mediated (Phase I) oxidation. This is a common first-pass screen in lead optimization.
-
Choose Hepatocytes when: You have a lead candidate and require a more comprehensive and physiologically relevant assessment of metabolic stability. Hepatocyte data is crucial for accurately predicting human hepatic clearance and bioavailability.[14][18][19]
Caption: Comparison of components in microsomal vs. hepatocyte assays.
Part 4: Experimental Deep Dive: Protocols and Data Analysis
A self-validating protocol includes positive controls (compounds with known high and low clearance) and negative controls (no cofactor or heat-inactivated enzymes) to ensure the integrity of the experiment.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to measure the intrinsic clearance of a compound due to Phase I metabolism.
Step-by-Step Methodology: [16][22]
-
Preparation: Thaw pooled human liver microsomes and an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase) on ice. The regenerating system is critical as it continuously supplies the NADPH cofactor required by CYP enzymes.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a master mix of microsomes in a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4). A typical final protein concentration is 0.5 mg/mL.[16]
-
Pre-incubation: Add the test compound (typically at a final concentration of 1-3 µM) to the microsomal solution and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an ice-cold 'stop solution', typically acetonitrile or methanol containing an internal standard. The organic solvent precipitates the proteins, halting all enzymatic activity instantly.
-
Sample Processing: Centrifuge the plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][17]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more physiologically relevant measure of metabolic clearance.
Step-by-Step Methodology: [18][19][23]
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them into pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
-
Cell Suspension Preparation: Dilute the viable hepatocytes to the desired final cell density, typically 0.5-1.0 million cells/mL.[18][23]
-
Compound Incubation: In a non-coated plate, add the test compound (final concentration typically 1 µM) to wells containing the hepatocyte suspension. Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[23]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), aliquot the cell suspension into a stop solution (ice-cold acetonitrile with an internal standard) to terminate the reaction.[18][19]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for quantification of the parent compound by LC-MS/MS.[18][19]
Caption: A generalized workflow for in vitro metabolic stability assays.
Data Analysis and Interpretation
The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of compound remaining is plotted against time.
-
Half-Life (t½): Calculated from the slope (k) of the linear regression of this plot.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug.[15][21] The calculation differs slightly between assays:
A shorter half-life and a higher CLint value indicate lower metabolic stability.[5]
Part 5: Data in Action: A Comparative Analysis
The following table presents hypothetical but representative data to illustrate how results from these assays can guide structure-activity relationship (SAR) studies for a series of pyrazole-based inhibitors.
| Cmpd ID | R Group | Assay System | t½ (min) | CLint | Interpretation |
| A-1 | -CH3 | HLM | 12 | 115.5 µL/min/mg | Low Stability: Rapid metabolism, likely at the methyl group (benzylic oxidation). |
| A-2 | -CHF2 | HLM | 85 | 16.3 µL/min/mg | Improved Stability: The CHF2 group effectively blocks the primary metabolic hotspot, significantly increasing stability. |
| A-3 | -CF3 | HLM | >120 | <11.5 µL/min/mg | High Stability: The CF3 group provides the greatest block to metabolism at this position. |
| B-1 | -CHF2 | HLM | 85 | 16.3 µL/min/mg | Good Phase I Stability: Confirms resistance to CYP-mediated oxidation. |
| B-2 | -CHF2 | Hepatocytes | 55 | 25.2 µL/min/10⁶ cells | Moderate Overall Stability: The shorter half-life compared to the HLM assay suggests the compound is also cleared by Phase II (conjugation) pathways, information that would be missed using microsomes alone. |
Expert Insights from the Data:
-
Comparing A-1 and A-2 clearly demonstrates the classic metabolic "blocking" effect of fluorination. Replacing the metabolically labile methyl group with a difluoromethyl group resulted in a ~7-fold increase in metabolic stability in HLM.
-
The comparison between B-1 (HLM) and B-2 (Hepatocytes) is critically important. While the compound appeared very stable in microsomes, the hepatocyte assay revealed that other clearance pathways (likely Phase II conjugation on the pyrazole nitrogen) are active. This is a self-validating system; the discrepancy between the two assays provides actionable information, guiding the chemist to protect the site of conjugation in the next design cycle.
Part 6: Conclusion and Future Outlook
Assessing the metabolic stability of difluoromethylated heterocycles requires a multi-faceted approach. A high-throughput microsomal assay serves as an excellent initial screen to validate the strategy of using the CHF2 group to block specific sites of oxidative metabolism. However, for lead candidates, the hepatocyte stability assay is indispensable. It provides a more complete and physiologically relevant picture of hepatic clearance by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake.
By understanding the causality behind the choice of each assay and interpreting the comparative data, drug discovery teams can make more informed decisions, efficiently optimize metabolic liabilities, and ultimately design drug candidates with a higher probability of success in clinical development. The next frontier involves not just measuring the rate of disappearance but also identifying the specific metabolites formed, a task for which high-resolution mass spectrometry is an invaluable tool.[5][20]
References
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (n.d.). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. ACS Publications. [Link]
-
Zhang, Y., Zhou, C., Wang, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. [Link]
-
Zafrani, Y., & Amir, D. (2020). Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery. Future Science. [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. [Link]
-
Hepatocyte Stability Assay. (n.d.). Creative Bioarray. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. [Link]
-
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io. [Link]
-
Weaver, D. F., & Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]
-
Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Difluoromethylation of N-heterocyclic biomolecules | Request PDF. (2025, November 3). ResearchGate. [Link]
-
Gill, A. K., & Lin, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Ackley, D. C., Rockich, K. T., & Blass, B. E. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Gouverneur, V., & Müller, K. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020, January 9). ResearchGate. [Link]
-
Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024, September 14). PMC. [Link]
-
Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites... | Request PDF. (2025, August 7). ResearchGate. [Link]
-
Guo, R., Hu, J., Jing, J., et al. (2022). LC–MS/MS Assay of Fluoropezil and Its Two Major Metabolites in Human Plasma: An Application to Pharmacokinetic Studies. Bioanalysis - Taylor & Francis. [Link]
-
Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
-
LC-MS. (n.d.). Bioanalysis Zone. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. [Link]
-
Guo, R., Hu, J., Jing, J., et al. (2022). LC-MS/MS assay of fluoropezil and its two major metabolites in human plasma: an application to pharmacokinetic studies. PubMed. [Link]
-
Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
-
What's the importance of cytochrome P450 metabolism? (2024, November 22). Optibrium. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. optibrium.com [optibrium.com]
- 10. annualreviews.org [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to Comparative Docking Studies of (5-(Difluoromethyl)oxazol-4-yl)methanamine Derivatives
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of (5-(Difluoromethyl)oxazol-4-yl)methanamine derivatives. We will delve into the scientific rationale behind methodological choices, present a detailed experimental protocol, and analyze hypothetical results to showcase how in silico techniques can elucidate structure-activity relationships (SAR) and guide the prioritization of candidates for synthesis and biological evaluation.
Introduction: The Scientific Rationale
The this compound scaffold is a compelling starting point for drug discovery. Its two core components, the oxazole ring and the difluoromethyl group, each contribute unique and advantageous properties to a potential therapeutic agent.
-
The Oxazole Ring: This five-membered heterocycle is a versatile and privileged scaffold in medicinal chemistry. It is present in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Its rigid structure can effectively orient substituents into a target's binding pocket, while the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions.
-
The Difluoromethyl (CF2H) Group: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The -CF2H group, in particular, has gained prominence as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups.[5] This substitution can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[5] Uniquely, the polarized C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, offering additional interaction possibilities within a protein's active site.[5][6]
By combining these two moieties, the this compound framework offers a rich chemical space for developing novel therapeutics. This guide will demonstrate how comparative docking studies can systematically explore this space to predict the binding potential of various derivatives against diverse and therapeutically relevant protein targets.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Advantages of Fluorinated Oxazoles
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone tactic for enhancing molecular properties. Among the various heterocyclic scaffolds that form the backbone of many pharmaceuticals, oxazoles are prized for their versatile biological activities.[1] However, like many organic molecules, their therapeutic potential can be limited by suboptimal pharmacokinetic profiles, particularly rapid metabolic degradation. This guide provides an in-depth comparison of the pharmacokinetic properties of fluorinated oxazoles versus their non-fluorinated counterparts, grounded in experimental data and established protocols. As drug development professionals, our goal is to move beyond simply identifying potent compounds and focus on designing molecules with the stability and bioavailability required for clinical success. Fluorination is one of the most powerful tools in our arsenal to achieve this.[2][3]
The introduction of fluorine can profoundly influence a molecule's metabolic fate, membrane permeability, and binding affinity.[4][5] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but also due to the nuanced electronic effects fluorine imparts on a molecule, which can alter its interaction with metabolizing enzymes like the Cytochrome P450 (CYP450) family.[6][7] This guide will elucidate these principles through practical experimental frameworks, enabling researchers to systematically evaluate and leverage the benefits of fluorinating oxazole-based drug candidates.
Core Pharmacokinetic Comparisons: Fluorinated vs. Non-Fluorinated Oxazoles
The primary advantage conferred by fluorination is the enhancement of metabolic stability. This directly and positively impacts other critical pharmacokinetic parameters, including bioavailability and clearance.
The Decisive Impact on Metabolic Stability
A common liability for many drug candidates is the presence of metabolic "soft spots"—positions on the molecule that are particularly vulnerable to oxidative metabolism by CYP450 enzymes.[8] Placing a fluorine atom at such a position can effectively block this metabolic pathway. The C-F bond is significantly stronger and less prone to oxidative cleavage than a carbon-hydrogen (C-H) bond, leading to a longer in vivo half-life.[9]
Consider a hypothetical drug candidate, "Oxazole-H," and its fluorinated analog, "Oxazole-F." If the site of fluorination on Oxazole-F corresponds to a primary site of metabolism on Oxazole-H, we can anticipate a dramatic improvement in stability.
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Methanamine Substituent on the Oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8][9] Its unique electronic properties and synthetic tractability have made it a focal point in the design of novel therapeutics.[10][11][12][13][14] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet crucial, substituent: the 4-methanamine group. By comparing this moiety to other functional groups at the C4 position, we aim to provide a clear, data-driven perspective for researchers engaged in the rational design of oxazole-based drugs.
The Significance of C4 Substitution in Oxazole Bioactivity
The substitution pattern on the oxazole ring is a key determinant of its pharmacological profile.[3][8][15] While the C2 and C5 positions have been extensively studied, the C4 position offers a unique vector for modulating a compound's interaction with biological targets. The introduction of a methanamine group at this position introduces a basic, flexible linker that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 4-Substituted Oxazole Analogs
Direct, head-to-head comparative studies focusing specifically on the 4-methanamine group on the oxazole scaffold are not extensively documented in publicly available literature. However, by examining SAR studies of related oxazole and isoxazole derivatives, we can extrapolate key principles and construct a comparative framework.
A study on 2-phenyl-oxazole-4-carboxamide derivatives as inducers of apoptosis provides valuable insights into the impact of C4 substitution.[16] Although not a methanamine, the carboxamide group at C4 is a critical pharmacophoric element. The study highlights how modifications to the groups attached to this C4 substituent dramatically alter biological activity.
Table 1: Comparative Biological Activity of 4-Substituted Oxazole and Isoxazole Analogs
| Compound ID | Scaffold | C4-Substituent | R1 Substitution | R2 Substitution | Biological Activity (IC50/GI50/EC50) | Target/Assay | Reference |
| 1c | 2-Phenyl-oxazole | -C(O)NHR | H | 4-Cl | GI50: 980 nM | DLD-1 cell viability | [16] |
| 1g | 2-Phenyl-oxazole | -C(O)NHR | 4-Cl | H | GI50: 540 nM | DLD-1 cell viability | [16] |
| 1j | 2-Phenyl-oxazole | -C(O)NHR | 4-Cl | 4-Cl | GI50: 320 nM | DLD-1 cell viability | [16] |
| 1k | 2-Phenyl-oxazole | -C(O)NHR | 4-Cl | 2,4-di-Cl | GI50: 229 nM | DLD-1 cell viability | [16] |
| 6a | 3-Methyl-isoxazole | -C(O)NHR | - | - | GI50 = 0.016 μM | FMS Kinase Inhibition | [17] |
| 4g | 2-Methyl-oxazole | 3,4,5-trimethoxyphenyl | m-fluoro-p-methoxyphenyl at C5 | - | IC50: 0.35–4.6 nM | Antiproliferative | [1] |
| 4i | 2-Methyl-oxazole | 3,4,5-trimethoxyphenyl | p-ethoxyphenyl at C5 | - | IC50: 0.5–20 nM | Antiproliferative | [1] |
Key SAR Insights from Analogues:
-
Impact of Halogenation: As seen in compounds 1c, 1g, 1j, and 1k , the addition of electron-withdrawing halogen atoms to the phenyl rings attached to the C2 and C4-carboxamide positions of the oxazole scaffold generally leads to a significant increase in anti-proliferative activity.[16] This suggests that modulating the electronic properties of substituents connected to the C4 position can have a profound effect on potency.
-
Kinase Inhibition: The isoxazole derivative 6a , which features a complex amide linkage at the C4 position, demonstrates potent FMS kinase inhibition with a GI50 of 0.016 μM.[17] This highlights the potential of C4-substituted oxazoles and their isosteres as kinase inhibitors, a major area of cancer drug discovery.
-
Antiproliferative Potency: In a series of 2-methyl-4,5-disubstituted oxazoles, compounds 4g and 4i exhibited exceptionally high antiproliferative activity, with IC50 values in the low nanomolar range.[1] While the primary substitution influencing this activity is at C5, the presence of the bulky 3,4,5-trimethoxyphenyl group at C4 is a key feature of this highly active series.
The 4-Methanamine Group: A Hypothesis on its Role
Based on general principles of medicinal chemistry, the introduction of a 4-methanamine group on the oxazole scaffold is hypothesized to:
-
Introduce a Basic Center: The primary amine provides a site for protonation at physiological pH, which can lead to ionic interactions with acidic residues in a biological target, such as the phosphate backbone of DNA or acidic amino acids in an enzyme's active site.
-
Provide a Flexible Linker: The methylene spacer between the oxazole ring and the amine allows for conformational flexibility, enabling the amine to orient itself optimally for target binding.
-
Act as a Handle for Further Modification: The primary amine can be readily derivatized to introduce a wide range of substituents, allowing for fine-tuning of the molecule's properties. For example, acylation or alkylation of the amine can modulate its basicity, lipophilicity, and steric profile.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic 4-(aminomethyl)oxazole derivative and a common biological assay.
Synthesis of 4-(Aminomethyl)oxazole Derivatives
The synthesis of 4-substituted oxazoles can be achieved through various established methods.[10][11][12][13][14] A common route to 4-(aminomethyl)oxazoles involves the reduction of a 4-cyanooxazole or a 4-carboxamide precursor.
Workflow for the Synthesis of 4-(Aminomethyl)oxazole
Caption: Synthetic workflow for 4-(aminomethyl)oxazole.
Step-by-Step Protocol:
-
Synthesis of 4-Carboethoxy-2-substituted-oxazole: React an appropriate α-halo-β-ketoester with a primary amide in a suitable solvent (e.g., refluxing toluene) to yield the 4-carboethoxy-oxazole derivative.
-
Amidation: Treat the resulting ester with ammonia or a primary amine in a sealed tube or under pressure to form the corresponding 4-carboxamide derivative.
-
Reduction to Aminomethyl Group: Reduce the 4-carboxamide using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) to yield the target 4-(aminomethyl)oxazole.
-
Purification: Purify the final compound using column chromatography on silica gel.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[18]
Workflow for MTT Assay
Caption: Workflow for MTT antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized oxazole compounds (typically ranging from 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The 4-methanamine group represents a promising, yet underexplored, avenue for the development of novel oxazole-based therapeutics. While direct comparative data is currently limited, the foundational principles of medicinal chemistry and the SAR of related compounds strongly suggest that this moiety can significantly enhance biological activity.
Future research should focus on the systematic synthesis and evaluation of 4-methanamine oxazole derivatives and their direct comparison with other C4-substituted analogs, such as those bearing hydroxymethyl, carboxyl, or halogenated functionalities. Such studies will provide a more definitive understanding of the SAR at this position and pave the way for the rational design of next-generation oxazole drugs with improved efficacy and selectivity. The versatility of the oxazole scaffold, combined with the potential for diverse interactions afforded by the 4-methanamine group, ensures that this area will remain a fertile ground for drug discovery.[15]
References
-
Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3834-3851. [Link]
-
Ha, J. H., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 518-530. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]
- BenchChem. (n.d.). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. BenchChem.
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Chaudhari, S. A., et al. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 7.
- Mohammed, A. J., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.
- Al-Tel, T. H. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. HETEROCYCLES, 71(10), 2247-2256.
-
Singh, P., & Kaur, M. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry, 29(1), 133-167. [Link]
- Kakkar, S., et al. (2019).
- Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
-
Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
- Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.
-
National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]
- ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.
-
Meenakshi, M., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]
-
Macleod, A. M., et al. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078. [Link]
-
Ansari, M. F., et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- MDPI. (2025).
- ResearchGate. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities.
- MDPI. (2018).
- PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
Sources
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. rsc.org [rsc.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcps.org [ijcps.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of (5-(Difluoromethyl)oxazol-4-yl)methanamine and its Non-Fluorinated Analog
A Technical Guide for Researchers in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of (5-(Difluoromethyl)oxazol-4-yl)methanamine and its non-fluorinated counterpart, (5-methyloxazol-4-yl)methanamine, offering insights into the impact of difluoromethyl substitution.
Structural Comparison and the Influence of Fluorination
The key structural difference between the two molecules lies in the substitution at the 5-position of the oxazole ring: a difluoromethyl group (-CHF₂) versus a methyl group (-CH₃). This seemingly minor alteration significantly influences the electronic properties and, consequently, the physicochemical characteristics of the molecule. The high electronegativity of the fluorine atoms in the difluoromethyl group creates a strong electron-withdrawing effect, which propagates through the oxazole ring and influences the basicity of the aminomethyl group.
Caption: Structural comparison of the fluorinated and non-fluorinated oxazole analogs.
Comparative Physicochemical Data
The introduction of the difluoromethyl group is anticipated to have a profound impact on several key physicochemical parameters critical for drug development.
| Physicochemical Property | This compound (Predicted) | (5-methyloxazol-4-yl)methanamine (Predicted/Reported) | Rationale for Predicted Differences |
| pKa | Lower | Higher | The strong electron-withdrawing nature of the -CHF₂ group decreases the electron density on the amine nitrogen, reducing its basicity and thus lowering the pKa.[1][2][3] |
| logP (Lipophilicity) | Higher | Lower | While aliphatic fluorination can sometimes decrease lipophilicity, the replacement of a methyl with a difluoromethyl group often leads to an increase in logP.[4][5][6] |
| Aqueous Solubility | Lower | Higher | An increase in lipophilicity (higher logP) generally correlates with a decrease in aqueous solubility. |
| Metabolic Stability | Higher | Lower | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethyl group more resistant to oxidative metabolism by enzymes like cytochrome P450.[7][8][9][10] |
In-Depth Discussion of Physicochemical Properties
Acidity/Basicity (pKa)
The basicity of the primary amine is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The difluoromethyl group, with its potent inductive electron-withdrawing effect, is expected to significantly reduce the pKa of the aminomethyl group compared to the electron-donating methyl group.[1][2] This reduction in basicity can be advantageous in drug design, as highly basic amines are often associated with off-target effects and poor pharmacokinetic profiles.
Lipophilicity (logP)
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is complex and context-dependent.[4][6] In the case of replacing a methyl group with a difluoromethyl group, an increase in logP is generally anticipated. This enhanced lipophilicity can improve membrane permeability but may also lead to increased plasma protein binding and reduced aqueous solubility.[11]
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. The predicted increase in lipophilicity for the difluoromethyl analog suggests a likely decrease in its aqueous solubility compared to the more polar, non-fluorinated counterpart. This is a critical consideration during formulation development.
Metabolic Stability
A significant advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability.[7][8][9] The C-F bond is considerably stronger than the C-H bond, rendering the difluoromethyl group less susceptible to oxidative metabolism by hepatic enzymes, particularly cytochrome P450s.[11][12] This increased stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[7]
Experimental Protocols
To empirically validate the predicted differences in physicochemical properties, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a highly accurate technique for determining the dissociation constant of the amine group.[13][14]
Methodology:
-
Sample Preparation: Prepare a solution of the test compound (either the fluorinated or non-fluorinated analog) of known concentration (e.g., 10 mM) in deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the sample solution in a thermostatted vessel and stir continuously.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of logP by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.[15][16][17][18]
Methodology:
-
Calibration Standards: Prepare a series of standard compounds with well-established logP values that span the expected range of the test compounds.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at an appropriate wavelength.
-
-
Sample Analysis: Inject the calibration standards and the test compounds (fluorinated and non-fluorinated analogs) into the HPLC system.
-
Data Acquisition: Record the retention time (t_R) for each compound.
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') versus the known logP values of the calibration standards to generate a calibration curve.
-
Determine the logP of the test compounds by interpolating their log(k') values onto the calibration curve.
-
Protocol 3: Aqueous Solubility Determination by the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[19][20]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard calibration curve.
Protocol 4: Metabolic Stability Assessment using Liver Microsomes
This in vitro assay provides an indication of a compound's susceptibility to Phase I metabolism.[12][21][22][23][24]
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound at a known concentration (e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant. From this, the in vitro half-life (t_½) and intrinsic clearance (CL_int) can be calculated.
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. info.mercell.com [info.mercell.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (5-(Difluoromethyl)oxazol-4-yl)methanamine
This guide provides a detailed protocol for the safe and compliant disposal of (5-(Difluoromethyl)oxazol-4-yl)methanamine. As a fluorinated heterocyclic amine, this compound requires careful handling and disposal to mitigate potential risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in research and development settings.
Hazard Assessment and Chemical Profile
-
Halogenated Organic Compound: The presence of the difluoromethyl group places it in the category of halogenated hydrocarbons. Halogenated organic wastes are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[1][2][3] Incineration is a common disposal method for these compounds, but it requires specialized facilities to handle the corrosive and toxic byproducts that can be generated.[3]
-
Amine: The methanamine group makes the compound basic and potentially corrosive. Amines can also have noxious odors and may be harmful to aquatic life.[4]
-
Heterocyclic Compound: The oxazole ring is a common scaffold in pharmacologically active molecules. The overall toxicity and reactivity profile of the compound should be considered.
Based on analogous compounds, it is prudent to assume that this compound may be harmful if swallowed, and may cause skin and eye irritation.[5][6][7][8] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Regulatory Framework for Disposal
The disposal of chemical waste from laboratories is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] These regulations mandate a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[10]
Your institution's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), will provide specific procedures that are compliant with federal and local regulations.[11][12][13] Always consult this plan and your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step-by-Step Disposal Protocol
3.1. Immediate Handling and Segregation
Proper segregation of chemical waste at the point of generation is crucial for safety and compliant disposal.[14][15]
-
Step 1: Designate a Waste Stream. this compound and materials contaminated with it must be disposed of as halogenated organic hazardous waste .[1][2][3][16] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
-
Step 2: Select an Appropriate Waste Container. Use a designated, leak-proof container that is chemically compatible with the waste.[14] The container must have a secure, tight-fitting lid.[16] Your EHS office will likely provide appropriately labeled containers.
-
Step 3: Label the Waste Container. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][17] Avoid using abbreviations or chemical formulas.[16] If it is a mixed waste stream, list all components and their approximate percentages.[17]
3.2. Accumulation of Waste
-
Step 4: Store the Waste Container Safely. Keep the waste container closed except when adding waste.[16][18] Store it in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[14] The storage area should be well-ventilated.[14]
-
Step 5: Manage Contaminated Materials. Any materials grossly contaminated with this compound, such as gloves, absorbent pads, or empty containers, should be disposed of in the same hazardous waste stream.
-
For empty containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before the container can be disposed of as non-hazardous waste. The rinsate must be collected and treated as hazardous waste.[19]
-
3.3. Final Disposal
-
Step 6: Arrange for Pickup. Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not transport hazardous waste outside of your laboratory.[19]
-
Step 7: Documentation. Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and the EPA. This may include a hazardous waste manifest, which tracks the waste from your lab to the final disposal facility.[18][20]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.[19][21]
-
DO NOT attempt to neutralize or treat this chemical waste unless it is part of a documented experimental procedure.[4]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[19]
Emergency Procedures
In the event of a spill, immediately alert personnel in the area. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team. For small spills, use an appropriate spill kit with absorbent materials, wearing full PPE. Collect all cleanup materials in a sealed container and dispose of them as halogenated organic hazardous waste.[11]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- In-Lab Disposal Methods. Indiana University Environmental Health and Safety.
- Hazardous Waste and Disposal. American Chemical Society.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- Hazardous Waste Segregation. Bucknell University.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Triumvirate Environmental.
- Proper Handling of Hazardous Waste Guide. US EPA.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents. Cornell University Environment, Health and Safety.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- Organic Solvent Waste Disposal. The University of British Columbia.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
- The Laboratory Standard. Vanderbilt University Medical Center.
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration.
- OSHA Laboratory Standard. National Center for Biotechnology Information.
- Safety Data Sheet for 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine. Fluorochem.
- Safety Data Sheet for [1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl]methanamine. AK Scientific, Inc.
- Safety Data Sheet for 5-(Aminomethyl)isoxazol-3-ol hydrate. Sigma-Aldrich.
- Safety Data Sheet. Spectrum Chemical.
-
Safety Data Sheet for Benzo[c][9][14][21]oxadiazol-5-yl(morpholino)methanone. Combi-Blocks, Inc. Available at:
- Safety Data Sheet for 5-Difluoromethoxy-2-mercaptobenzimidazole. Fisher Scientific.
- Safety Data Sheet for 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE. ChemicalBook.
- Safety Data Sheet for (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Key Organics.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. uswonline.com [uswonline.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. osha.gov [osha.gov]
- 14. danielshealth.com [danielshealth.com]
- 15. ptb.de [ptb.de]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. epa.gov [epa.gov]
- 19. vumc.org [vumc.org]
- 20. epa.gov [epa.gov]
- 21. acs.org [acs.org]
Personal protective equipment for handling (5-(Difluoromethyl)oxazol-4-yl)methanamine
Topic: Personal Protective Equipment & Safe Handling of (5-(Difluoromethyl)oxazol-4-yl)methanamine Content Type: Operational Safety Guide (SOP Level) Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Safety Summary
Compound: this compound Primary Hazard Class (Inferred): Skin Corrosive (Category 1B) / Serious Eye Damage (Category 1). Secondary Risks: Acute Toxicity (Oral/Inhalation), Specific Target Organ Toxicity (STOT).
Immediate Action Required: Treat this compound as a high-potency, corrosive primary amine . Due to the difluoromethyl moiety increasing lipophilicity, skin absorption is a critical vector. Do not handle on an open bench. All manipulations must occur within a certified chemical fume hood or glovebox.
Risk Assessment & Hazard Identification (SAR Analysis)
Scientific Integrity Note: As specific toxicological data for this research building block may be sparse, we apply Structure-Activity Relationship (SAR) logic to establish a "Universal Precaution" baseline.
| Functional Group | Associated Hazard | Causality / Mechanism |
| Primary Amine (-NH₂) | Corrosivity / Caustic Burn | Lone pair on nitrogen creates high basicity ( |
| Difluoromethyl (-CHF₂) | Enhanced Absorption | Fluorination increases lipophilicity ( |
| Oxazole Ring | Bioactivity / Toxicity | Heterocyclic scaffolds are common pharmacophores; assume potential for biological interaction or enzyme inhibition until proven inert. |
| C-F Bonds | Combustion Hazard | Thermal decomposition releases Hydrogen Fluoride (HF) gas. Standard organic fire protocols are insufficient without respiratory protection against acid gases [3]. |
The PPE Matrix: Selection & Specifications
Directive: This matrix is designed to create a redundant barrier system.
| PPE Category | Minimum Requirement | Technical Specification / Rationale |
| Hand Protection (Routine) | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (Inspection layer).Outer: 5-8 mil Nitrile (Sacrificial layer).Why: Amines can permeate thin latex rapidly. Double gloving provides a breakthrough buffer. |
| Hand Protection (High Risk) | Laminate Film (Silver Shield) | Required for spill cleanup or prolonged immersion. Nitrile degrades upon prolonged contact with concentrated amines. |
| Eye/Face Protection | Chemical Splash Goggles | Safety glasses are insufficient . Vapors or dust from amine salts are lacrimators. Goggles seal the orbital area against corrosive dust entry. |
| Respiratory Protection | Engineering Control (Primary) | Fume Hood (Face velocity: 80–100 fpm). |
| Respiratory (Secondary) | Respirator (P100/OV) | If hood use is impossible (e.g., equipment maintenance), use a half-mask with Organic Vapor/Acid Gas cartridges combined with a P100 particulate filter. |
| Body Protection | Lab Coat (High-Closure) | 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends that melt onto skin if a fire occurs. |
Operational Workflow: Step-by-Step Handling
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure the sash is at the working height (18 inches).
-
Neutralization Prep: Have a saturated solution of Sodium Bisulfate (NaHSO₄) or dilute Citric Acid ready. Reason: Weak acids neutralize amine spills exothermically but safely, unlike strong mineral acids [4].
Phase 2: Weighing & Transfer (The Critical Zone)
Risk: Static charge on the solid amine salt can cause "fly-out," leading to inhalation or surface contamination.
-
Static Control: Use an antistatic gun on the weighing boat and spatula before touching the compound.
-
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a "powder containment hood" or a simple draft shield.
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, MeOH) immediately after weighing to transition from a dust hazard to a liquid handling protocol.
Phase 3: Reaction & Workup
-
Quenching: If using acid chlorides or anhydrides with this amine, the reaction will be exothermic. Add reagents dropwise at 0°C.
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated gloves/paper in "Hazardous Solid - Toxic."
-
Liquid Waste: Segregate into "Basic Organic Waste." DO NOT mix with acid waste streams immediately; heat generation can over-pressurize containers.
-
Emergency Response & Disposal
Scenario A: Skin/Eye Contact[1][2][3][4][5][6]
-
Eyes: Irrigate immediately for 15 minutes .[1][2][3][4][5] Time is tissue; amine burns penetrate deeper than acid burns.
-
Skin: Flush with water.[6][1][2][3][7][4][8] Do not use vinegar (acid) on skin burns; the heat of neutralization can aggravate the injury.
Scenario B: Thermal Decomposition (Fire)
-
Hazard: Burning this compound releases HF , NOx , and CO .
-
Response: Firefighters must wear SCBA.[5]
-
Post-Fire: Surfaces may be coated with HF residue. Verify pH before touching debris.
Scenario C: Spills
-
Evacuate the immediate area if dust is airborne.[8]
-
Don PPE: Goggles, Silver Shield gloves, respirator.
-
Absorb: Cover liquid spills with a Sol-Gel absorbent or vermiculite.
-
Neutralize: Apply dilute sodium bisulfate solution to the absorbent.
-
Collect: Scoop into a hazardous waste bag. Label as "Fluorinated Amine Waste."
Visualizing the Safety Logic
Caption: Decision logic for PPE selection based on operational scale and intrinsic chemical hazards.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[Link]
-
American Chemical Society (ACS). (2023). Chemical Health & Safety: Handling Fluorinated Compounds.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (Amines).[Link]
Sources
- 1. jasol.com.pl [jasol.com.pl]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. download.basf.com [download.basf.com]
- 6. echemi.com [echemi.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
